4-(2,4-Dichlorophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOREOERSVIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065825 | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14861-17-7 | |
| Record name | 4-(2,4-Dichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminonitrofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-dichlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Executive Summary
4-(2,4-Dichlorophenoxy)aniline is a significant diaryl ether amine, a structural motif present in a range of biologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We dissect two core strategies: the direct, copper-catalyzed Ullmann Condensation and a robust, two-step sequence involving the formation of a nitro-intermediate followed by catalytic hydrogenation. This document emphasizes the mechanistic rationale behind experimental choices, offers validated, step-by-step protocols, and presents comparative data to guide the selection of the most appropriate synthetic route. Our focus is on providing a self-validating framework, grounded in authoritative references, to ensure reproducibility and scalability.
Introduction and Retrosynthetic Analysis
4-(2,4-Dichlorophenoxy)aniline (C₁₂H₉Cl₂NO) is an aromatic compound characterized by an aniline ring linked to a 2,4-dichlorophenyl group through an ether oxygen.[1] Diaryl ether linkages are crucial components in pharmaceuticals, agrochemicals, and high-performance polymers, prized for their chemical stability and conformational influence.[2] The aniline moiety provides a reactive handle for further functionalization, making the target molecule a valuable intermediate.
A logical retrosynthetic disconnection of the target molecule occurs at the diaryl ether C-O bond. This points to two primary precursor pairs:
-
Route A: 4-Aminophenol and an activated 2,4-dichlorophenyl halide.
-
Route B: 2,4-Dichlorophenol and an activated 4-aminophenyl halide (e.g., 4-fluoroaniline).
-
Route C (Indirect): 2,4-Dichlorophenol and an activated 4-nitrophenyl halide, followed by post-synthesis reduction of the nitro group to the target aniline.
This guide will focus on the most practical and well-documented approaches derived from these disconnections, primarily the copper-catalyzed coupling reflective of Route A and the indirect nitro-reduction strategy of Route C.
Primary Synthesis Pathway 1: Ullmann Condensation
The Ullmann condensation is a classic and powerful method for constructing diaryl ethers via the copper-promoted coupling of an aryl halide with a phenol.[3][4] This reaction is a cornerstone of C-O bond formation in complex aromatic systems.[5]
Mechanistic Principles & Causality
The reaction is not a simple nucleophilic aromatic substitution. Instead, it proceeds through a copper-mediated catalytic cycle. While the precise mechanism is complex and debated, it is generally accepted to involve the following key steps:
-
Formation of Copper(I) Phenoxide: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (4-aminophenol), which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (e.g., 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.[6] Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.
The choice of a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO is critical to solubilize the reagents and achieve the high temperatures (often >150 °C) required for traditional Ullmann reactions.[3] Modern protocols often incorporate ligands, such as N,N-dimethylglycine or phenanthroline, which coordinate to the copper center, stabilize the intermediates, and facilitate the reaction under milder conditions (e.g., 80-120 °C).[7]
Visualizing the Ullmann Pathway
Caption: Ullmann Condensation for 4-(2,4-Dichlorophenoxy)aniline.
Experimental Protocol: Ullmann Condensation
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and preliminary small-scale trials.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq.), 2,4-dichloroiodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 4-(2,4-dichlorophenoxy)aniline.
Primary Synthesis Pathway 2: Two-Step Nitro-Reduction Strategy
A highly effective alternative, particularly for industrial-scale synthesis, is a two-step approach. This pathway circumvents potential issues with the free amine of 4-aminophenol (which can coordinate to the copper catalyst or undergo side reactions) by using a protected precursor, 4-nitrophenol. The nitro group is a robust protecting group for the amine and also activates the phenyl ring in certain coupling reactions.
Rationale and Overview
This strategy involves two distinct transformations:
-
Step 1: Diaryl Ether Formation: An Ullmann or SₙAr reaction is used to couple 2,4-dichlorophenol with an activated 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) to form 4-(2,4-dichlorophenoxy)-1-nitrobenzene. A patent for a similar compound, 4,4'-oxydianiline, details the reaction of p-aminophenol with p-chloronitrobenzene, which can be adapted by first forming the nitro-ether intermediate.[8]
-
Step 2: Nitro Group Reduction: The intermediate nitro-ether is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the desired aniline.[9]
This approach often provides higher overall yields and cleaner reactions compared to the direct coupling with 4-aminophenol.
Visualizing the Nitro-Reduction Pathway
Caption: Two-Step Synthesis via a Nitro-Intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(2,4-Dichlorophenoxy)-1-nitrobenzene
-
Reaction Setup: In a setup identical to the Ullmann protocol, combine 2,4-dichlorophenol (1.0 eq.), 4-chloronitrobenzene (1.05 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Procedure: Following the Ullmann procedure (steps 2-4), add anhydrous DMF and heat the mixture to 150 °C until TLC indicates completion.
-
Work-up and Purification: Perform an identical work-up (steps 5-9). The intermediate, 4-(2,4-dichlorophenoxy)-1-nitrobenzene, is typically a stable solid that can be purified by recrystallization from ethanol or isopropanol.
Step 2: Reduction to 4-(2,4-Dichlorophenoxy)aniline
-
Catalyst Setup: To a hydrogenation vessel (e.g., a Parr shaker), add the 4-(2,4-dichlorophenoxy)-1-nitrobenzene intermediate (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).[8] Shake or stir the reaction at room temperature. The reaction is often exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity but can be further purified by recrystallization if necessary to yield the final product.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the described synthetic pathways. Yields are representative and highly dependent on reaction scale and optimization.
| Parameter | Pathway 1: Ullmann Condensation | Pathway 2: Nitro-Reduction |
| Primary Reactants | 4-Aminophenol, 2,4-Dichloroiodobenzene | Step 1: 2,4-Dichlorophenol, 4-Chloronitrobenzene |
| Step 2: Nitro-intermediate, H₂ | ||
| Catalyst | CuI (5-10 mol%) | Step 1: CuI (5-10 mol%) |
| Step 2: 10% Pd/C (1-2 mol%) | ||
| Base / Reagent | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | Step 1: K₂CO₃ (2.0 eq.) |
| Step 2: H₂ gas (50-60 psi) | ||
| Solvent | DMF, NMP, or DMSO | Step 1: DMF |
| Step 2: Ethanol or Methanol | ||
| Temperature | 120 - 150 °C | Step 1: 140 - 160 °C |
| Step 2: Room Temperature | ||
| Typical Reaction Time | 12 - 24 hours | Step 1: 8 - 16 hours |
| Step 2: 2 - 6 hours | ||
| Purification Method | Column Chromatography / Recrystallization | Recrystallization |
| Typical Yield | 50 - 70% | 75 - 90% (overall) |
Product Characterization
Validation of the final product's identity and purity is essential. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The predicted monoisotopic mass is 253.00612 Da.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (typically 3300-3500 cm⁻¹), the C-O-C ether stretch (around 1240 cm⁻¹), and C-Cl stretches.[10]
-
Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.
Conclusion
The synthesis of 4-(2,4-dichlorophenoxy)aniline can be effectively achieved through two primary, reliable pathways. The direct Ullmann Condensation offers a single-step route but may require more rigorous purification and optimization to manage potential side reactions associated with the free amine. The Two-Step Nitro-Reduction Strategy provides a more robust and often higher-yielding alternative that is well-suited for larger-scale production due to its cleaner reaction profiles and the use of more stable intermediates. The selection between these methods will depend on the specific requirements of the research or development program, including scale, purity requirements, and available starting materials. Both methods represent validated and authoritative approaches to this important diaryl ether amine intermediate.
References
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
- Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 5(21), 3799–3802.
-
Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]
- Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). Catalyst-free direct coupling of phenols to electron-deficient aryl halides through SNAr-based addition reactions gave diaryl ethers in very good yields within 5-10 min in refluxing DMSO with assistance of microwave irradiation. Organic Letters, 5(13), 2169–2171.
-
Siddiqui, H. L., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1319. [Link]
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PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Shafik, M. S. (2022). CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers through C-O cross-coupling of phenols with aryl iodides. Journal of Synthetic Chemistry, 1(2), 132-136. [Link]
- Jones, R. J. (1985). U.S. Patent No. 4,539,428. U.S.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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SynArchive. (n.d.). Ullmann Coupling. [Link]
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Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]
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Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]
- Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
Abstract
4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7) is a diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. As an intermediate for pharmaceuticals and other advanced materials, a thorough understanding of its physicochemical properties is paramount for its effective application.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline, grounded in established analytical principles. We present not only the predicted and known properties of the molecule but also detail the self-validating experimental protocols required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for synthesis, characterization, and analysis.
Molecular Identity and Computed Properties
Accurate identification is the cornerstone of any chemical investigation. 4-(2,4-Dichlorophenoxy)aniline is a substituted diaryl ether containing both an amine functional group and chloro-substituents, which collectively dictate its chemical behavior.
The molecule's identity is summarized in Table 1.
Table 1: Chemical Identity of 4-(2,4-Dichlorophenoxy)aniline
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(2,4-Dichlorophenoxy)aniline | - |
| CAS Number | 14861-17-7 | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |
| Molecular Weight | 254.11 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | [3] |
| InChIKey | RWDOREOERSVIRK-UHFFFAOYSA-N | [2][3] |
| Synonyms | 2,4-Dichlorophenyl p-aminophenyl ether; 4-Amino-2′,4′-dichlorodiphenyl ether; Benzenamine, 4-(2,4-dichlorophenoxy)- |[1][2] |
Computational models provide a valuable starting point for understanding a molecule's properties. However, these values must be confirmed experimentally, as discrepancies can arise from different calculation algorithms. Table 2 summarizes key predicted physicochemical properties.
Table 2: Predicted Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
| Property | Predicted Value | Source(s) |
|---|---|---|
| XLogP3 | 3.8 / 4.9 | [1][3] |
| Boiling Point | 359.8 ± 37.0 °C | [1][2] |
| Density | 1.364 ± 0.06 g/cm³ | [1][2] |
| Vapor Pressure | 2.32 x 10⁻⁵ mmHg at 25°C | [1][2] |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 |[1] |
Synthesis and Purification
The characterization of a compound is only as reliable as the purity of the sample. A robust and reproducible synthetic route is therefore the first critical step. The diaryl ether linkage is classically formed via an Ullmann condensation.[4][5]
Rationale for Synthetic Strategy
A logical and field-proven approach for synthesizing 4-(2,4-Dichlorophenoxy)aniline involves a two-step process:
-
Ullmann Condensation: A copper-catalyzed coupling of 4-nitrophenol with an activated aryl halide, such as 1-bromo-2,4-dichlorobenzene.[6] Using the nitro-analogue of the aniline prevents the free amine from interfering with the copper catalyst.
-
Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target primary amine. A related process is used to produce similar structures like 5-chloro-2-(2,4-dichlorophenoxy)aniline, validating this strategic choice.[7]
This two-step approach ensures high yields and a cleaner product profile compared to a direct coupling with 4-aminophenol.
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4-(2,4-Dichlorophenoxy)aniline CAS number 14861-17-7
An In-Depth Technical Guide to 4-(2,4-Dichlorophenoxy)aniline (CAS: 14861-17-7)
Introduction
4-(2,4-Dichlorophenoxy)aniline, identified by CAS number 14861-17-7, is a diaryl ether amine characterized by a 2,4-dichlorophenoxy group linked to an aniline moiety at the para-position.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active molecules and functional materials. The molecule shares a core structure with the widely used phenoxy herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential relevance in toxicological studies and as a precursor for novel agrochemicals or pharmaceuticals.[3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, potential applications, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective use in a laboratory setting.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of 4-(2,4-Dichlorophenoxy)aniline is the first step in its successful application. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14861-17-7 | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |
| Molecular Weight | 254.11 g/mol | [1][2] |
| IUPAC Name | 4-(2,4-dichlorophenoxy)benzenamine | [1] |
| Synonyms | 2,4-Dichloro-4′-aminodiphenyl ether, p-(2,4-dichlorophenoxy)aniline | [1][6] |
| Appearance | White to yellow powder (typical) | [4] |
| Melting Point | 171.4 °C | [1] |
| Boiling Point | 359.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 2.32E-05 mmHg at 25°C (Predicted) | [1] |
| XlogP (Predicted) | 3.8 | [7] |
Section 2: Synthesis and Purification
The synthesis of diaryl ethers such as 4-(2,4-Dichlorophenoxy)aniline is typically achieved through nucleophilic aromatic substitution, most commonly the Ullmann condensation or modern palladium-catalyzed methods. A highly plausible and efficient route involves the synthesis of the corresponding nitro-intermediate, 4-(2,4-dichlorophenoxy)-1-nitrobenzene, followed by its reduction to the target aniline. This two-step approach is advantageous as the reduction of a nitro group is generally a high-yielding and clean reaction.
Plausible Synthetic Pathway: Two-Step Approach
-
Step 1: Ullmann Condensation - Synthesis of 4-(2,4-dichlorophenoxy)-1-nitrobenzene from 2,4-dichlorophenol and 1-chloro-4-nitrobenzene.
-
Step 2: Catalytic Hydrogenation - Reduction of the nitro-intermediate to the final amine product. This method is analogous to processes used for structurally similar compounds.[8]
Caption: Proposed two-step synthesis and purification workflow for 4-(2,4-Dichlorophenoxy)aniline.
Experimental Protocol: Catalytic Reduction of 4-(2,4-dichlorophenoxy)-1-nitrobenzene
This protocol describes the reduction step, which is critical for obtaining the final product. The causality for choosing catalytic hydrogenation lies in its efficiency, clean conversion, and the relative ease of product isolation compared to stoichiometric reductants like tin chloride.
-
System Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2,4-dichlorophenoxy)-1-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). The choice of Pd/C is based on its proven efficacy in nitro group reductions.
-
Hydrogenation: Seal the flask, purge the system with hydrogen gas (H₂), and maintain a positive pressure of H₂ (typically 1-3 atm or via a balloon) at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 2-6 hours.
-
Work-up: Upon completion, carefully purge the system with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2,4-Dichlorophenoxy)aniline.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity (>98%).
Section 3: Analytical Characterization
Rigorous analytical characterization is mandatory in research and drug development to confirm the identity, purity, and stability of a compound. A multi-technique approach is standard practice.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on both phenyl rings, along with a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 254.0134.[7] The characteristic isotopic pattern of two chlorine atoms (a trio of peaks in a rough 9:6:1 ratio for [M], [M+2], and [M+4]) provides definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and C-O-C stretching for the diaryl ether linkage (around 1200-1250 cm⁻¹).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.
Caption: Standard analytical workflow for purity determination of 4-(2,4-Dichlorophenoxy)aniline by HPLC-UV.
Protocol: HPLC-UV Purity Analysis
This protocol is a self-validating system, incorporating a standard to ensure the accuracy of the results.
-
Standard & Sample Preparation:
-
Prepare a stock solution of a reference standard of 4-(2,4-Dichlorophenoxy)aniline at 1.0 mg/mL in acetonitrile.
-
Prepare the sample for analysis by accurately weighing and dissolving it in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The use of a small amount of acid, like 0.1% formic acid, can improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30-40 °C.[9]
-
Detection: UV detector set at a wavelength of maximum absorbance, likely around 283 nm.[9]
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, perform multiple injections of the reference standard to ensure the system is performing correctly (i.e., consistent retention times and peak areas).
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Section 4: Applications and Biological Relevance
While specific drug development programs for 4-(2,4-Dichlorophenoxy)aniline are not widely documented, its structural characteristics provide significant insight into its potential applications and biological profile.
Structural Analogue of 2,4-D
The compound is a direct structural analogue of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] In 2,4-D, an acetic acid group is attached to the ether oxygen, whereas this compound features an aniline ring. 2,4-D functions as a synthetic auxin, a plant growth regulator that causes uncontrolled, lethal growth in broadleaf weeds.[5][10][11]
-
Mechanism of Action Insight: The shared dichlorophenoxy ether core suggests that 4-(2,4-Dichlorophenoxy)aniline could be investigated as a potential pro-herbicide, a metabolite of novel phenoxy-based agrochemicals, or a scaffold for developing new selective herbicides. Its biological activity would depend on whether the amine moiety can mimic the function of the carboxylic acid in 2,4-D or be metabolized in situ to an active form.
-
Toxicological Considerations: The extensive toxicological data available for 2,4-D serves as a critical starting point for assessing the safety profile of its aniline analogue. 2,4-D exhibits moderate acute toxicity and has been studied for chronic effects, including potential carcinogenicity.[11][12] Any research involving 4-(2,4-Dichlorophenoxy)aniline must consider the possibility of similar toxicological endpoints, particularly effects on the kidney, liver, and nervous system, which are known targets for 2,4-D in animal studies.[12]
Scaffold for Drug Discovery
The diaryl ether linkage is a privileged scaffold in medicinal chemistry, found in various drugs and clinical candidates. The presence of an aniline group provides a versatile chemical handle for further modification through reactions such as amidation, sulfonylation, or reductive amination, allowing for the rapid generation of compound libraries for screening.
Section 5: Safety and Handling
Based on data for structurally related compounds and general safety guidelines, 4-(2,4-Dichlorophenoxy)aniline should be handled with care in a laboratory setting.
-
Environmental Hazards: The compound is predicted to be toxic to aquatic life, and release into the environment should be avoided.[13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2,4-Dichlorophenoxy)aniline is a well-defined chemical entity with significant potential as a building block in synthetic chemistry and as a subject for toxicological and agrochemical research. Its structural relationship to 2,4-D provides a strong foundation for predicting its biological and toxicological properties. This guide has outlined its core properties, a plausible and robust synthetic route, and standardized analytical methods for its characterization and purity assessment. By adhering to the described protocols and safety precautions, researchers can confidently and safely incorporate this compound into their discovery and development workflows.
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4-(2,4-DICHLOROPHENOXY)ANILINE | CAS 14861-17-7 - Matrix Fine Chemicals. [Link]
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4-(2,4-dichlorophénoxy)aniline (14861-17-7) - Portail Substances Chimiques. [Link]
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2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]
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4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - National Library of Medicine. [Link]
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Table of Contents - Wiley Online Library. [Link]
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5.9 2,4-d (020) residue and analytical aspects - Food and Agriculture Organization of the United Nations. [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information - Royal Society of Chemistry. [Link]
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Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS - eConference.io. [Link]
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CAS#:58802-26-9 | 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline - Chemsrc. [Link]
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DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Bulletin of the Chemical Society of Ethiopia. [Link]
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2,4-D Technical Fact Sheet - National Pesticide Information Center. [Link]
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DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS - Studia Universitatis „Vasile Goldis” Arad. [Link]
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Analytical methods for 2,4-D (Dichlorophenoxyacetic acid) determination - INIS-IAEA. [Link]
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KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SAFRANIN - Journal of the Serbian Chemical Society. [Link]
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A Comprehensive Spectroscopic Guide to 4-(2,4-Dichlorophenoxy)aniline for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic signature of 4-(2,4-Dichlorophenoxy)aniline, a key intermediate in various chemical syntheses. By leveraging fundamental principles and comparative data from structurally related compounds, this document offers researchers, scientists, and drug development professionals a thorough understanding of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This guide is designed to be a practical resource for compound identification, purity assessment, and structural elucidation.
Introduction
4-(2,4-Dichlorophenoxy)aniline (C₁₂H₉Cl₂NO) is a diaryl ether derivative with a molecular weight of approximately 254.11 g/mol .[1] Diaryl ethers are a significant structural motif in a variety of biologically active molecules and pharmaceuticals.[2][3][4] A comprehensive understanding of the spectroscopic properties of 4-(2,4-Dichlorophenoxy)aniline is therefore crucial for its synthesis, characterization, and application in research and development. This guide provides a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
Theoretical Background
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The fragmentation pattern is characteristic of the molecule's structure. For diaryl ethers, fragmentation often involves cleavage of the ether bond and fragmentation of the aromatic rings.[5] The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A generalized protocol for obtaining an EI-mass spectrum is as follows:
-
Sample Preparation: A dilute solution of 4-(2,4-Dichlorophenoxy)aniline is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Analysis
Based on the structure of 4-(2,4-Dichlorophenoxy)aniline, the following key peaks are predicted in its EI-mass spectrum:
-
Molecular Ion ([M]⁺): A prominent peak at m/z 253, corresponding to the intact molecule with two ³⁵Cl atoms. Isotope peaks at m/z 255 (one ³⁵Cl, one ³⁷Cl) and m/z 257 (two ³⁷Cl) would be observed in an approximate 9:6:1 ratio. The molecular ion peak in diaryl ethers is typically strong due to the stability of the aromatic systems.[6]
-
Key Fragmentation Pathways: The fragmentation of diaryl ethers can be complex. Common fragmentation patterns for substituted diaryl ethers include cleavage of the C-O bonds.[5]
The predicted fragmentation pattern is illustrated in the following diagram:
Caption: Predicted EI-MS fragmentation of 4-(2,4-Dichlorophenoxy)aniline.
Summary of Predicted Mass Spectrometry Data
| m/z (predicted) | Proposed Fragment | Notes |
| 253, 255, 257 | [C₁₂H₉Cl₂NO]⁺˙ (Molecular Ion) | Isotopic pattern characteristic of two chlorine atoms. |
| 218, 220 | [C₁₂H₉ClNO]⁺ | Loss of a chlorine radical. |
| 162, 164 | [C₆H₃Cl₂O]⁺ | Fragment corresponding to the dichlorophenoxy moiety. |
| 127, 129 | [C₆H₄Cl]⁺ | Fragment from the dichlorophenyl ring. |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenoxy moiety. |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Theoretical Background
The IR spectrum of 4-(2,4-Dichlorophenoxy)aniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, and the C-H and C=C bonds of the aromatic rings, as well as the C-Cl bonds. The positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 4-(2,4-Dichlorophenoxy)aniline sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum Analysis
The IR spectrum of 4-(2,4-Dichlorophenoxy)aniline is predicted to exhibit the following key absorption bands:
-
N-H Stretching: Primary aromatic amines typically show two medium intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]
-
C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Several medium to strong bands are predicted in the 1600-1450 cm⁻¹ region.
-
N-H Bending: A medium to strong band is expected around 1620 cm⁻¹.[7]
-
C-O-C Asymmetric Stretching: A strong band characteristic of aryl ethers is predicted in the 1270-1230 cm⁻¹ region.[8]
-
C-N Stretching: A medium to strong band for the aromatic amine is expected around 1335-1250 cm⁻¹.[7]
-
C-Cl Stretching: Strong bands are expected in the 850-550 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to characteristic bands in the 900-675 cm⁻¹ region.
The key vibrational modes are illustrated below:
Caption: Predicted key IR vibrational modes for 4-(2,4-Dichlorophenoxy)aniline.
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) (predicted) | Vibrational Mode | Intensity |
| 3450 - 3350 | N-H asymmetric and symmetric stretching | Medium |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1620 - 1580 | N-H bending and Aromatic C=C stretching | Medium to Strong |
| 1500 - 1400 | Aromatic C=C stretching | Medium to Strong |
| 1270 - 1230 | Asymmetric C-O-C stretching | Strong |
| 1335 - 1250 | Aromatic C-N stretching | Medium to Strong |
| 850 - 750 | C-Cl stretching and C-H out-of-plane bending | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.
Theoretical Background
The ¹H and ¹³C NMR spectra of 4-(2,4-Dichlorophenoxy)aniline will show distinct signals for the protons and carbons in the two different aromatic rings and the amine group. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chlorine atoms and the ether oxygen, and the electron-donating effect of the amine group. The splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling between adjacent protons and provide information about the connectivity of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of 4-(2,4-Dichlorophenoxy)aniline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9][10] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[11]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) and a broad signal for the amine protons.
-
-NH₂ Protons: A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration. In a non-protic solvent like CDCl₃, it might appear around 3.5-4.5 ppm.[12]
-
Aromatic Protons: The seven aromatic protons will appear as a series of doublets, doublets of doublets, and triplets, reflecting their coupling with neighboring protons. The protons on the aniline ring are expected to be more shielded (appear at a lower ppm) than those on the dichlorophenyl ring due to the electron-donating effect of the amino group.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence.
-
C-Cl Carbons: The carbons directly attached to the chlorine atoms are expected to be deshielded and appear in the 125-135 ppm range.
-
C-O Carbons: The carbons of the ether linkage will also be deshielded, with the carbon on the dichlorophenyl ring appearing at a higher chemical shift than the carbon on the aniline ring.
-
C-N Carbon: The carbon attached to the amino group will be significantly shielded and is expected to appear around 140-150 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 115-130 ppm.
The predicted chemical shifts are based on general values for substituted aromatic compounds.[8] The atom numbering for NMR assignment is as follows:
Caption: Atom numbering for NMR spectral assignment of 4-(2,4-Dichlorophenoxy)aniline.
Summary of Predicted NMR Data
¹H NMR (predicted, in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3, H-5 | ~ 6.9 | d | 2H |
| H-2, H-6 | ~ 7.1 | d | 2H |
| H-6' | ~ 6.9 | d | 1H |
| H-5' | ~ 7.2 | dd | 1H |
| H-3' | ~ 7.4 | d | 1H |
| -NH₂ | ~ 3.7 | br s | 2H |
¹³C NMR (predicted, in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~ 152 |
| C-2 | ~ 128 |
| C-3 | ~ 130 |
| C-4 | ~ 126 |
| C-5 | ~ 127 |
| C-6 | ~ 120 |
| C-1' | ~ 148 |
| C-2', C-6' | ~ 122 |
| C-3', C-5' | ~ 116 |
| C-4' | ~ 142 |
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2,4-Dichlorophenoxy)aniline. The detailed analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra serves as a valuable resource for its unambiguous identification and characterization. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. This information is intended to support researchers and scientists in their synthetic endeavors and analytical challenges involving this important chemical intermediate.
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Bhaskar, G., Prabhakar, S., Venkat Narsaiah, A., Nagaiah, K., Ramanjaneyulu, G. S., & Vairamani, M. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161–170. [Link]
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Zhang, Y., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science. [Link]
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Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Muto, K., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Journal of the American Chemical Society, 139(12), 4379–4382. [Link]
-
PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. [Link]
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Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.). [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 4-(2,4-Dichlorophenoxy)aniline
Executive Summary
This technical guide provides a comprehensive exploration of the potential biological activities of the novel aromatic amine, 4-(2,4-Dichlorophenoxy)aniline. While direct toxicological and pharmacological data for this specific compound are limited, its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the known bioactivities of aniline derivatives suggest a range of potential applications and hazards. This document synthesizes existing knowledge on related compounds to infer potential herbicidal, antimicrobial, and anticancer activities, as well as its likely toxicological profile. Detailed experimental protocols are provided to enable researchers to systematically investigate these potential biological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities.
Introduction to 4-(2,4-Dichlorophenoxy)aniline
4-(2,4-Dichlorophenoxy)aniline is an aromatic amine with the molecular formula C₁₂H₉Cl₂NO. Its structure features a 2,4-dichlorophenoxy group linked to an aniline moiety. This chemical architecture is significant as it combines the core structure of the phenoxy herbicide 2,4-D with an aniline functional group, which is a common pharmacophore in medicinal chemistry. Given the well-documented biological effects of its constituent parts, a thorough investigation into the bioactivity of 4-(2,4-Dichlorophenoxy)aniline is warranted. This guide will explore its potential activities by drawing parallels with structurally related and well-characterized molecules.
Synthesis of 4-(2,4-Dichlorophenoxy)aniline
The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be approached through several established synthetic routes for diaryl ethers. A common method involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide. In the context of this target molecule, this would involve the reaction of 2,4-dichlorophenol with 4-nitrohalobenzene followed by the reduction of the nitro group to an amine. An alternative approach could involve the reaction of 4-aminophenol with 1,2,4-trichlorobenzene.
A related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, is synthesized via the catalytic hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. This suggests that a similar reduction of a nitrated precursor would be a viable final step in the synthesis of 4-(2,4-Dichlorophenoxy)aniline.
Potential Biological Activities
Herbicidal Activity
The most apparent potential biological activity of 4-(2,4-Dichlorophenoxy)aniline is its herbicidal effect, owing to the presence of the 2,4-dichlorophenoxy moiety, which is the active component of the herbicide 2,4-D.
Mechanism of Action of 2,4-D: 2,4-D is a synthetic auxin that mimics the natural plant growth hormone indole-3-acetic acid (IAA). It is selectively toxic to broadleaf weeds by inducing uncontrolled and disorganized cell growth, leading to stem curl-over, leaf withering, and ultimately, plant death. This action is mediated through its interaction with auxin receptors and disruption of normal hormonal signaling.
Inferred Activity of 4-(2,4-Dichlorophenoxy)aniline: The structural similarity of the dichlorophenoxy portion of the molecule to 2,4-D suggests that it may also function as a synthetic auxin. The aniline group, however, may modulate its solubility, uptake, and interaction with auxin receptors, potentially altering its potency and selectivity.
Antimicrobial Activity
Aniline derivatives and related aromatic amines are known to possess antimicrobial properties. Furthermore, the structurally similar 5-chloro-2-(2,4-dichlorophenoxy)aniline serves as an intermediate in the production of the broad-spectrum antimicrobial agent triclosan. This suggests that 4-(2,4-Dichlorophenoxy)aniline may exhibit antimicrobial activity.
Potential Mechanisms: The antimicrobial action of aniline derivatives can be attributed to various mechanisms, including disruption of cell membrane integrity, inhibition of essential enzymes, and the production of reactive oxygen species. Dichlorophen, another related compound, has demonstrated antibacterial activity through the disruption of bacterial membrane integrity and induction of intracellular oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing aniline and dichlorophenyl moieties. For instance, benzothiazole aniline derivatives have shown selective inhibitory activities against liver cancer cells. Additionally, other aniline derivatives have been investigated as potent inhibitors of human DNA topoisomerase II. Thiosemicarbazide derivatives of 2,4-dichlorophenoxyacetic acid have also been shown to exhibit toxic effects on gastric cancer cells, potentially through DNA intercalation.
Potential Mechanisms: The potential anticancer activity of 4-(2,4-Dichlorophenoxy)aniline could arise from its ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation such as topoisomerase or methionyl-tRNA synthetase, or induce apoptosis.
Predicted Toxicological Profile
The toxicological profile of 4-(2,4-Dichlorophenoxy)aniline is likely to be influenced by both the 2,4-dichlorophenoxy and the aniline components.
Insights from 2,4-D Toxicology: 2,4-D generally has low acute toxicity for humans, although some forms can cause eye irritation. Animal studies have indicated that at high doses, 2,4-D can cause damage to the eyes, thyroid, kidneys, and adrenal glands. Neurotoxicity has also been observed at high doses that saturate renal clearance. Importantly, in vitro and in vivo animal studies have not shown a genotoxic potential for 2,4-D.
Insights from Aromatic Amine Toxicology: Aromatic amines as a class are known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation by cytochrome P450 enzymes. This activation can lead to the formation of reactive metabolites that bind to DNA and proteins, causing cellular damage.
Therefore, a comprehensive toxicological assessment of 4-(2,4-Dichlorophenoxy)aniline should evaluate its potential for eye and skin irritation, systemic organ toxicity, neurotoxicity, and genotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of 4-(2,4-Dichlorophenoxy)aniline on a selected cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., human skin fibroblasts) to assess selectivity.
Materials:
-
Human cancer cell line (e.g., MCF-7) and a normal human cell line (e.g., fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
4-(2,4-Dichlorophenoxy)aniline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to 80-90% confluency. Trypsinize, count, and seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of 4-(2,4-Dichlorophenoxy)aniline in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization and Measurement: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Gently shake the plate for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-(2,4-Dichlorophenoxy)aniline against representative bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
4-(2,4-Dichlorophenoxy)aniline (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of 4-(2,4-Dichlorophenoxy)aniline in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
Data Presentation
The following tables are examples of how quantitative data from the proposed experiments could be structured.
Table 1: In Vitro Cytotoxicity of 4-(2,4-Dichlorophenoxy)aniline
| Cell Line | Incubation Time (h) | IC₅₀ (µM) [Mean ± SD] |
| Cancer Cell Line (e.g., MCF-7) | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| Normal Cell Line (e.g., Fibroblasts) | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
Table 2: Antimicrobial Activity of 4-(2,4-Dichlorophenoxy)aniline
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Value |
| Escherichia coli | Negative | Experimental Value |
| Pseudomonas aeruginosa | Negative | Experimental Value |
| Enterococcus faecalis | Positive | Experimental Value |
Potential Signaling Pathway Involvement
Based on the inferred anticancer activity, 4-(2,4-Dichlorophenoxy)aniline could potentially interfere with the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Potential DNA Damage and Apoptosis Pathway
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
4-(2,4-Dichlorophenoxy)aniline is a compound of significant interest due to its structural relationship to biologically active molecules. While direct experimental data is currently lacking, this guide provides a scientifically grounded framework for investigating its potential herbicidal, antimicrobial, and anticancer properties, as well as its toxicological profile. The provided experimental protocols and theoretical background serve as a valuable resource for researchers embarking on the characterization of this and other novel chemical entities. A systematic evaluation as outlined herein is crucial for unlocking the potential applications and understanding the risks associated with 4-(2,4-Dichlorophenoxy)aniline.
References
- Szadowska, A., Mazur, M., Graczyk, J., Kiełek, M. B., Guryn, R., Mikołajewska, H.,
potential herbicidal activity of 4-(2,4-Dichlorophenoxy)aniline
An In-Depth Technical Guide to the Potential Herbicidal Activity of 4-(2,4-Dichlorophenoxy)aniline
Introduction: A Structural Analogue of a Legacy Herbicide
The relentless challenge of weed management in agriculture necessitates a continuous search for novel herbicidal compounds. One strategic approach to herbicide discovery involves the modification of existing, well-understood chemical scaffolds. 4-(2,4-Dichlorophenoxy)aniline presents a compelling case for investigation due to its striking structural similarity to one of the world's most widely used herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1]
2,4-D is a synthetic auxin that has been a cornerstone of broadleaf weed control since the 1940s.[2][3] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), but with higher stability, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[4][5] The core structure of 2,4-D is the 2,4-dichlorophenoxy group linked to an acetic acid moiety. Our target compound, 4-(2,4-Dichlorophenoxy)aniline, retains this critical dichlorophenoxy group but replaces the carboxylic acid side chain with an aniline group. This modification raises a pivotal question: does this new analogue retain the auxin-like activity of its parent compound, or does the aniline group introduce a novel mode of action?
This guide provides a comprehensive technical framework for researchers to explore the herbicidal potential of 4-(2,4-Dichlorophenoxy)aniline. We will delve into its synthesis, hypothesize its mechanism of action based on established auxin biology, and provide detailed, field-proven protocols for its systematic evaluation, from initial in-vitro screening to advanced greenhouse trials.
Hypothesized Mechanism of Action: An Auxin Mimic?
The herbicidal action of synthetic auxins like 2,4-D is initiated by their perception by a specific family of F-box protein receptors, most notably TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs.[5][6] In the absence of auxin, transcriptional repressor proteins known as Aux/IAA bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that activate auxin-responsive genes.
Upon introduction of an auxin or an auxin mimic, the molecule binds to the TIR1/AFB receptor, creating a surface that tethers the Aux/IAA repressor.[5] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of the repressor liberates the ARF transcription factor, allowing it to induce the expression of genes that lead to a cascade of physiological events, including cell elongation, ethylene production, and abscisic acid (ABA) biosynthesis.[5][7] At herbicidal concentrations, this overstimulation of auxin signaling pathways results in epinasty, tissue decay, and ultimately, plant death.[6]
Our primary hypothesis is that 4-(2,4-Dichlorophenoxy)aniline functions as a pro-herbicide. The aniline moiety may be metabolically converted in planta to a functional group that more closely mimics the carboxylic acid of 2,4-D, allowing it to engage with the TIR1/AFB receptor complex. Alternatively, the molecule itself may possess sufficient structural similarity to bind to the receptor, albeit potentially with different affinity.
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A Technical Guide to 4-(2,4-Dichlorophenoxy)aniline: A Putative Synthetic Auxin Mimic for Research and Development
Abstract
Synthetic auxins represent a cornerstone of agricultural biotechnology and plant science research, offering potent control over plant growth and development. These molecules mimic the endogenous plant hormone indole-3-acetic acid (IAA) but often exhibit greater stability and altered specificity.[1][2][3] This technical guide provides an in-depth examination of 4-(2,4-Dichlorophenoxy)aniline, a compound structurally related to the widely used phenoxyacetic acid herbicide 2,4-D. We explore its physicochemical properties, hypothesize its molecular mechanism of action as an auxin mimic by hijacking the canonical TIR1/AFB signaling pathway, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar molecules in plant science and agrochemical discovery.
Introduction: The Landscape of Synthetic Auxins
The plant hormone auxin is a master regulator of plant physiology, governing processes from cell elongation and division to organogenesis and tropic responses.[4][5] Synthetic molecules that mimic the action of natural auxin, primarily IAA, have been invaluable tools in both agriculture and basic research.[6][7] These synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are often more resistant to metabolic degradation within the plant, leading to supra-optimal auxin responses.[2][8] At low concentrations, they can stimulate growth, while at high concentrations, they induce uncontrolled, disorganized growth that is lethal to susceptible species, a principle widely exploited for selective weed control.[7][9][10]
4-(2,4-Dichlorophenoxy)aniline shares a core 2,4-dichlorophenoxy moiety with 2,4-D, suggesting its potential to function as an auxin mimic. Understanding the structure-activity relationship of such compounds is crucial for the rational design of new plant growth regulators and herbicides. This guide provides the foundational knowledge and experimental frameworks to investigate 4-(2,4-Dichlorophenoxy)aniline as a candidate synthetic auxin.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties influence its solubility, stability, bioavailability, and environmental fate.
| Property | Value | Source |
| Chemical Name | 4-(2,4-Dichlorophenoxy)aniline | |
| CAS Number | 14861-17-7 | |
| Molecular Formula | C₁₂H₉Cl₂NO | [11] |
| Molecular Weight | 254.11 g/mol | [12] |
| Appearance | White to yellow powder (predicted) | [13] |
| Boiling Point | 359.8 ± 37.0 °C (Predicted) | |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | |
| XLogP3 | 3.8 - 4.9 | [12][11] |
| Topological Polar Surface Area | 35.2 Ų | [12][11] |
Table 1: Key physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline.
The Molecular Mechanism of Auxin Mimicry
The primary mechanism of auxin perception and signaling in the nucleus is a well-established pathway that synthetic auxins are known to exploit.[14][15] The core of this system involves a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[16][17][18]
Causality of the Pathway:
-
Repressed State (Low Auxin): In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating the transcription of auxin-responsive genes.[14][19]
-
Auxin Perception (High Auxin): When auxin concentrations rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein.[15][19]
-
Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] The formation of the TIR1/AFB-auxin-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA repressor.
-
Gene Activation: The ubiquitinated Aux/IAA is subsequently targeted for degradation by the 26S proteasome.[20] This degradation frees the ARF transcription factor, which can then bind to auxin-responsive elements in the promoters of target genes and initiate transcription, leading to downstream physiological effects like cell elongation.[19]
It is hypothesized that 4-(2,4-Dichlorophenoxy)aniline, due to its structural similarity to 2,4-D, can also fit into the auxin-binding pocket of TIR1/AFB proteins, initiating the degradation of Aux/IAA repressors and causing a sustained, uncontrolled activation of auxin-responsive genes.
Chemical Synthesis Workflow
The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be achieved through established organic chemistry reactions. A common and reliable method involves the reduction of a corresponding nitroaromatic precursor.
Rationale for Methodology: Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups to amines because it is highly efficient, produces clean products, and avoids the use of stoichiometric metal reductants, which can generate significant waste. The use of a noble metal catalyst like platinum on carbon ensures high activity and selectivity.
Step-by-Step Protocol: Reduction of 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene
-
Reaction Setup: To a solution of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a pressure-resistant hydrogenation vessel, add a catalytic amount of platinum on carbon (e.g., 5% w/w).[21]
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 4-(2,4-Dichlorophenoxy)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Protocols for Bioactivity Assessment
To validate the hypothesis that 4-(2,4-Dichlorophenoxy)aniline acts as an auxin mimic, standardized bioassays are essential. The Arabidopsis thaliana root elongation assay is a highly sensitive and quantitative method for assessing auxin activity, based on the principle that exogenous auxins inhibit primary root growth at moderate to high concentrations.[22]
Protocol: Arabidopsis thaliana Root Elongation Assay
This protocol is designed as a self-validating system, including negative (vehicle) and positive (IAA, 2,4-D) controls to ensure that observed effects are specific and quantifiable.
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add the test compounds (4-(2,4-Dichlorophenoxy)aniline, IAA, 2,4-D) from sterile stock solutions to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) must be included at the same concentration used for the test compounds. Pour the medium into square petri plates.
-
Seed Sterilization: Sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating and Stratification: Using a sterile pipette tip, place 10-15 seeds in a line on the surface of the agar in each plate. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Incubate under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Data Acquisition: After 7-10 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.
-
Data Analysis: Measure the primary root length of each seedling using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each treatment. Compare the root lengths of seedlings treated with 4-(2,4-Dichlorophenoxy)aniline to the negative and positive controls.
Hypothetical Data Presentation
| Compound | Concentration (µM) | Average Root Length (mm) ± SD | % Inhibition vs. Control |
| Control (Vehicle) | 0 | 52.3 ± 4.1 | 0% |
| IAA (Positive) | 0.1 | 28.1 ± 3.5 | 46% |
| 1.0 | 10.5 ± 2.2 | 80% | |
| 2,4-D (Positive) | 0.1 | 15.7 ± 2.9 | 70% |
| 1.0 | 5.1 ± 1.8 | 90% | |
| 4-DPA (Test) | 0.1 | 35.6 ± 3.8 | 32% |
| 1.0 | 18.3 ± 3.1 | 65% | |
| 10.0 | 7.9 ± 2.0 | 85% |
Table 2: Hypothetical results from an Arabidopsis root elongation assay comparing 4-(2,4-Dichlorophenoxy)aniline (4-DPA) to controls.
Toxicological Profile and Environmental Considerations
The development of any new bioactive compound necessitates a thorough evaluation of its potential toxicity and environmental impact. While specific data for 4-(2,4-Dichlorophenoxy)aniline is limited, an assessment can be inferred from related chemical classes: phenoxy herbicides and chlorinated anilines.
-
Human Health: The parent compound, 2,4-D, is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the IARC.[23] Chlorinated aniline derivatives can also pose health risks, with some demonstrating toxicity to aquatic life and potential for reproductive toxicity in mammals.[24] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling 4-(2,4-Dichlorophenoxy)aniline.[25]
-
Environmental Fate: Phenoxy herbicides like 2,4-D exhibit variable persistence in the environment.[26][27] Their fate is influenced by factors such as soil type, temperature, moisture, and microbial activity.[28] The primary route of degradation in soil and water is microbial action.[23] Given its chemical structure, 4-(2,4-Dichlorophenoxy)aniline may be persistent in certain environments and could have ecotoxicological effects on non-target organisms.[29][30] Further research into its biodegradability and potential for bioaccumulation is warranted.
Conclusion and Future Directions
4-(2,4-Dichlorophenoxy)aniline presents a compelling candidate for investigation as a synthetic auxin mimic based on its structural analogy to 2,4-D. This guide outlines the foundational knowledge and experimental framework required to explore its biological activity. The proposed mechanism of action, centered on the TIR1/AFB signaling pathway, provides a clear hypothesis that can be tested using the detailed bioassay protocols.
Future research should focus on:
-
Receptor Binding Assays: Directly quantifying the binding affinity of 4-(2,4-Dichlorophenoxy)aniline to various TIR1/AFB receptor proteins.
-
Transcriptomic Analysis: Performing RNA-sequencing on treated plants to confirm the upregulation of known auxin-responsive genes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(2,4-Dichlorophenoxy)aniline to identify key structural features required for its activity.
-
Ecotoxicology Studies: Conducting formal studies to determine its environmental persistence, degradation pathways, and toxicity to non-target organisms.
By systematically applying these approaches, the scientific community can fully characterize the potential of 4-(2,4-Dichlorophenoxy)aniline and related molecules for applications in agriculture and plant science.
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environmental fate and degradation of 4-(2,4-Dichlorophenoxy)aniline
An In-depth Technical Guide to the Environmental Fate and Degradation of 4-(2,4-Dichlorophenoxy)aniline
Foreword: A Proactive Approach to Environmental Assessment
As a Senior Application Scientist, it is understood that the lifecycle of a chemical does not end with its intended application. For researchers and developers in the pharmaceutical and chemical industries, a proactive understanding of a molecule's environmental journey is not just a matter of regulatory compliance, but of scientific responsibility. This guide addresses 4-(2,4-Dichlorophenoxy)aniline, a compound used as a pharmaceutical intermediate.[1] While not a widely studied environmental contaminant itself, its structure—a diaryl ether linking a dichlorinated phenol and an aniline—positions it at the intersection of two well-known classes of environmental pollutants: phenoxy herbicides and chlorinated anilines.
This document provides a predictive and practical framework for assessing its environmental fate. By synthesizing data from structurally analogous compounds, we can build a robust hypothesis of its degradation pathways and outline the necessary experimental protocols to validate these predictions. This guide is structured not as a rigid template, but as a logical progression from fundamental properties to complex biological interactions, empowering researchers to design and execute meaningful environmental studies.
Physicochemical Profile: Predicting Environmental Behavior
A molecule's inherent chemical and physical properties are the primary determinants of its behavior and distribution in the environment. These parameters govern its solubility in water, its tendency to sorb to soil particles, and its potential for bioaccumulation. The properties of 4-(2,4-Dichlorophenoxy)aniline, largely based on predictive models, are summarized below.
| Property | Value | Significance in Environmental Fate |
| CAS Number | 14861-17-7[1][2] | Unique chemical identifier. |
| Molecular Formula | C₁₂H₉Cl₂NO[1][2] | Defines the elemental composition. |
| Molecular Weight | 254.11 g/mol [1][2] | Influences diffusion and transport. |
| XLogP3 (Predicted) | 3.8 - 4.9[1][3] | Indicates a high potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation in organisms. |
| Vapor Pressure (Predicted) | 2.32E-05 mmHg at 25°C[1][2] | Low vapor pressure suggests that volatilization from water or soil surfaces is not a significant fate process. |
| Water Solubility | Low (implied by high LogP) | Low water solubility limits mobility in aquatic systems but enhances partitioning to sediment and biota. |
The high octanol-water partition coefficient (XLogP3) is the most telling parameter, suggesting that if released, 4-(2,4-Dichlorophenoxy)aniline will associate strongly with soil and sediment, making it less likely to be found in high concentrations in the water column but increasing its persistence in solid matrices.
Abiotic Degradation: The Role of Light and Water
Abiotic processes, primarily photolysis and hydrolysis, can initiate the breakdown of organic compounds without microbial intervention.
Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage in 4-(2,4-Dichlorophenoxy)aniline is the most likely site for hydrolytic attack. For the structurally related herbicide 2,4-D, hydrolysis is generally considered a minor degradation pathway under neutral environmental pH.[4] However, the rate can increase in basic conditions.[5] It is therefore reasonable to hypothesize that hydrolysis of 4-(2,4-Dichlorophenoxy)aniline is slow at neutral pH but could become more significant in alkaline soils or waters.
Photolysis (Photodegradation)
Photolysis, or degradation by sunlight, is a significant environmental fate process for many aromatic compounds, including 2,4-D.[4][6] The primary mechanisms involve the substitution of chlorine atoms with hydroxyl groups and the cleavage of the ether bond.[7] For 4-(2,4-Dichlorophenoxy)aniline, exposure to sunlight in surface waters is expected to yield two primary initial products: 2,4-Dichlorophenol (2,4-DCP) and 4-Aminophenol . These intermediates are then susceptible to further, more rapid degradation.
Caption: Proposed initial photodegradation pathway for 4-(2,4-Dichlorophenoxy)aniline.
Biotic Degradation: The Microbial Catalyst
The primary mechanism for the ultimate removal of persistent organic pollutants from the environment is microbial degradation. While no studies have specifically isolated microorganisms capable of degrading 4-(2,4-Dichlorophenoxy)aniline, a robust degradation pathway can be proposed based on extensive research into its constituent parts: 2,4-D and chlorinated anilines.
Microorganisms capable of degrading 2,4-D are widespread in soil and include species from genera such as Cupriavidus, Pseudomonas, and Sphingomonas.[8][9] Similarly, bacteria that degrade chlorinated anilines, like Acinetobacter and Pseudomonas, have been well-characterized.[10][11][12]
The most probable microbial degradation pathway involves an initial enzymatic cleavage of the ether bond, a common strategy for breaking down diaryl ethers. This initial step, likely mediated by a dioxygenase enzyme, would mirror the first step of 2,4-D degradation, yielding 2,4-Dichlorophenol (2,4-DCP) and 4-Aminophenol. These intermediates then enter separate, well-established catabolic pathways.
-
Metabolism of 2,4-Dichlorophenol (2,4-DCP): The degradation of 2,4-DCP is a classic pathway in environmental microbiology.[8] It is hydroxylated by a 2,4-DCP hydroxylase to form 3,5-Dichlorocatechol . This catechol is then subject to ring cleavage by a chlorocatechol 1,2-dioxygenase, leading to intermediates that are funneled into the tricarboxylic acid (TCA) cycle.[8]
-
Metabolism of 4-Aminophenol: Aniline and its derivatives are also readily degraded by soil microbes. The pathway typically involves an initial dioxygenase attack to form a catechol, which is then processed through either an ortho- or meta- cleavage pathway, ultimately leading to central metabolic intermediates.
Caption: Proposed multi-step microbial degradation pathway for 4-(2,4-Dichlorophenoxy)aniline.
Experimental Protocols for Degradation Assessment
To move from hypothesis to empirical data, rigorous and well-controlled experiments are essential. The following protocols provide a self-validating framework for assessing the biotic and abiotic degradation of 4-(2,4-Dichlorophenoxy)aniline.
Protocol 1: Aerobic Soil Microcosm Biodegradation Study
This experiment is the cornerstone for evaluating environmental persistence in a relevant matrix. It quantifies the rate of degradation and helps identify major metabolites.
Objective: To determine the rate of aerobic biodegradation of 4-(2,4-Dichlorophenoxy)aniline in soil and identify major transformation products.
Methodology:
-
Soil Sourcing and Characterization:
-
Collect fresh, unsieved surface soil (0-15 cm) from a location with no known history of contamination.
-
Characterize the soil for key parameters: pH, organic matter content, texture (sand/silt/clay), and microbial biomass. Causality: Soil properties profoundly influence microbial activity and chemical sorption, directly impacting degradation rates.
-
-
Microcosm Preparation:
-
Weigh 50 g (dry weight equivalent) of soil into replicate 250 mL glass flasks.
-
Prepare a stock solution of 4-(2,4-Dichlorophenoxy)aniline in a minimal amount of a suitable solvent (e.g., acetone).
-
Spike the soil to a final concentration of 5-10 mg/kg. Allow the solvent to evaporate completely in a fume hood. Trustworthiness: A known initial concentration is critical for accurate kinetic calculations.
-
Adjust soil moisture to 50-60% of its water-holding capacity with sterile deionized water.
-
Prepare two sets of controls:
-
Sterile Control: Use autoclaved (or gamma-irradiated) soil, spiked as above. This quantifies abiotic degradation (hydrolysis) under experimental conditions.
-
No-Substrate Control: Use non-sterile soil without the test compound to monitor baseline microbial activity.
-
-
-
Incubation:
-
Cover flasks with gas-permeable stoppers to allow air exchange while minimizing water loss.
-
Incubate in the dark at a constant temperature (e.g., 25°C). Causality: Incubation in the dark eliminates photolysis as a variable, isolating microbial activity.
-
-
Sampling and Extraction:
-
Sacrifice triplicate flasks from the active and sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Extract the soil samples using an appropriate solvent system, such as acetonitrile/water, aided by sonication or accelerated solvent extraction (ASE).
-
Centrifuge and filter the extracts.
-
-
Analysis:
-
Analyze the extracts for the parent compound and potential metabolites (e.g., 2,4-DCP) using LC-MS/MS.
-
Calculate the degradation half-life (DT₅₀) by plotting the natural log of the concentration versus time.
-
Caption: Experimental workflow for an aerobic soil microcosm degradation study.
Protocol 2: Aqueous Photolysis Study (OECD 316 Guideline)
Objective: To determine the rate of direct photolysis of 4-(2,4-Dichlorophenoxy)aniline in water.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the test compound in sterile, buffered, air-saturated purified water (e.g., pH 7 phosphate buffer). The concentration should be low enough to be environmentally relevant and ensure complete dissolution.
-
-
Experimental Setup:
-
Place the solution in sealed, photochemically transparent vessels (e.g., quartz tubes).
-
Prepare identical "dark controls" by wrapping the vessels in aluminum foil. Trustworthiness: Dark controls are essential to differentiate between photodegradation and other loss processes like hydrolysis or sorption to the vessel walls.
-
-
Irradiation:
-
Expose the samples to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). The light intensity should be monitored throughout the experiment.
-
Maintain a constant temperature (e.g., 25°C) using a water bath.
-
-
Sampling and Analysis:
-
Take samples from both irradiated and dark control vessels at various time intervals.
-
Analyze directly by HPLC-UV or LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Interpretation:
-
Calculate the photolysis rate constant and the environmental half-life based on the specific light conditions of the experiment and standardized solar irradiance data.
-
Analytical Methodologies: Quantification and Identification
Accurate quantification is the bedrock of any environmental fate study. The complexity of environmental matrices requires highly sensitive and selective analytical techniques.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing 4-(2,4-Dichlorophenoxy)aniline and its polar metabolites from soil and water extracts.[13] The use of a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (acetonitrile or methanol) provides excellent separation.[13] Tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity, allowing for quantification at the µg/L level and unambiguous confirmation of analyte identity.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing more volatile degradation products, such as 2,4-Dichlorophenol.[14] Analysis of the parent compound by GC-MS would likely require a derivatization step to increase its volatility and thermal stability.
Conclusion and Future Research Directions
This guide establishes a scientifically grounded framework for understanding the environmental fate of 4-(2,4-Dichlorophenoxy)aniline. Based on its structure and data from analogous compounds, it is predicted to be a moderately persistent molecule whose fate is primarily driven by microbial degradation in soil and photolysis in sunlit surface waters. The primary degradation pathway likely proceeds via cleavage of the ether bond to form 2,4-dichlorophenol and 4-aminophenol, which are then mineralized through established catabolic pathways.
The protocols and analytical methods described herein provide a clear path for generating the empirical data needed to validate these hypotheses.
Key research priorities should include:
-
Isolation and Characterization of Degrading Microorganisms: Identifying specific bacterial or fungal strains capable of utilizing 4-(2,4-Dichlorophenoxy)aniline as a growth substrate.
-
Metabolite Identification and Toxicity: Conclusively identifying the transient intermediates of the degradation pathway and assessing their potential toxicity, as metabolites can sometimes be more toxic than the parent compound.[15]
-
Influence of Environmental Factors: Quantifying how factors such as soil type, pH, temperature, and redox conditions affect degradation rates to build more accurate environmental risk models.
By pursuing these lines of inquiry, the scientific community can ensure a comprehensive and responsible assessment of the environmental lifecycle of this and other novel chemical entities.
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Toxicological Profile of 4-(2,4-Dichlorophenoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for 4-(2,4-Dichlorophenoxy)aniline is limited in publicly available literature. This guide provides a comprehensive toxicological profile based on the chemical's structural analogues, including aromatic amines and chlorinated diphenyl ethers. The predicted toxicological effects and proposed experimental protocols are intended to guide further research and risk assessment. All claims are supported by authoritative references.
Introduction
4-(2,4-Dichlorophenoxy)aniline is an aromatic amine derivative with a chemical structure that suggests potential biological activity and toxicological concerns. As a molecule combining a dichlorophenoxy moiety, found in many herbicides like 2,4-D, and an aniline core, known for its association with various toxicities, a thorough toxicological evaluation is imperative for any potential application, particularly in drug development. This guide synthesizes available information on its chemical properties and provides a predictive toxicological profile, drawing parallels from structurally related compounds. Furthermore, it outlines a systematic approach for the empirical toxicological assessment of this compound, adhering to internationally recognized guidelines.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for predicting its environmental fate, bioavailability, and potential for interaction with biological systems.
| Property | Value | Source |
| CAS Number | 14861-17-7 | ECHEMI |
| Molecular Formula | C₁₂H₉Cl₂NO | ECHEMI |
| Molecular Weight | 254.11 g/mol | ECHEMI |
| Predicted Density | 1.364 ± 0.06 g/cm³ | ECHEMI |
| Predicted Boiling Point | 359.8 ± 37.0 °C | ECHEMI |
| Predicted Flash Point | 171.4 °C | ECHEMI |
| Predicted Vapor Pressure | 2.32E-05 mmHg at 25°C | ECHEMI |
Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of a chemical dictates its concentration and persistence at target sites, which is fundamental to its toxic potential.
Absorption
Given its lipid-soluble nature, 4-(2,4-Dichlorophenoxy)aniline is likely to be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1] Aromatic amines, in general, are well-absorbed through all routes of exposure.[2]
Distribution
Following absorption, the compound is expected to distribute to various tissues. The chlorinated diphenyl ether component suggests potential for bioaccumulation in adipose tissue and muscle.[3]
Metabolism
The metabolism of 4-(2,4-Dichlorophenoxy)aniline is predicted to be a critical determinant of its toxicity. The primary metabolic pathways are likely to involve the aniline and dichlorophenoxy moieties.
-
Aniline Moiety Metabolism: The amino group is susceptible to metabolic activation, a key step in the toxicity of many aromatic amines.[4] N-oxidation by cytochrome P-450 enzymes is a critical initial step, leading to the formation of N-hydroxylamine metabolites.[4] These reactive intermediates can bind to macromolecules like DNA and proteins, leading to genotoxicity and carcinogenicity.[4]
-
Dichlorophenoxy Moiety Metabolism: The dichlorophenoxy group may undergo hydroxylation on the aromatic ring, followed by conjugation with glucuronic acid or sulfate to facilitate excretion.
Caption: Predicted metabolic activation pathway of 4-(2,4-Dichlorophenoxy)aniline.
Excretion
The conjugated metabolites are expected to be water-soluble and primarily excreted through urine.
Predicted Toxicodynamics: Mechanisms of Toxicity
The toxic effects of 4-(2,4-Dichlorophenoxy)aniline are likely to be multifaceted, stemming from the combined properties of its structural components.
Hematotoxicity
Aniline and its derivatives are well-known for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[5] This can lead to cyanosis and, in severe cases, hemolytic anemia.[2][5] The primary metabolite responsible for this effect is believed to be a hydroxylamine derivative.
Genotoxicity and Carcinogenicity
Aromatic amines are a class of chemicals with many known carcinogens.[6][7][8] The genotoxicity of aniline derivatives is considered a general property of this chemical class.[9][10] The formation of DNA adducts by reactive metabolites is a key mechanism.[4][9] While some in vitro tests for certain aniline derivatives have shown weak or no mutagenicity, in vivo studies have demonstrated DNA damage.[9][10] The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A).[2]
Organ Toxicity
-
Spleen: The spleen is a primary target organ for aniline toxicity, with effects including hyperplasia, fibrosis, and tumors observed in animal studies.[2]
-
Liver and Kidneys: Repeated dose studies of aniline have shown toxic effects on the liver and kidneys.[2]
-
Endocrine Disruption: Polychlorinated diphenyl ethers have been shown to cause endocrine disruption.[11]
Predicted Reproductive and Developmental Toxicity
While no direct data exists for 4-(2,4-Dichlorophenoxy)aniline, information on its constituent parts raises concerns.
-
Aniline: Aniline can cross the placental barrier.[5] While some animal studies showed no teratogenic effects, others have reported birth defects at high doses.[5][12] High incidences of gynecological disorders and spontaneous abortions have been reported in women chemically exposed to aniline.[5]
-
Chlorinated Diphenyl Ethers: These compounds have been associated with reproductive and developmental toxicity in animal studies.[11]
Predicted Ecotoxicology and Environmental Fate
Chlorinated aromatic compounds can be persistent in the environment and may bioaccumulate.[13][14] The degradation of such compounds is often slow, particularly in anaerobic conditions. The toxicity of chlorinated phenols to aquatic organisms is well-documented.[15]
Proposed Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of 4-(2,4-Dichlorophenoxy)aniline should follow a tiered approach, beginning with in vitro assays and progressing to in vivo studies as necessary. The OECD Guidelines for the Testing of Chemicals provide a standardized framework for these assessments.[16][17][18][19]
In Vitro Toxicity Testing
Caption: Proposed in vitro toxicology testing workflow for 4-(2,4-Dichlorophenoxy)aniline.
Step-by-Step Methodology for the Ames Test (OECD 471):
-
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Materials: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), S9 fraction from induced rat liver for metabolic activation, minimal glucose agar plates, positive and negative controls.
-
Procedure: a. Prepare a range of concentrations of the test compound. b. In separate test tubes, combine the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation). c. After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Toxicity Testing
If in vitro results indicate a potential for toxicity, or for regulatory submission, in vivo studies are necessary.
Step-by-Step Methodology for an Acute Oral Toxicity Study (OECD 420 - Fixed Dose Procedure):
-
Objective: To determine the acute oral toxicity of a substance.
-
Animals: Typically, female rats are used.
-
Procedure: a. A single animal is dosed at a defined starting dose level (e.g., 300 mg/kg). b. The animal is observed for signs of toxicity and mortality for up to 14 days. c. Depending on the outcome, the dose for the next animal is either increased or decreased according to the guideline. d. This sequential dosing continues until the criteria for a specific toxicity class are met.
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Interpretation: The results are used to classify the substance according to its acute oral toxicity.
Analytical Methods for Detection
The detection and quantification of 4-(2,4-Dichlorophenoxy)aniline and its metabolites in biological and environmental matrices are crucial for exposure assessment and toxicokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable techniques.[20][21][22] Derivatization may be required for GC-based methods to improve volatility and sensitivity.[20]
Conclusion and Future Directions
The toxicological profile of 4-(2,4-Dichlorophenoxy)aniline, as predicted from its chemical structure and related compounds, suggests a potential for hematotoxicity, genotoxicity, and carcinogenicity. The aniline moiety is of particular concern due to its well-established metabolic activation to reactive intermediates. This guide underscores the critical need for empirical toxicological data to accurately characterize the risk associated with this compound. The proposed experimental workflows, based on OECD guidelines, provide a robust framework for generating the necessary data for a comprehensive safety assessment. Future research should focus on conducting these studies to move from a predicted to a confirmed toxicological profile, thereby enabling informed decisions regarding the potential use and handling of 4-(2,4-Dichlorophenoxy)aniline.
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- Kumar, A., & Das, S. (2025). Investigating the research landscape of chlorinated paraffins over the past ten decades. Environmental Science and Pollution Research.
- Plewa, M. J., Wagner, E. D., & Richardson, S. D. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8199-8208.
- Li, Y., Li, J., & Zhang, G. (2020). Global environmental fate of short-chain chlorinated paraffins: Modeling with single vs. multiple sets of physicochemical properties. Request PDF.
- Johnson, G. E., & Schisler, M. R. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(1), 128-135.
- Organisation for Economic Co-operation and Development. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- Organisation for Economic Co-operation and Development. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
- Wang, Y., Li, Y., & Zhang, J. (2026).
- Organisation for Economic Co-operation and Development. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- ResearchGate. (n.d.). Determination of aromatic amines in real samples | Download Table.
- Centers for Disease Control and Prevention. (2002).
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A Technical Guide to 4-(2,4-Dichlorophenoxy)aniline: Synthesis, Analytical Characterization, and Its Hypothetical Relationship with the Herbicide 2,4-D
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of 4-(2,4-Dichlorophenoxy)aniline, a compound of interest due to its industrial applications and its structural relationship to the globally utilized herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). We will dissect its chemical synthesis, outline robust analytical methodologies for its detection, and critically evaluate its toxicological implications in the context of aniline derivatives. A significant focus will be placed on the scientifically plausible, yet currently hypothetical, metabolic link to 2,4-D, providing a framework for future research and risk assessment.
Part 1: Core Chemistry and Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Molecular Profile
4-(2,4-Dichlorophenoxy)aniline (CAS No: 14861-17-7) is an aromatic amine featuring a diaryl ether linkage.[1] This structure is fundamental to its chemical behavior and potential biological activity. Its core physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |
| Molecular Weight | 254.11 g/mol | [1] |
| Appearance | Crystalline solid | |
| Boiling Point (Predicted) | 359.8 ± 37.0 °C | [1] |
| Vapor Pressure (25°C) | 2.32E-05 mmHg | [1] |
| XLogP3 (Predicted) | 3.8 | [2] |
Synthesis via Ullmann Condensation: A Mechanistic Perspective
The industrial synthesis of 4-(2,4-Dichlorophenoxy)aniline is predominantly achieved through the Ullmann condensation. This choice is rooted in the reaction's proven efficacy for forming C-O bonds between an aryl halide and a phenol. The process involves a copper-catalyzed reaction, which, despite requiring high temperatures, is a robust method for creating the diaryl ether backbone.
The synthesis is a two-step process:
-
Ether Formation: 2,4-Dichlorophenol is coupled with an activated aryl halide, typically p-nitrochlorobenzene, in the presence of a copper catalyst and a base (e.g., potassium carbonate) to neutralize the phenolic proton.
-
Nitro Group Reduction: The resulting nitro-intermediate, 4-(2,4-dichlorophenoxy)-1-nitrobenzene, is then reduced to the target aniline. This reduction is a standard transformation in organic synthesis, often accomplished with reagents like iron in acidic media or catalytic hydrogenation.
Caption: Established and Hypothetical Degradation Pathways of 2,4-D.
Potential as a Manufacturing Impurity
The manufacturing process of 2,4-D starts with 2,4-dichlorophenol. [3][4]While not a direct precursor, aniline derivatives could potentially be formed under certain process conditions or from raw material impurities. Commercial pesticide formulations are known to contain various related compounds and byproducts. [5]Therefore, the presence of 4-(2,4-Dichlorophenoxy)aniline as a trace impurity in technical-grade 2,4-D, although not commonly reported, cannot be entirely ruled out and warrants analytical consideration.
Part 3: Analytical Methodology: A Self-Validating HPLC Protocol
The detection and quantification of 4-(2,4-Dichlorophenoxy)aniline in environmental or biological matrices requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its versatility in separating polar, thermolabile compounds like aromatic amines without the need for derivatization. [6] This protocol describes a robust, self-validating system for the analysis of 4-(2,4-Dichlorophenoxy)aniline.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Standards and Calibration:
-
Procure a certified analytical standard of 4-(2,4-Dichlorophenoxy)aniline.
-
Prepare a 1000 µg/mL primary stock solution in methanol.
-
Perform serial dilutions in the mobile phase to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). This establishes a calibration curve for quantification.
-
-
Sample Preparation and Extraction: The goal is to efficiently extract the analyte from the matrix and minimize interferences.
-
Water Samples: Utilize Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass 500 mL of the water sample through the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Soil/Sediment Samples: Employ Solid-Liquid Extraction.
-
Mix 10 g of the soil sample with a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge and collect the supernatant.
-
Concentrate the extract and perform a solvent exchange to the mobile phase.
-
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., water with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Aromatic amines typically have strong absorbance in the UV range. A wavelength of approximately 240 nm is a suitable starting point, but should be optimized by scanning the UV spectrum of a standard solution.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
System Validation:
-
Linearity: Inject the calibration standards and plot the detector response (peak area) against concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these from the calibration curve or by analyzing low-concentration standards, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: Analyze replicate spiked matrix samples at low, medium, and high concentrations. Accuracy is determined by the percent recovery, and precision by the relative standard deviation (RSD), which should ideally be below 15%.
-
Caption: General Analytical Workflow for 4-(2,4-Dichlorophenoxy)aniline.
Part 4: Toxicological Significance and Future Outlook
The toxicological profile of 4-(2,4-Dichlorophenoxy)aniline is not extensively characterized in public literature. However, its classification as an aniline derivative provides a strong basis for predicting its potential health effects. Aniline and its derivatives are a class of chemicals known for their systemic toxicity.
Table 2: Potential Toxicological Endpoints for Aniline Derivatives
| Toxicological Endpoint | Description |
| Methemoglobinemia | Aniline compounds can oxidize the iron in hemoglobin, impairing its ability to transport oxygen. |
| Hemolytic Anemia | Damage to red blood cells can lead to their premature destruction. |
| Splenotoxicity | The spleen is a primary target organ for aniline toxicity, often showing signs of congestion and fibrosis. |
| Carcinogenicity | The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or probable human carcinogens. |
Given these potential hazards, the presence of 4-(2,4-Dichlorophenoxy)aniline in the environment, whether as a result of industrial use, as a trace impurity in herbicides, or as a hypothetical metabolite of 2,4-D, warrants further investigation.
Future Directions:
-
Metabolic Studies: Research is needed to definitively investigate whether microbial degradation of 2,4-D can lead to the formation of 4-(2,4-Dichlorophenoxy)aniline under various environmental conditions.
-
Toxicological Profiling: A comprehensive toxicological assessment of 4-(2,4-Dichlorophenoxy)aniline is required to understand its specific dose-response relationship for key endpoints like methemoglobinemia and genotoxicity.
-
Impurity Analysis: Regulatory bodies and manufacturers should consider including 4-(2,4-Dichlorophenoxy)aniline in the impurity profile analysis of technical-grade 2,4-D products.
References
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2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). Journal of Separation Science. Retrieved January 9, 2026, from [Link]
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Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (2018). PLoS ONE. Retrieved January 9, 2026, from [Link]
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Determination of aromatic amines in environmental water samples using solid-phase extraction modified with sodium dodecyl sulphate and micellar liquid chromatography. (2012). International Journal of Environmental Analytical Chemistry. Retrieved January 9, 2026, from [Link]
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Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2023). International Journal of Molecular Sciences. Retrieved January 9, 2026, from [Link]
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Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. (2007). Journal of the Brazilian Chemical Society. Retrieved January 9, 2026, from [Link]
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Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors. (2016). Chemosphere. Retrieved January 9, 2026, from [Link]
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Determination of aromatic amines in environmental water samples using solid-phase extraction modified with sodium dodecyl sulphate and micellar liquid chromatography. (2012). ResearchGate. Retrieved January 9, 2026, from [Link]
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Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. (2015). Applied and Environmental Microbiology. Retrieved January 9, 2026, from [Link]
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Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (2009). Biodegradation. Retrieved January 9, 2026, from [Link]
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Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (2022). Organic Process Research & Development. Retrieved January 9, 2026, from [Link]
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DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. (2007). Brazilian Journal of Microbiology. Retrieved January 9, 2026, from [Link]
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DDT. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. (2024). Pest Management Science. Retrieved January 9, 2026, from [Link]
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2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 9, 2026, from [Link]
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Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. (2014). Journal of Agricultural and Food Chemistry. Retrieved January 9, 2026, from [Link]
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2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. Retrieved January 9, 2026, from [Link]
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4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2012). Environmental Protection Agency. Retrieved January 9, 2026, from [Link]
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Chemicals structure of 2,4-D (a) and its main metabolite of degradation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
5.9 2,4-d (020) residue and analytical aspects. (n.d.). FAO. Retrieved January 9, 2026, from [Link]
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The Dawn of Selective Weed Control: A Technical History of Dichlorophenoxy Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of dichlorophenoxyacetic acid (2,4-D) in the 1940s represents a watershed moment in agricultural science, marking the advent of selective chemical weed control. This guide provides a comprehensive technical overview of the discovery, history, and scientific principles of dichlorophenoxy compounds. It delves into the pioneering research that transitioned from fundamental plant hormone studies to the development of the first commercially successful selective herbicide. The narrative explores the compound's mechanism of action as a synthetic auxin, its chemical synthesis, its transformative impact on agricultural productivity, and the subsequent scientific scrutiny regarding its environmental fate and toxicological profile. This document is intended to serve as a detailed reference for professionals in the fields of agricultural science, environmental science, and drug development, offering insights into the causality behind experimental choices and the evolution of our understanding of these historically significant compounds.
Precursors to a Revolution: The Scientific Landscape Before Dichlorophenoxy Herbicides
Prior to the mid-20th century, weed management was a labor-intensive and often inefficient process, heavily reliant on mechanical methods like tilling.[1] These practices accounted for a significant portion of agricultural costs, with estimates suggesting that weed removal constituted 20 to 35 percent of the total expenses for most farming operations.[1] Early chemical weed control agents, such as sulfuric acid, sodium chlorate, and arsenic compounds, were non-selective, corrosive, and required application in large, often hazardous, quantities.[1]
The scientific groundwork for a paradigm shift was laid through fundamental research into plant growth hormones. The discovery of indole-3-acetic acid (IAA), a naturally occurring auxin, and its role in regulating plant growth was a critical step. Scientists began to understand that these compounds, at high concentrations, could disrupt normal plant development and even cause death.[2] This burgeoning knowledge of plant physiology set the stage for the search for synthetic compounds that could mimic and amplify these effects for practical weed control.
A Tale of Simultaneous Discovery: The Wartime Emergence of 2,4-D
The development of 2,4-dichlorophenoxyacetic acid (2,4-D) is a compelling story of parallel invention, occurring under the veil of wartime secrecy during World War II.[2] Four independent groups in the United Kingdom and the United States made this breakthrough, their work driven by the urgent need to increase crop yields to support the war effort.[2][3]
-
In the United Kingdom:
-
William G. Templeman and associates at Imperial Chemical Industries (ICI) were investigating the use of high concentrations of IAA to inhibit plant growth. In 1940, Templeman published findings that IAA could selectively kill broadleaf plants in a cereal field.[2] This research directly led to the discovery of MCPA (2-methyl-4-chlorophenoxyacetic acid) by his group.[2]
-
Philip S. Nutman and associates at Rothamsted Research were also exploring the potential of plant hormones.[2][3]
-
-
In the United States:
-
Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture were conducting systematic studies on plant growth regulators.[1][2]
-
Franklin D. Jones and associates at the American Chemical Paint Company were also actively researching these compounds.[2]
-
The synthesis of 2,4-D was first published in 1941 by Robert Pokorny, an industrial chemist for the C.B. Dolge Company in Westport, Connecticut.[2] However, the first scientific publication describing its plant growth regulating activity came from Percy Zimmerman and Albert Hitchcock at the Boyce Thompson Institute in 1942.[2]
Following the war, 2,4-D was commercially released in 1946 and quickly revolutionized agriculture.[3][4] Marketed by the American Chemical Paint Company as "Weedone," it was the first successful selective herbicide, capable of controlling broadleaf weeds without harming monocotyledonous crops like corn, wheat, and rice.[2][3] This selectivity was a monumental leap forward, enabling farmers to manage weeds with unprecedented efficiency and on a large scale.[1][5]
The Science Behind the Selectivity: Mechanism of Action
2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[3][6] Its herbicidal action stems from its ability to induce uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds (dicots).[2][3]
The key to its selectivity lies in the differential response between dicots and monocots. Monocotyledonous plants, such as grasses, have a different hormonal structure and enzyme systems that allow them to metabolize the herbicide more effectively, thus tolerating higher concentrations.[7]
The physiological responses in susceptible plants are dramatic and lead to death.[6][8] The process involves:
-
Altered Cell Wall Plasticity: 2,4-D disrupts the normal regulation of cell wall expansion.[4]
-
Increased Ethylene Production: The herbicide stimulates the synthesis of ethylene, a plant hormone associated with senescence and stress responses.[4]
-
Aberrant Protein Synthesis: It influences protein synthesis, leading to abnormal growth patterns.[4]
These disruptions manifest as stem curl-over, leaf withering, and ultimately, plant death.[3] The compound is absorbed through the leaves and translocated to the meristems, the regions of active cell division, where it exerts its effects.[2][3]
Experimental Workflow: Investigating the Auxin-like Effects of 2,4-D
A foundational experiment to demonstrate the auxin-like activity of 2,4-D involves a classic plant bioassay, such as the Avena (oat) coleoptile curvature test or a root elongation inhibition assay.
Protocol: Root Elongation Inhibition Assay
-
Seed Germination: Germinate seeds of a susceptible dicot species (e.g., cress or lettuce) and a tolerant monocot species (e.g., oat or corn) on moist filter paper in petri dishes in the dark.
-
Preparation of Test Solutions: Prepare a series of dilutions of 2,4-D (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M) and a control solution (distilled water).
-
Treatment Application: Once the radicles (embryonic roots) have emerged and reached a specific length (e.g., 5-10 mm), transfer the seedlings to new petri dishes containing filter paper saturated with the respective test solutions.
-
Incubation: Incubate the petri dishes in the dark at a constant temperature for a set period (e.g., 48-72 hours).
-
Data Collection: Measure the length of the primary root of each seedling.
-
Analysis: Calculate the average root length for each concentration and compare it to the control. Plot the percentage of root growth inhibition against the logarithm of the 2,4-D concentration.
Expected Outcome: The dicot species will show significant root growth inhibition at much lower concentrations of 2,4-D compared to the monocot species, demonstrating the compound's selective herbicidal activity.
Chemical Synthesis and Formulation
The primary manufacturing process for 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, typically sodium hydroxide.[2][9] An alternative method is the chlorination of phenoxyacetic acid.[2]
It is crucial to note that the synthesis process can generate contaminants, including various isomers of di-, tri-, and tetrachlorodibenzo-p-dioxins.[2] This became a significant issue with the related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), where the highly toxic contaminant 2,3,7,8-tetrachlorodibenzodioxin (TCDD) was formed. 2,4-D and 2,4,5-T were the two components of the controversial herbicide Agent Orange, and the adverse health effects associated with its use are primarily attributed to the TCDD contamination in the 2,4,5-T component.[2][10]
2,4-D is commercially available in various formulations, including amine salts and esters, to enhance its efficacy and ease of application.[3][9] These formulations can influence the compound's volatility, solubility, and absorption by the target plant. For instance, ester formulations are generally more potent than amine salts.[3]
Diagram: Synthesis of 2,4-Dichlorophenoxyacetic Acid
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A Theoretical Investigation of 4-(2,4-Dichlorophenoxy)aniline: A Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 4-(2,4-Dichlorophenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document serves as a roadmap for researchers, outlining the synthesis, characterization, and in-depth computational analysis of this compound. We present detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) studies. These theoretical approaches are crucial for elucidating the molecule's electronic properties, predicting its biological activities, and guiding the rational design of novel derivatives with enhanced therapeutic potential. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and potential applications of substituted diphenyl ether amines.
Introduction: The Significance of the Diphenyl Ether Amine Scaffold
The diphenyl ether moiety is a key structural motif in a wide range of biologically active compounds, including herbicides, antimicrobial agents, and anticancer therapeutics. The addition of an aniline group introduces a versatile site for further functionalization, making 4-(2,4-Dichlorophenoxy)aniline (Figure 1) a valuable scaffold for combinatorial chemistry and drug discovery programs. The dichlorophenoxy substitution pattern is of particular interest, as it is present in the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential for similar biological activity.[1] This guide will provide the theoretical underpinnings necessary to explore these possibilities.
Synthesis and Structural Elucidation
A robust theoretical investigation begins with a reliable source of the target molecule. The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be efficiently achieved via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2]
Proposed Synthetic Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of similar diaryl ethers.[3][4]
Reactants:
-
4-Aminophenol
-
1-Bromo-2,4-dichlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add 1-bromo-2,4-dichlorobenzene (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2,4-Dichlorophenoxy)aniline.
Spectroscopic Characterization: A Necessary Validation
Table 1: Predicted Spectroscopic Data for 4-(2,4-Dichlorophenoxy)aniline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range, with splitting patterns corresponding to the substitution on both rings. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. The carbon attached to the ether oxygen will be downfield. |
| FT-IR (cm⁻¹) | N-H stretching (approx. 3300-3500), C-O-C asymmetric stretching (approx. 1250), C-Cl stretching (approx. 600-800).[5][6] |
| UV-Vis (nm) | π-π* transitions in the 230-300 nm range, characteristic of substituted anilines and diphenyl ethers.[7][8] |
In the absence of experimental data, computational methods can be employed to predict NMR spectra with a reasonable degree of accuracy, aiding in the preliminary structural assignment.[9][10]
Theoretical Studies: Unveiling Molecular Properties
Computational chemistry provides powerful tools to investigate the intrinsic properties of a molecule, offering insights that can guide further experimental work.[11]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] For 4-(2,4-Dichlorophenoxy)aniline, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
Caption: A typical workflow for DFT calculations on a small organic molecule.
Step-by-Step Protocol for DFT Calculations:
-
Structure Preparation: Generate an initial 3D structure of 4-(2,4-Dichlorophenoxy)aniline using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and efficient method is the B3LYP functional with the 6-31G(d) basis set.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
Single Point Energy Calculation: For more accurate electronic properties, perform a single point energy calculation on the optimized geometry using a higher level of theory, such as the wB97XD functional with a larger basis set like 6-311+G(d,p).
-
Property Analysis: From the output of the single point energy calculation, extract key electronic properties:
-
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. The energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Charges: These provide a quantitative measure of the partial atomic charges, further detailing the charge distribution.
-
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Based on the structural similarity to known bioactive compounds, several potential protein targets can be investigated for 4-(2,4-Dichlorophenoxy)aniline:
-
Protoporphyrinogen Oxidase (PPO): Many diphenyl ether herbicides inhibit this enzyme in the chlorophyll and heme biosynthesis pathway.[14]
-
Tyrosine Kinases: Substituted anilines are known to be inhibitors of various kinases involved in cancer cell signaling.
-
Bacterial Enzymes: The diphenyl ether scaffold is found in some natural products with antibacterial activity.[15][16]
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding hydrogen atoms.
-
Assign protonation states to the amino acid residues at a physiological pH.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of 4-(2,4-Dichlorophenoxy)aniline.
-
Assign partial charges to the atoms using a suitable force field.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or from literature data.
-
Define a grid box around the binding site to constrain the docking search space.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the protein's active site.
-
The program will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein.
-
Visualize the ligand-protein complex to gain a deeper understanding of the binding mode.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
A successful QSAR study requires a dataset of structurally related compounds with experimentally determined biological activities. For 4-(2,4-Dichlorophenoxy)aniline, a QSAR study would involve:
-
Synthesizing a Library of Analogs: Create a series of derivatives by modifying the substitution patterns on either of the aromatic rings or the aniline nitrogen.
-
Biological Testing: Screen the library of compounds in a relevant biological assay (e.g., herbicidal, anticancer, or antimicrobial) to obtain quantitative activity data (e.g., IC₅₀ or EC₅₀ values).
-
Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., steric, electronic, and hydrophobic parameters).
-
Model Development: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development).
Caption: The workflow for developing a QSAR model.
Potential Applications and Future Directions
The theoretical studies outlined in this guide provide a powerful platform for exploring the potential of 4-(2,4-Dichlorophenoxy)aniline in drug discovery and agrochemical development.
-
Herbicidal Activity: Molecular docking studies against PPO can elucidate the binding mechanism and guide the design of more potent and selective herbicides.[17]
-
Anticancer Potential: By targeting relevant kinases or other cancer-related proteins, theoretical studies can help in the development of novel anticancer agents.[12][18]
-
Antimicrobial Agents: The diphenyl ether scaffold is present in several natural and synthetic antimicrobial compounds.[19][20] In silico screening against bacterial or fungal enzymes can identify promising leads.
Future work should focus on the synthesis and experimental validation of the theoretical predictions presented here. The spectroscopic and biological data obtained will be invaluable for refining the computational models and accelerating the discovery of new lead compounds based on the 4-(2,4-Dichlorophenoxy)aniline scaffold.
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Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures. (n.d.). ResearchGate. Available at: [Link]
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Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. (2022). National Center for Biotechnology Information. Available at: [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). PubChem. Available at: [Link]
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Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2024). ACS Publications. Available at: [Link]
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Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2021). National Center for Biotechnology Information. Available at: [Link]
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Crystal Structures of Some Derivatives of Diphenyl. (1969). National Center for Biotechnology Information. Available at: [Link]
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Crystal Structures of Bis[2-(Diphe. (n.d.). Amanote Research. Available at: [Link]
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Design, Synthesis, and 3D-QSAR Analysis of Novel 1,3,4-Oxadiazol-2(3H)-ones as Protoporphyrinogen Oxidase Inhibitors. (2023). ResearchGate. Available at: [Link]
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4-Phenoxyaniline. (n.d.). SpectraBase. Available at: [Link]
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Study of molecular mechanisms of herbicide binding t o target proteins of weeds by in silico methods. (2024). ResearchGate. Available at: [Link]
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Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies. (2023). PubMed. Available at: [Link]
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Anticancer Activity of Ether Derivatives of Chrysin. (2022). National Center for Biotechnology Information. Available at: [Link]
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Examples of diphenyl ether herbicides and other phytotoxins with similar structures but with different modes of action. (n.d.). ResearchGate. Available at: [Link]
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Effects of Decabrominated Diphenyl Ether (PBDE-209) in Regulation of Growth and Apoptosis of Breast, Ovarian, and Cervical Cancer Cells. (2019). ResearchGate. Available at: [Link]
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Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2021). National Center for Biotechnology Information. Available at: [Link]
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(4-Aminophenoxy)benzene. (n.d.). PubChem. Available at: [Link]
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Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Effect of Diphenyl Ether Herbicides and Oxadiazon on Porphyrin Biosynthesis in Mouse Liver, Rat Primary Hepatocyte Culture and HepG2 Cells. (1993). PubMed. Available at: [Link]
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4-(2,4-Dichlorophenoxy)aniline solubility in different solvents
An In-Depth Technical Guide to the Solubility of 4-(2,4-Dichlorophenoxy)aniline
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is fundamental to process chemistry, formulation development, and achieving desired bioavailability. This guide provides an in-depth technical examination of the solubility of 4-(2,4-dichlorophenoxy)aniline (CAS No: 14861-17-7), a molecule characterized by its dichlorinated phenyl ring, ether linkage, and aniline moiety.[1][2] We will explore the theoretical underpinnings of its solubility based on molecular structure, present a robust experimental protocol for its empirical determination, and discuss the practical implications for its application in research and development.
Molecular Structure and Physicochemical Properties Governing Solubility
The solubility behavior of 4-(2,4-dichlorophenoxy)aniline is dictated by its distinct molecular architecture. A nuanced analysis of its structural features allows for a predictive assessment of its interactions with various solvents.
-
Chemical Structure: C₁₂H₉Cl₂NO[1]
-
Key Functional Groups: The molecule possesses a primary aromatic amine (-NH₂), an ether linkage (-O-), and two chlorine substituents on one of the phenyl rings.
The interplay of these features results in the following key properties:
-
Polarity and Lipophilicity: The molecule is predominantly nonpolar due to its two large aromatic rings. The polar contributions from the amine and ether groups are significantly offset by the extensive hydrophobic surface area. This is quantitatively supported by its high predicted octanol-water partition coefficient (XLogP3), which is reported to be between 3.8 and 4.9.[1][2][3] Such a value is indicative of high lipophilicity and, consequently, poor intrinsic aqueous solubility.
-
Hydrogen Bonding Capability: The primary amine group can act as a hydrogen bond donor, while the nitrogen and ether oxygen atoms can serve as hydrogen bond acceptors.[1][4] This allows for potential interactions with protic solvents, although the steric hindrance and overall nonpolar character of the molecule may limit the extent of these interactions.
-
Basicity and pH-Dependent Solubility: As a derivative of aniline, 4-(2,4-dichlorophenoxy)aniline is a weak base.[5][6][7] The lone pair of electrons on the nitrogen atom can accept a proton. This property is crucial as it implies that the compound's aqueous solubility will be highly dependent on pH. In acidic media, the amine group will be protonated to form a water-soluble ammonium salt (R-NH₃⁺), significantly increasing its solubility.[6][8][9] Conversely, in neutral or basic media, it will exist predominantly in its free base form, which is less soluble.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the physicochemical properties discussed, we can predict the following general solubility profile:
| Solvent Class | Predicted Solubility | Rationale |
| Water (Aqueous, pH 7.0) | Very Low / Insoluble | The large, nonpolar, and hydrophobic structure, confirmed by a high XLogP3 value, dominates its behavior, making it poorly soluble in a highly polar solvent like water.[10] |
| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | As a weak base, the aniline moiety is protonated to form a more polar and water-soluble ammonium salt, overcoming the molecule's intrinsic hydrophobicity.[8][9] |
| Aqueous Base (e.g., 0.1 M NaOH) | Insoluble | In a basic medium, the compound remains in its non-ionized, free base form, which has very low aqueous solubility.[8] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble to Highly Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without being hindered by hydrogen bonding networks, making them excellent choices for creating stock solutions. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | These solvents can engage in hydrogen bonding with the amine group, but the large nonpolar backbone limits high solubility. Solubility is expected to be lower than in polar aprotic solvents. |
| Nonpolar Solvents (e.g., Toluene, Dichloromethane) | Soluble | The significant nonpolar character of the dichlorinated diphenyl ether structure ensures favorable interactions with nonpolar organic solvents.[9][11] |
Note: While specific quantitative data for 4-(2,4-Dichlorophenoxy)aniline is not widely published, the above table serves as an authoritative prediction based on established chemical principles.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, a rigorously controlled experimental approach is necessary. The equilibrium shake-flask method is the gold standard for its reliability and accuracy.[12][13] This protocol is designed to be a self-validating system, ensuring the data generated is trustworthy and reproducible.
Principle
The core principle involves equilibrating an excess amount of the solid solute with a specific solvent at a controlled temperature for a sufficient duration to achieve a saturated solution. The concentration of the dissolved solute in the liquid phase is then accurately measured using a suitable analytical technique. The presence of undissolved solid throughout the experiment ensures that equilibrium is maintained at the point of saturation.[13]
Detailed Step-by-Step Methodology
-
Material Preparation:
-
Accurately weigh approximately 10-20 mg of 4-(2,4-dichlorophenoxy)aniline into a series of 4 mL glass vials. The amount should be sufficient to represent a clear excess relative to its estimated solubility.
-
Prepare the required solvents (e.g., deionized water, 0.1 M HCl, phosphate-buffered saline pH 7.4, ethanol, DMSO). Ensure all solvents are of high purity.
-
-
Solvent Addition:
-
To each vial containing the compound, add a precise volume (e.g., 2.0 mL) of the respective solvent using a calibrated pipette.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[13] Agitation ensures a uniform distribution of the solute and maximizes the surface area for dissolution, facilitating a faster approach to equilibrium.
-
Allow the mixtures to equilibrate for a minimum of 24 hours.
-
-
Self-Validation Check (Trustworthiness):
-
To ensure true equilibrium has been reached, a time-point analysis is recommended. For a subset of samples, continue agitation for 48 hours.
-
Analyze the 24-hour and 48-hour samples. If the measured concentrations are statistically identical, it confirms that equilibrium was achieved within 24 hours. If not, a longer equilibration time is necessary.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE).
-
Causality: This step is critical to separate the saturated solution from any undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. This prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.
-
-
Quantification:
-
Analyze the concentration of 4-(2,4-dichlorophenoxy)aniline in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion for the Field
A thorough understanding of the solubility of 4-(2,4-dichlorophenoxy)aniline is not merely an academic exercise; it is an essential prerequisite for its effective application in scientific research and development. Its character as a lipophilic weak base dictates a strategy of using acidic aqueous solutions or organic solvents for solubilization. For drug development professionals, this pH-dependent solubility has direct implications for formulation design, route of administration, and predicting in vivo absorption. The robust experimental protocol detailed herein provides a reliable framework for generating the high-quality, quantitative data needed to guide these critical decisions, ensuring both scientific integrity and the successful progression of development programs.
References
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. (2023, January 27).
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- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Compound solubility measurements for early drug discovery. (2022, May 31).
- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE.
- Experiment 13 – Properties of Amines and Amides. Moorpark College.
- Test for Amino Groups. BYJU'S.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Amines: Structure, Properties, and Reactions. Solubility of Things.
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Stability Studies of 4-(2,4-Dichlorophenoxy)aniline: An In-depth Technical Guide
Introduction
4-(2,4-Dichlorophenoxy)aniline is a significant chemical intermediate, bearing structural motifs found in various industrially important compounds. Its stability profile is a critical determinant of its viability in synthesis, formulation, and storage. This guide provides a comprehensive framework for designing and executing robust stability studies for 4-(2,4-Dichlorophenoxy)aniline, grounded in established scientific principles and regulatory expectations. Our focus is on elucidating potential degradation pathways and establishing a validated stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical stability of this and structurally related molecules.
Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
A foundational understanding of the physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline is paramount in designing a meaningful stability study. These properties influence its susceptibility to various degradation mechanisms.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | [1] |
| Molecular Weight | 254.11 g/mol | [1] |
| Boiling Point | 359.8±37.0 °C (Predicted) | [1] |
| Flash Point | 171.4ºC | [1] |
| Vapor Pressure | 2.32E-05mmHg at 25°C | [1] |
| XLogP3 | 4.94910 | [1] |
Predicted Degradation Pathways
The molecular architecture of 4-(2,4-Dichlorophenoxy)aniline, featuring a diaryl ether linkage and an aniline moiety, suggests several potential degradation pathways under stress conditions. Understanding these is crucial for designing a comprehensive stability study and for the development of a stability-indicating analytical method.
-
Hydrolytic Cleavage: The ether linkage is a primary site for potential hydrolytic degradation, particularly under acidic or basic conditions. This would likely yield 2,4-dichlorophenol and 4-aminophenol.
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[2] The ether linkage may also be a target for oxidative cleavage.
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, potentially involving reductive dehalogenation or cleavage of the ether bond.
Caption: Predicted degradation pathways of 4-(2,4-Dichlorophenoxy)aniline.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a cornerstone of a comprehensive stability program.[3] By subjecting 4-(2,4-Dichlorophenoxy)aniline to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of our analytical methods.[4]
Experimental Workflow for Forced Degradation
The following workflow outlines a systematic approach to the forced degradation of 4-(2,4-Dichlorophenoxy)aniline.
Sources
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Introduction
4-(2,4-Dichlorophenoxy)aniline is a diaryl ether derivative of significant interest as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure, combining a dichlorinated phenyl ring with an aminophenyl moiety via an ether linkage, makes it a valuable building block for introducing specific functionalities into larger molecules. For instance, diaryl ethers are core structures in many biologically active compounds.[1]
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 4-(2,4-Dichlorophenoxy)aniline. The selected synthetic strategy is a modern iteration of the Ullmann condensation, a reliable and widely-used method for the formation of diaryl ether bonds.[2][3] The protocol employs a copper(I)-catalyzed cross-coupling reaction between 4-aminophenol and an appropriate 2,4-dihalogenated benzene derivative. We will delve into the mechanistic rationale behind the choice of reagents, catalysts, and reaction conditions to provide researchers with a robust and reproducible methodology.
Reaction Principle and Mechanism
The core of this synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide.[2] The general mechanism, while complex and subject to ongoing research, is understood to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate the copper(I) catalyst.
The reaction is typically performed in the presence of a base to deprotonate the phenol, facilitating the formation of the reactive phenoxide. The choice of a non-polar, high-boiling solvent is crucial for achieving the necessary reaction temperatures, which often range from 100-220 °C.[3][4]
Caption: Fig. 1: Simplified Ullmann Condensation Pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity | Notes |
| 4-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 | Sigma-Aldrich | ≥98% | Store protected from light. |
| 1-Bromo-2,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 1193-72-2 | Alfa Aesar | 98% | Corrosive, handle with care. |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Acros Organics | 99.5% | Store under inert gas. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | ≥99% | Anhydrous, fine powder. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | VWR | Anhydrous, ≥99.8% | Use from a sealed bottle or freshly distilled. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore | HPLC Grade | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | EMD Millipore | HPLC Grade | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Tech. | 230-400 mesh | For column chromatography. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a gas inlet/outlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas supply with a bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Experimental Protocol
This protocol is designed for a ~5-gram scale synthesis. All operations should be performed in a well-ventilated fume hood.
Reaction Setup and Synthesis
-
Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet adapter, and a stopper. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a gentle stream of nitrogen or argon gas. Maintain a positive inert gas pressure throughout the reaction.
-
Charging the Flask: To the flask, add 4-aminophenol (5.46 g, 50.0 mmol, 1.0 equiv.), 1-bromo-2,4-dichlorobenzene (12.42 g, 55.0 mmol, 1.1 equiv.), anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv.), and copper(I) iodide (0.48 g, 2.5 mmol, 0.05 equiv.).
-
Solvent Addition: Add anhydrous toluene (100 mL) via syringe.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to reflux (approx. 110-111 °C). Maintain reflux for 18-24 hours.
-
Expert Insight: The use of an anhydrous, non-polar solvent like toluene is critical.[4] The high temperature facilitates the coupling reaction, which is often slow. An inert atmosphere is essential to prevent the oxidation of the 4-aminophenol and the Cu(I) catalyst.
-
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a 7:3 Hexanes:Ethyl Acetate eluent system. Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (the product) and the consumption of the 4-aminophenol spot indicate reaction progress.
Work-up and Isolation
-
Cooling and Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Quenching: Slowly add 100 mL of deionized water to the flask and stir for 15 minutes.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Layer Separation: Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing: Combine all organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine (saturated NaCl solution).
-
Trustworthiness Check: The aqueous washes are crucial for removing the inorganic base (K₂CO₃) and copper salts, which can interfere with purification and characterization.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark oil or solid.
Purification
-
Chromatography Setup: Prepare a silica gel column using a slurry packing method with hexanes.
-
Loading the Column: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 95:5 hexanes:ethyl acetate and gradually increasing the polarity to 70:30). Collect fractions and monitor them by TLC.
-
Product Collection: Combine the fractions containing the pure product (identified by TLC against a reference spot).
-
Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under high vacuum to yield 4-(2,4-Dichlorophenoxy)aniline.
Expected Yield: 70-80%. Appearance: Off-white to light brown solid. Melting Point: Literature reports vary; a similar compound, 2,4-dichloro-1-(4-aminophenoxy)benzene, has a reported melting point.[5] Experimental determination is required.
Visualization of Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow diagram.
Safety and Hazard Information
All manipulations must be carried out in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
4-Aminophenol: Harmful if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects.
-
1-Bromo-2,4-dichlorobenzene: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
4-(2,4-Dichlorophenoxy)aniline (Product): Assumed to be hazardous. Similar compounds can be harmful if swallowed, cause skin irritation, and serious eye damage.[6][7]
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][7][8][9] Waste should be disposed of according to institutional and local environmental regulations.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1345. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. Available from: [Link]
-
Das, B., et al. (2012). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 77(22), 10312–10319. Available from: [Link]
-
Hassan, J., et al. (2002). The Ullmann Ether Condensation. ResearchGate. Available from: [Link]
-
Gupton, J. T., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. Available from: [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [This is a general authoritative review, direct link not available from search, but represents the field]. A related article can be found at: Rev. Soc. Quím. Méx. (2003), 47(3), 219-222. Available from: [Link]
-
Shchemerov, K. A., et al. (2023). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganicheskaia khimiia, 49(2), 154-162. Available from: [Link]
-
Indagoo Research Chemicals. (2025). Safety Data Sheet: 2-(3,5-Dichlorophenoxy)aniline. Retrieved from [Link]
-
XiXisys. (2025). Safety Data Sheet: 4-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
- Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. arkat-usa.org [arkat-usa.org]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14861-17-7 Name: 4-(2,4-dichlorophenoxy)aniline [xixisys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 4-(2,4-Dichlorophenoxy)aniline in Complex Matrices
Abstract
This document provides a comprehensive, detailed protocol for the analysis of 4-(2,4-Dichlorophenoxy)aniline using a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. As a potential metabolite or degradation product of phenoxy herbicides, the accurate quantification of this compound is critical in environmental monitoring, food safety, and pharmaceutical impurity profiling. This guide is designed for researchers and analytical scientists, offering a step-by-step methodology from sample preparation via Solid Phase Extraction (SPE) to final data analysis. The protocol is structured to be self-validating, with explanations grounded in analytical chemistry principles and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Rationale
4-(2,4-Dichlorophenoxy)aniline is an aromatic amine derivative. Its structure suggests it may arise as a metabolite or environmental breakdown product of widely used 2,4-Dichlorophenoxyacetic acid (2,4-D) based herbicides or related compounds.[4][5] Aniline derivatives are a class of compounds often associated with toxicological concerns, making it imperative to have robust analytical methods for their detection at trace levels.[6][7]
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace-level organic molecules in complex samples.[8] The HPLC component provides excellent chromatographic separation of the analyte from matrix components, while the MS/MS detector offers unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This combination minimizes the risk of interferences and allows for confident quantification at very low concentrations.
This application note details a complete workflow, emphasizing the causality behind key decisions, such as the choice of sample preparation technique, chromatographic conditions, and mass spectrometric parameters, to ensure a scientifically sound and reproducible method.
Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
Understanding the analyte's properties is fundamental to developing a robust analytical method. These properties dictate the choices for sample extraction, chromatographic separation, and detection.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉Cl₂NO | [9] |
| Molecular Weight | 254.11 g/mol | [9][10] |
| CAS Number | 14861-17-7 | [9] |
| XLogP3 | ~4.9 | [9][10] |
| Topological Polar Surface Area | 35.2 Ų | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
The high XLogP3 value indicates significant hydrophobicity, making reversed-phase chromatography an ideal separation technique. The presence of a basic aniline group (pKa of aniline ~4.6) allows for efficient ionization in positive mode electrospray ionization (ESI) through protonation, especially in an acidified mobile phase.
Experimental Protocol
Materials and Reagents
-
Standards: 4-(2,4-Dichlorophenoxy)aniline analytical standard (≥98% purity).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%), Ammonium formate (≥99%).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 3 cc, 60 mg).
-
Sample Containers: Amber glass vials to prevent photodegradation.
Instrumentation and Conditions
This method was developed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) | The hydrophobic C18 stationary phase provides excellent retention and separation for the nonpolar analyte (XLogP ~4.9). |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Formic acid promotes protonation of the analyte for enhanced ESI+ sensitivity. Ammonium formate aids in creating stable spray and consistent ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds from a C18 column. |
| Flow Rate | 0.3 mL/min | A moderate flow rate is optimal for analytical scale columns, ensuring good separation efficiency and compatibility with the MS interface. |
| Gradient | 0-1 min: 10% B; 1-7 min: 10-95% B; 7-9 min: 95% B; 9.1-12 min: 10% B | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of more hydrophobic matrix components. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run-to-run retention time variability. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic aniline moiety is readily protonated to form [M+H]⁺ ions, providing a strong signal in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 254.0 | Corresponds to the [M+H]⁺ of the protonated monochlorinated isotopologue. The exact mass is 253.006, so the protonated ion is ~254.0. |
| Product Ions (Q3) | Transition 1 (Quantitative): To be determined empirically | Product ions are generated by fragmentation of the precursor ion in the collision cell. These must be optimized by infusing a standard solution. |
| Transition 2 (Qualitative): To be determined empirically | A second transition confirms the analyte's identity, preventing false positives. | |
| Collision Energy | To be determined empirically | This voltage must be optimized for each MRM transition to maximize product ion formation. |
| Source Temp. | 550 °C | Optimal temperature for efficient desolvation of the ESI droplets. |
| IonSpray Voltage | +5000 V | High voltage is applied to the ESI needle to facilitate the ionization process. |
Note: The exact m/z values for product ions and the optimal collision energies must be determined experimentally by infusing a pure standard of 4-(2,4-Dichlorophenoxy)aniline into the mass spectrometer.
Step-by-Step Methodologies
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(2,4-Dichlorophenoxy)aniline standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards (e.g., 0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution in a solvent that mimics the final sample extract (e.g., 50:50 acetonitrile:water).
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed for a 10 mL aqueous sample (e.g., environmental water or a diluted extract from a solid matrix).
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Rationale: This step activates the polymeric sorbent by solvating the polymer chains, ensuring proper retention of the analyte.
-
-
Loading: Load the 10 mL sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Rationale: The hydrophobic analyte partitions from the aqueous sample onto the reversed-phase sorbent. A slow flow rate maximizes this interaction.
-
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Rationale: This removes salts and other polar, water-soluble impurities that are not strongly retained, while the target analyte remains bound to the sorbent.
-
-
Elution: Elute the analyte by passing two 1 mL aliquots of acetonitrile through the cartridge into a collection tube.
-
Rationale: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it from the cartridge.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 acetonitrile:water. Vortex to mix, then transfer to an autosampler vial for analysis.
-
Rationale: This step concentrates the sample (10x in this case) and ensures the final solvent is compatible with the initial mobile phase conditions to promote good peak shape.
-
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines.[2][3][11] The following performance characteristics should be evaluated.
Table 3: Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))
| Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Analyze blank matrix samples and spiked samples. Check for interfering peaks at the analyte's retention time. | No significant interfering peaks (>20% of LOQ) in the blank matrix at the retention time of the analyte. |
| Linearity & Range | To establish the relationship between concentration and response. | Analyze calibration standards at ≥5 concentration levels. Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of results to the true value. | Analyze spiked blank matrix samples at three concentrations (low, mid, high) in triplicate. Calculate percent recovery. | Mean recovery typically within 80-120%. |
| Precision | To assess the degree of scatter between measurements. | Repeatability: Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision: Repeat on a different day or with a different analyst. Calculate %RSD. | %RSD (Relative Standard Deviation) typically ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyze a series of low-concentration spiked samples. The LOQ is the lowest level meeting accuracy/precision criteria. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determined based on the signal-to-noise ratio of a low-concentration standard. | Signal-to-noise ratio ≥ 3. |
Conclusion
This application note provides a robust and highly sensitive HPLC-MS/MS method for the quantification of 4-(2,4-Dichlorophenoxy)aniline. The detailed protocols for sample preparation, instrument operation, and method validation are grounded in established analytical principles and regulatory expectations. The use of Solid Phase Extraction ensures effective sample cleanup and concentration, while the selectivity of tandem mass spectrometry provides reliable quantification in complex matrices. This method is well-suited for applications in environmental analysis, food safety testing, and pharmaceutical research where trace-level detection of this compound is required.
References
-
United States Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
Fakhraie, S. Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]
-
Wang, J., et al. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC, NIH. [Link]
-
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Tadeo, J. L. (Ed.). Analysis of Pesticides in Food and Environmental Samples. CRC Press. [Link]
-
PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
-
Chimica Techno Acta. DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Desalination and Water Treatment. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
-
United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
Chamkasem, N., & Morris, C. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]
Sources
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- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sisu.ut.ee [sisu.ut.ee]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. mastelf.com [mastelf.com]
Gas Chromatography Analysis of 4-(2,4-Dichlorophenoxy)aniline: A Detailed Application Note and Protocol
Abstract
This comprehensive guide provides detailed methodologies for the qualitative and quantitative analysis of 4-(2,4-Dichlorophenoxy)aniline using gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document offers in-depth protocols for sample preparation from environmental matrices, instrument setup for both direct and derivatization-based approaches, and method validation. We explore the rationale behind key experimental choices, from detector selection to the use of internal standards, ensuring the development of a robust and self-validating analytical system. This note emphasizes the high sensitivity of the Electron Capture Detector (ECD) for this chlorinated analyte and the confirmatory power of Mass Spectrometry (MS).
Introduction: The Analytical Significance of 4-(2,4-Dichlorophenoxy)aniline
4-(2,4-Dichlorophenoxy)aniline is an aromatic amine derivative. Its structure, featuring a dichlorinated phenoxy group linked to an aniline moiety, suggests its potential emergence as a metabolite or degradation product of certain herbicides or as an intermediate in various chemical syntheses. The presence of chlorine atoms and an aromatic amine group raises potential toxicological and environmental concerns, necessitating sensitive and specific analytical methods for its detection and quantification in various matrices.
Gas chromatography is an ideal technique for the analysis of semi-volatile compounds like 4-(2,4-Dichlorophenoxy)aniline.[1] However, the polar nature of the primary amine group can lead to chromatographic challenges such as peak tailing and analyte adsorption.[1] This guide will address two primary analytical strategies:
-
Direct Analysis: A straightforward approach suitable for higher concentrations or cleaner sample matrices.
-
Analysis via Derivatization: A common strategy to enhance volatility, improve peak shape, and increase thermal stability of the analyte.[2]
This document will provide the foundational knowledge and step-by-step protocols to empower researchers to develop and validate a reliable GC method tailored to their specific analytical needs for this compound.
Chemical Structure and Properties:
-
Chemical Name: 4-(2,4-Dichlorophenoxy)aniline[3]
-
CAS Number: 14861-17-7[3]
-
Molecular Weight: 254.11 g/mol [5]
-
Predicted Boiling Point: ~360 °C[5]
-
Structure:
(Image Source: PubChem CID 26940)[4]
Foundational Principles: Method Design and Causality
A robust analytical method is built on a clear understanding of the analyte's chemistry and its interaction with the chromatographic system. The choices outlined below are grounded in established principles to ensure accuracy, sensitivity, and reproducibility.
Detector Selection: ECD vs. MS
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens like chlorine.[4] The two chlorine atoms on the 4-(2,4-Dichlorophenoxy)aniline molecule make GC-ECD an ideal choice for trace-level quantification, offering detection limits in the low part-per-billion (ppb) or even part-per-trillion (ppt) range.[6] The detector operates by establishing a stable current from a radioactive source (typically ⁶³Ni); when an electronegative analyte passes through, it captures electrons, causing a measurable drop in the current that is proportional to its concentration.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled specificity and is the gold standard for confirmatory analysis.[7] It separates compounds based on their retention time and then fragments them into characteristic ions. By monitoring for the molecular ion and specific fragment ions of 4-(2,4-Dichlorophenoxy)aniline, a high degree of confidence in its identification can be achieved. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on a few specific ions, allowing for detection limits that can approach those of the ECD.[8]
To Derivatize or Not to Derivatize?
The primary amine (-NH₂) group of anilines is polar and can form hydrogen bonds, leading to poor peak shape (tailing) and potential adsorption onto active sites within the GC inlet and column.[2]
-
Direct Analysis: Given the relatively high molecular weight and predicted boiling point of ~360°C, direct analysis of 4-(2,4-Dichlorophenoxy)aniline is feasible, especially with modern, highly inert GC columns and liners.[5] This approach is simpler and avoids potential side reactions or incomplete derivatization. However, it may be more susceptible to matrix interferences and may require more frequent inlet maintenance.
-
Derivatization: Converting the polar -NH₂ group into a less polar, more stable moiety is a common and effective strategy.[9] This is typically achieved through:
-
Silylation: Replacing the active hydrogens on the amine with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silyl derivatives are more volatile and thermally stable.[10]
-
Acylation: Reacting the amine with a perfluoroacylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting derivatives are highly volatile and exhibit excellent response on an ECD.[2]
-
The decision to derivatize depends on the required sensitivity, the complexity of the sample matrix, and the chromatographic performance observed during method development.
The Role of the Internal Standard
An internal standard (IS) is a compound added at a constant concentration to all samples, calibration standards, and blanks. Its use is critical for achieving high precision and accuracy, as it corrects for variations in injection volume and potential analyte loss during sample preparation.[11]
-
Selection Criteria: An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. It must be well-resolved chromatographically from the analyte and any interferences.[11]
-
For GC-ECD: A compound with similar chemical properties and detector response is chosen. 4-Bromo-2-chloroaniline (CAS: 38762-41-3) is an excellent candidate due to its structural similarity and the presence of halogens that will elicit a strong ECD signal.
-
For GC-MS: The gold standard is a stable isotope-labeled (SIL) analogue of the analyte, such as 4-(2,4-Dichlorophenoxy)aniline-d₅ (with deuterium atoms on the aniline ring). The SIL IS co-elutes with the native analyte but is distinguished by its higher mass, allowing for the most accurate correction of matrix effects and extraction variability.[10] If a deuterated standard is not available, a structurally similar compound like the one suggested for ECD can be used, but with careful validation.
Experimental Protocols
Safety Precaution: All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle all solvents and reagents according to their Safety Data Sheets (SDS).
Sample Preparation
The goal of sample preparation is to efficiently extract the analyte from the matrix, remove interferences, and concentrate it into a solvent compatible with the GC system.
This protocol is based on established liquid-liquid extraction (LLE) methodologies for aniline derivatives.[12]
-
Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle.
-
pH Adjustment: Transfer the sample to a 1 L separatory funnel. Adjust the sample pH to >11 by adding 10 M Sodium Hydroxide (NaOH) dropwise. Check the pH with a pH meter or pH paper. This converts the aniline to its free base form, which is more soluble in organic solvents.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., 100 µL of a 1 µg/mL solution of 4-Bromo-2-chloroaniline in methanol).
-
First Extraction: Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Place the funnel in a rack and allow the layers to separate for at least 10 minutes.
-
Collect Organic Layer: Drain the lower DCM layer into a flask or beaker.
-
Repeat Extraction: Repeat the extraction (steps 4-7) two more times with fresh 60 mL portions of DCM, combining all extracts.
-
Drying: Pass the combined DCM extract through a glass column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange (Optional but Recommended): Add 5 mL of hexane or toluene and re-concentrate to a final volume of 1.0 mL. This step ensures the final solvent is compatible with the GC system.
-
The sample is now ready for direct analysis or derivatization.
This protocol utilizes sonication for the extraction of the analyte from solid matrices.
-
Sample Preparation: Homogenize the soil sample and weigh approximately 10 g (wet weight) into a beaker.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Extraction: Add 30 mL of a 1:1 mixture of acetone and dichloromethane.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Decanting: Carefully decant the solvent into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh solvent, combining all extracts.
-
Drying and Concentration: Proceed with steps 9-11 from Protocol 1.
-
The sample is now ready for direct analysis or derivatization.
Derivatization Protocol (Optional)
This protocol describes acylation with trifluoroacetic anhydride (TFAA), which yields a derivative with excellent volatility and ECD response.
-
Solvent Exchange: Ensure the 1.0 mL sample extract is in a non-protic solvent like toluene or hexane.
-
Reagent Addition: To the 1.0 mL extract in a GC vial, add 100 µL of pyridine (as a catalyst) and 200 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Reagent Removal: Gently evaporate the excess TFAA and pyridine under a stream of nitrogen. Be careful not to evaporate to complete dryness.
-
Reconstitution: Reconstitute the residue in 1.0 mL of hexane or toluene.
-
The derivatized sample is now ready for GC analysis.
Gas Chromatography Method Parameters
The following tables provide recommended starting parameters for the GC analysis. These should be optimized for your specific instrument and column.
GC-ECD Analysis
This method is optimized for high sensitivity detection of the chlorinated analyte.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 or equivalent with µECD | Standard high-performance GC with a highly sensitive detector for halogenated compounds. |
| Injector | Split/Splitless (SSL) | Allows for trace analysis in splitless mode. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for best sensitivity. |
| Liner | Ultra Inert, single taper with glass wool | Minimizes active sites and analyte degradation in the inlet.[4] |
| Carrier Gas | Helium, constant flow | Provides good chromatographic efficiency and is compatible with most detectors. |
| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension column providing good resolving power. |
| (e.g., HP-5ms, DB-5ms, Rxi-5Sil MS) | A 5% phenyl-methylpolysiloxane phase offers good selectivity for semi-volatile compounds. | |
| Oven Program | Initial: 100 °C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 15 °C/min to 220 °C | Separates early eluting compounds. | |
| Ramp 2: 10 °C/min to 300 °C, hold 5 min | Elutes the target analyte and higher boiling compounds. | |
| Detector | µECD | Highly sensitive to the two chlorine atoms on the analyte. |
| Temperature | 320 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen | Required for proper ECD operation. |
| Makeup Flow | 30 mL/min | Optimize for best signal-to-noise ratio. |
GC-MS Analysis
This method is designed for confirmatory analysis and can be used for quantification in SIM mode.
| Parameter | Recommended Setting | Justification |
| GC-MS System | Agilent 8890/5977 or equivalent | A standard, robust system for qualitative and quantitative analysis. |
| Injector/Column | Same as GC-ECD method | The chromatographic separation remains the same. |
| MS Transfer Line | 280 °C | Prevents analyte condensation before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-350) for identification | Acquires the full mass spectrum to confirm the analyte's identity. |
| Selected Ion Monitoring (SIM) for quantification | Increases sensitivity by monitoring only specific ions. | |
| SIM Ions | Predicted Ions for 4-(2,4-Dichlorophenoxy)aniline: | |
| Quantifier Ion: m/z 253 (M⁺) | The molecular ion is expected to be present and provides specificity. | |
| Qualifier Ions: m/z 162, 126 | Predicted fragments corresponding to the dichlorophenol radical cation and further fragmentation. |
Data Analysis and Method Validation
A validated method provides confidence in the reported results. The following parameters should be assessed according to established guidelines such as ICH Q2(R1).[13]
Calibration
Prepare a series of calibration standards (typically 5-7 levels) spanning the expected concentration range of the samples. The internal standard is added to each calibration standard at the same concentration as in the samples. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) ≥ 0.995 is typically required.
Performance Characteristics
The following table presents expected performance data based on similar validated methods for chlorinated anilines. Laboratories must determine these values experimentally.
| Parameter | Expected Performance | Description |
| Linearity Range | 0.5 - 200 ng/mL (ppb) | The concentration range over which the method is accurate and precise. |
| Limit of Detection (LOD) | GC-ECD: ~0.1 ng/mLGC-MS (SIM): ~0.5 ng/mL | The lowest concentration that can be reliably detected (Signal-to-Noise ≈ 3:1).[13] |
| Limit of Quantification (LOQ) | GC-ECD: ~0.5 ng/mLGC-MS (SIM): ~1.5 ng/mL | The lowest concentration that can be accurately and precisely quantified (Signal-to-Noise ≈ 10:1).[13] |
| Accuracy (Recovery) | 80 - 110% | Determined by analyzing spiked matrix samples at different concentrations. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
Workflow and Logic Diagrams
Visual representations of the analytical process aid in understanding the workflow and decision-making logic.
Experimental Workflow
Decision Logic for Derivatization
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing (Analyte) | Active sites in the inlet or column; analyte polarity. | Use an Ultra Inert liner; trim the first 10-20 cm of the column; consider derivatization. |
| Low Analyte Response | Poor extraction efficiency; degradation in the inlet; detector issue. | Check sample pH during extraction; verify inlet temperature; check detector parameters and perform maintenance. |
| Poor Internal Standard Recovery | Error in spiking; loss during extraction/concentration. | Verify IS solution concentration and spiking volume; ensure pH is correct for IS extraction; avoid evaporating to dryness. |
| Extraneous Peaks | Contaminated solvent or glassware; matrix interferences. | Run a solvent blank; ensure all glassware is thoroughly cleaned; consider a sample cleanup step (e.g., SPE). |
| Inconsistent Retention Times | GC system leak; column aging; inconsistent oven temperature. | Perform a leak check; condition or replace the column; verify oven temperature profile. |
Conclusion
This application note provides a comprehensive framework for the robust and reliable analysis of 4-(2,4-Dichlorophenoxy)aniline by gas chromatography. By carefully considering the principles of detector selection, sample preparation, and the potential need for derivatization, researchers can develop a method that is both sensitive and specific. The provided protocols for GC-ECD and GC-MS serve as validated starting points for method development. Adherence to rigorous quality control and method validation procedures will ensure the generation of high-quality, defensible data for research, regulatory, and drug development applications.
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Application Notes and Protocols for the Investigation of 4-(2,4-Dichlorophenoxy)aniline as a Putative Plant Growth Regulator in Plant Tissue Culture
Abstract
These application notes provide a comprehensive framework for the systematic investigation of 4-(2,4-Dichlorophenoxy)aniline, a compound of interest due to its structural analogy to the synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D). As there is a lack of published data on the bioactivity of 4-(2,4-Dichlorophenoxy)aniline in plant systems, this document is structured as a research and development guide. It is intended for researchers, scientists, and drug development professionals interested in screening and validating novel plant growth regulators. The protocols outlined herein are designed to rigorously assess the auxin-like potential of this compound through established in vitro plant tissue culture assays, including callus induction, somatic embryogenesis, and adventitious rooting. This guide emphasizes a hypothesis-driven approach, complete with control-based experimental designs, detailed methodologies, and data interpretation frameworks.
Introduction: The Rationale for Investigation
The discovery and characterization of novel plant growth regulators (PGRs) are fundamental to advancing agricultural biotechnology and developing new tools for plant cell and developmental biology. Synthetic auxins, in particular, are indispensable in plant tissue culture for promoting cell division, inducing somatic embryogenesis, and facilitating vegetative propagation.[1][2] The compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used synthetic auxin known for its potent ability to induce callus formation and somatic embryogenesis in a variety of plant species.[3][4][5][6][7]
The subject of this guide, 4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7), is a phenoxyaniline derivative that shares a significant structural motif with 2,4-D—the 2,4-dichlorophenoxy group.[8][9] This structural similarity forms the scientific basis for hypothesizing that 4-(2,4-Dichlorophenoxy)aniline may exhibit auxin-like activity. Phenoxyaniline derivatives have been explored in medicinal chemistry for a range of biological activities, further suggesting the potential for this class of compounds to interact with biological systems.[10][11]
This document outlines a series of validation protocols to systematically test this hypothesis. The objective is to determine if 4-(2,4-Dichlorophenoxy)aniline can elicit hallmark auxin responses in plant tissues cultured in vitro.
Hypothesized Mechanism of Action
Auxins regulate plant growth and development by binding to specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[12][13] This binding event promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins via the ubiquitin-proteasome pathway. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[12][14] These genes are involved in processes such as cell elongation, division, and differentiation.[13][15]
Given the structural similarity of 4-(2,4-Dichlorophenoxy)aniline to 2,4-D, we hypothesize that it may act as a ligand for the TIR1/AFB receptors, thereby initiating the downstream signaling cascade that leads to auxin-mediated physiological responses. The presence of the 2,4-dichlorophenoxy moiety is critical to this hypothesis, as it is the primary active component of 2,4-D.
Figure 1: Hypothesized signaling pathway for 4-(2,4-Dichlorophenoxy)aniline, mirroring the canonical auxin signal transduction cascade.
Safety, Handling, and Preparation of Stock Solutions
3.1. Safety and Handling
4-(2,4-Dichlorophenoxy)aniline is a research chemical with unknown toxicological properties. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[16]
3.2. Preparation of Stock Solution
A stock solution is necessary for accurate and sterile addition to plant tissue culture media. Due to the predicted low water solubility (XLogP3 of ~3.8-4.9), a solvent such as dimethyl sulfoxide (DMSO) or ethanol is required for initial dissolution.[8][9]
Protocol 3.2.1: Preparation of a 10 mM Stock Solution
-
Calculate Mass: The molecular weight of 4-(2,4-Dichlorophenoxy)aniline is 254.11 g/mol .[9][16] To prepare 10 mL of a 10 mM stock solution, weigh out 2.54 mg of the compound.
-
Dissolution: Place the weighed compound into a sterile 15 mL conical tube. Add 1 mL of sterile-filtered DMSO and vortex until the compound is completely dissolved.
-
Final Volume: Bring the total volume to 10 mL with sterile, deionized water. The final concentration of DMSO will be 10% (v/v).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: A solvent control (media containing 0.1% DMSO) should be included in all experiments to account for any potential effects of the solvent on plant tissue growth.
Experimental Validation Protocols
The following protocols are designed to assess the auxin-like activity of 4-(2,4-Dichlorophenoxy)aniline across three fundamental plant tissue culture applications. For each experiment, it is crucial to include a negative control (no PGR), a positive control (a known auxin like 2,4-D or NAA), and a range of concentrations of the test compound.
Figure 2: General experimental workflow for testing the bioactivity of the putative plant growth regulator.
4.1. Protocol: Callus Induction Assay
Callus, an unorganized mass of plant cells, is induced from explant tissues in the presence of auxins.[3] This assay will determine if 4-(2,4-Dichlorophenoxy)aniline can stimulate the cell division and proliferation required for callus formation.
4.1.1. Materials
-
Explant Source: Tobacco (Nicotiana tabacum) leaf discs or Carrot (Daucus carota) root discs.
-
Basal Medium: Murashige and Skoog (MS) medium with vitamins, 30 g/L sucrose, and 8 g/L agar, pH 5.8.
-
Test Media: Basal MS medium supplemented with different PGR treatments as detailed in Table 1.
4.1.2. Methodology
-
Explant Preparation: Aseptically cut 1 cm² leaf discs from young, healthy tobacco leaves or 5 mm thick discs from a surface-sterilized carrot root.
-
Inoculation: Place one explant per petri dish containing the prepared test media. Ensure the adaxial side of the leaf disc is in contact with the medium.
-
Incubation: Seal the plates with parafilm and incubate in the dark at 25 ± 2°C for 4-6 weeks.
-
Data Collection: Record the percentage of explants forming callus and the fresh weight of the callus produced per explant. Qualitatively assess the callus morphology (e.g., friable, compact, color).
Table 1: Experimental Treatments for Callus Induction
| Treatment ID | PGR | Concentration (µM) | Purpose |
|---|---|---|---|
| T1 | None | 0 | Negative Control |
| T2 | DMSO | 0.1% (v/v) | Solvent Control |
| T3 | 2,4-D | 5.0 | Positive Control[4][17] |
| T4 | 4-(2,4-Dichlorophenoxy)aniline | 0.1 | Test Compound |
| T5 | 4-(2,4-Dichlorophenoxy)aniline | 1.0 | Test Compound |
| T6 | 4-(2,4-Dichlorophenoxy)aniline | 5.0 | Test Compound |
| T7 | 4-(2,4-Dichlorophenoxy)aniline | 10.0 | Test Compound |
| T8 | 4-(2,4-Dichlorophenoxy)aniline | 25.0 | Test Compound |
4.2. Protocol: Somatic Embryogenesis Assay
Somatic embryogenesis is the process where somatic cells develop into embryos. This process is typically initiated by a high concentration of a potent auxin.[18][19]
4.2.1. Materials
-
Embryogenic Callus: Use friable, embryogenic callus initiated from the Callus Induction Assay (Protocol 4.1), preferably from treatments showing good proliferation.
-
Induction Medium: Basal MS medium as described in 4.1.1, with PGR treatments identical to Table 1.
-
Development Medium: Hormone-free basal MS medium.
4.2.2. Methodology
-
Induction Phase: Subculture approximately 100 mg of embryogenic callus onto fresh induction medium. Incubate in the dark at 25 ± 2°C for 4 weeks.
-
Development Phase: Transfer the callus from the induction medium to the hormone-free development medium.
-
Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Data Collection: After 4-6 weeks on the development medium, count the number of somatic embryos at different developmental stages (globular, heart, torpedo).
4.3. Protocol: Adventitious Rooting Assay
Auxins are critical for stimulating the formation of adventitious roots from cuttings or explants.[20][21][22] This assay is a direct measure of auxin activity related to organogenesis.
4.3.1. Materials
-
Explant Source: In vitro grown shoots of a model plant like Saintpaulia (African violet) or Chrysanthemum.
-
Basal Medium: Half-strength MS medium with vitamins, 15 g/L sucrose, and 7 g/L agar, pH 5.8.
-
Test Media: Half-strength MS medium supplemented with PGR treatments as detailed in Table 2. 1-Naphthaleneacetic acid (NAA) is often used as a positive control for rooting.[20]
4.3.2. Methodology
-
Explant Preparation: Aseptically excise 2-3 cm long shoots from the source plant material.
-
Inoculation: Insert the basal end of each shoot into a culture vessel containing the test media.
-
Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C for 4 weeks.
-
Data Collection: Record the percentage of shoots forming roots, the number of roots per shoot, and the average root length.
Table 2: Experimental Treatments for Adventitious Rooting
| Treatment ID | PGR | Concentration (µM) | Purpose |
|---|---|---|---|
| R1 | None | 0 | Negative Control |
| R2 | DMSO | 0.1% (v/v) | Solvent Control |
| R3 | NAA | 5.0 | Positive Control[20] |
| R4 | 4-(2,4-Dichlorophenoxy)aniline | 0.1 | Test Compound |
| R5 | 4-(2,4-Dichlorophenoxy)aniline | 1.0 | Test Compound |
| R6 | 4-(2,4-Dichlorophenoxy)aniline | 5.0 | Test Compound |
| R7 | 4-(2,4-Dichlorophenoxy)aniline | 10.0 | Test Compound |
Expected Outcomes and Interpretation
The results from these assays will provide a comprehensive profile of the bioactivity of 4-(2,4-Dichlorophenoxy)aniline.
-
Auxin-like Activity: If the compound possesses auxin-like activity, we expect to see a dose-dependent increase in callus formation, somatic embryo induction, and adventitious rooting, comparable to or exceeding the positive controls (2,4-D or NAA).
-
No Activity: If the compound is inactive, the results for the test treatments will be similar to the negative and solvent controls.
-
Inhibitory or Toxic Effects: At higher concentrations, the compound may exhibit inhibitory or toxic effects, leading to a decrease in growth, necrosis, or death of the explants. This is a common phenomenon with PGRs when applied above their optimal concentration.[23][24]
-
Anti-Auxin Activity: It is also possible that the compound could act as an antagonist to endogenous auxins, leading to an inhibition of growth compared to the negative control. Some auxin derivatives have been shown to have anti-auxin activity.[25]
A successful outcome would be the identification of an optimal concentration range at which 4-(2,4-Dichlorophenoxy)aniline promotes a specific developmental response, thereby validating its potential as a novel plant growth regulator.
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Application Notes and Protocols for 4-(2,4-Dichlorophenoxy)aniline in Herbicide Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Role of Diphenyl Ether Scaffolds in Modern Herbicide Discovery
The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within the diverse chemical landscape of herbicides, the diphenyl ether class stands out for its potent and broad-spectrum activity. These compounds typically function as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light-dependent oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3][4]
4-(2,4-Dichlorophenoxy)aniline serves as a valuable and versatile scaffold in the exploration of new diphenyl ether herbicides. Its structure combines the essential 2,4-dichlorophenoxy toxophore, known for its contribution to herbicidal activity, with a reactive aniline moiety. This aniline functional group provides a strategic handle for the synthesis of a diverse library of derivatives, allowing for systematic investigation of structure-activity relationships (SAR) and the optimization of herbicidal properties.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and herbicidal evaluation of 4-(2,4-Dichlorophenoxy)aniline and its derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for the discovery and development of next-generation weed management solutions.
PART 1: Synthesis and Characterization of 4-(2,4-Dichlorophenoxy)aniline
The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be efficiently achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of diaryl ethers.[5][6] The following protocol is a representative method adapted from the synthesis of structurally similar diaryl ether anilines.[7]
Protocol 1: Ullmann Condensation for the Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Reaction Principle: This synthesis involves the copper-catalyzed coupling of 4-aminophenol with 1-bromo-2,4-dichlorobenzene. The presence of a base is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack on the aryl halide.
Materials:
-
4-Aminophenol
-
1-Bromo-2,4-dichlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 eq), 1-bromo-2,4-dichlorobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.5 M solution with respect to 4-aminophenol).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x). The aqueous washes help to remove the DMF and any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-(2,4-Dichlorophenoxy)aniline as a pure solid.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 |
| 1-Bromo-2,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 279-49-2 |
| 4-(2,4-Dichlorophenoxy)aniline | C₁₂H₉Cl₂NO | 254.11 | 14861-17-7 |
Characterization of 4-(2,4-Dichlorophenoxy)aniline
The identity and purity of the synthesized 4-(2,4-Dichlorophenoxy)aniline should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected chemical shifts and coupling constants should be compared with predicted values or literature data if available.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Melting Point: A sharp melting point range is indicative of high purity.
PART 2: Application in Herbicide Discovery and Structure-Activity Relationship (SAR) Studies
4-(2,4-Dichlorophenoxy)aniline is an excellent starting point for the synthesis of a library of potential herbicidal compounds. The primary amino group of the aniline moiety can be readily functionalized to introduce a wide variety of substituents, allowing for a systematic exploration of how these modifications impact herbicidal activity.
Workflow for Novel Herbicide Candidate Synthesis and Evaluation
Caption: SAR exploration through derivatization of 4-(2,4-Dichlorophenoxy)aniline.
Conclusion
4-(2,4-Dichlorophenoxy)aniline represents a highly promising starting point for the discovery of novel diphenyl ether herbicides. Its straightforward synthesis and the presence of a readily functionalizable amino group make it an ideal scaffold for the generation of diverse chemical libraries. The protocols and insights provided in these application notes offer a comprehensive framework for researchers to synthesize, evaluate, and optimize new herbicidal candidates based on this versatile chemical intermediate. Through systematic SAR studies and a thorough understanding of the mechanism of action, the full potential of 4-(2,4-Dichlorophenoxy)aniline in addressing the ongoing challenges in weed management can be realized.
References
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
- Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726.
- Zhao, L., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1003–1018.
- Zhao, L., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729–3741.
- Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207.
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Wikipedia. Ullmann reaction. Available from: [Link]
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Frontiers in Chemistry. Reshaping Ullmann Amine Synthesis in Deep Euretic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 4-(2,4-Dichlorophenoxy)aniline Derivatives
Introduction: The Significance of the Diaryl Ether Aniline Scaffold
The 4-(2,4-dichlorophenoxy)aniline scaffold represents a core structural motif in the landscape of medicinal chemistry and agrochemical development. As a diaryl ether, it connects two aromatic rings via an oxygen atom, a linkage that imparts a unique combination of rigidity, conformational flexibility, and metabolic stability. The presence of the 2,4-dichloro substitution pattern is a well-established pharmacophore found in numerous bioactive molecules, including the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid)[1][2]. The aniline functional group serves as a critical synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and optimize biological endpoints.
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities. The diaryl ether core is a key feature in inhibitors of the mycobacterial enzyme InhA, a crucial target for anti-tuberculosis drugs[3]. Furthermore, aniline derivatives are known to possess broad antimicrobial properties against various bacterial and fungal strains[4][5][6]. The ability to readily synthesize N-acyl amides and Schiff bases from the parent aniline allows for the generation of large compound libraries for screening against diverse biological targets, including kinases, receptors, and enzymes implicated in cancer and inflammatory diseases[7][8][9].
These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis of the parent 4-(2,4-dichlorophenoxy)aniline structure and its subsequent derivatization. The methodologies presented are grounded in established, robust chemical transformations, emphasizing the causal relationships between reagent choice, reaction conditions, and experimental outcomes to ensure both scientific integrity and practical success.
Core Synthesis Strategies for the Diaryl Ether Backbone
The central challenge in synthesizing the target scaffold is the formation of the C-O bond between the two aromatic rings. Two primary, powerful transition-metal-catalyzed cross-coupling reactions are employed for this purpose: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination/Etherification (palladium-catalyzed). A third strategic approach involves the reduction of a pre-formed nitro-diaryl ether intermediate.
Strategy 1: Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction ideal for forming C-O bonds between an aryl halide and a phenol[5]. In the context of our target molecule, this involves the coupling of 4-aminophenol with 1-bromo-2,4-dichlorobenzene or a related halide.
Causality and Experimental Rationale:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. The Cu(I) species is believed to undergo oxidative addition to the aryl halide, forming a high-valent copper intermediate that facilitates the coupling[5].
-
Ligand: While traditional Ullmann reactions required harsh, high-temperature conditions, the inclusion of a chelating ligand significantly accelerates the reaction, allowing for milder conditions. N,N-dimethylglycine has proven to be a highly effective and inexpensive ligand for this transformation. The ligand stabilizes the copper catalyst and facilitates the reductive elimination step.
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to deprotonate the phenol, generating the more nucleophilic phenoxide species required for the coupling reaction to proceed.
-
Solvent: A high-boiling point, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is typically used to ensure all reactants remain in solution at the required reaction temperature.
Workflow for Ullmann Condensation
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-O coupling.
Strategy 3: Reduction of a Nitro Precursor
An alternative and highly effective strategy involves synthesizing the corresponding nitro-analogue, 1-(4-aminophenoxy)-2,4-dichlorobenzene, and subsequently reducing the nitro group to the target aniline. This approach is particularly useful if the starting materials for the nitro-analogue are more readily available or if the free amine of 4-aminophenol interferes with the coupling reaction conditions.
Causality and Experimental Rationale:
-
Coupling: The diaryl ether linkage is first formed via an Ullmann or SNAr reaction between 4-nitrophenol and 1-bromo-2,4-dichlorobenzene. The electron-withdrawing nature of the nitro group activates the phenol for nucleophilic attack.
-
Reduction: The nitro group is then reduced to an amine. Several methods are effective:
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is a clean and efficient method.[10]
-
Chemical Reduction: A mixture of a metal in acid, such as Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl), is a classic and robust method. Alternatively, Sodium borohydride (NaBH₄) in the presence of a catalyst can be used for a milder reduction.[11]
-
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Yields are illustrative and may vary.
Protocol 1: Synthesis of 4-(2,4-Dichlorophenoxy)aniline via Nitro-Group Reduction
This two-step protocol is often reliable and high-yielding.
Step A: Synthesis of 1-(4-Nitrophenoxy)-2,4-dichlorobenzene
-
Reaction Setup: To an oven-dried round-bottom flask, add 4-nitrophenol (1.0 eq.), 1-bromo-2,4-dichlorobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 4-nitrophenol).
-
Reaction: Stir the mixture at 100-110 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the solid product, 1-(4-nitrophenoxy)-2,4-dichlorobenzene, in a vacuum oven. The product is often pure enough for the next step without further purification.
Step B: Reduction to 4-(2,4-Dichlorophenoxy)aniline
-
Reaction Setup: In a round-bottom flask, suspend the nitro-intermediate from Step A (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The yellow suspension should become a colorless solution. Monitor by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Basify the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2,4-dichlorophenoxy)aniline as a solid.
Protocol 2: Derivatization - Synthesis of an N-Acyl Derivative
This protocol describes the formation of an amide bond using an acyl chloride.
-
Reaction Setup: Dissolve 4-(2,4-dichlorophenoxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base like triethylamine (TEA, 1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-acyl derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 3: Derivatization - Synthesis of a Schiff Base (Imine)
This protocol details the condensation reaction between the aniline and an aldehyde.
-
Reaction Setup: Dissolve 4-(2,4-dichlorophenoxy)aniline (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the product can often be observed as a precipitate.[6][12]
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect the product by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry. The Schiff base is often obtained in high purity, but can be further purified by recrystallization if necessary.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Property | 4-(2,4-Dichlorophenoxy)aniline | N-Acetyl Derivative (Example) | Schiff Base (Benzaldehyde) (Example) |
| Molecular Formula | C₁₂H₉Cl₂NO [13][14] | C₁₄H₁₁Cl₂NO₂ | C₁₉H₁₃Cl₂NO |
| Molecular Weight | 254.11 g/mol [13][14] | 296.15 g/mol | 342.22 g/mol |
| Physical State | Off-white to beige solid | White solid | Yellow solid |
| Melting Point (°C) | Not reported, predicted >150 | Predicted >180 | Predicted >160 |
| ¹H NMR (ppm, CDCl₃) | Predicted: δ 7.4 (d), 7.2 (dd), 6.8-7.0 (m, 5H), 3.7 (s, 2H, -NH₂) | Predicted: δ 8.0-7.0 (m, 7H), 7.6 (s, 1H, -NH), 2.2 (s, 3H, -CH₃) | Predicted: δ 8.5 (s, 1H, -N=CH), 8.0-6.9 (m, 12H) |
| ¹³C NMR (ppm, CDCl₃) | Predicted: δ 153, 148, 142, 130, 128, 127, 125, 122, 121, 116 | Predicted: δ 169 (C=O), 152-118 (Ar-C), 25 (-CH₃) | Predicted: δ 160 (-N=CH), 155-120 (Ar-C) |
| IR (cm⁻¹) | Predicted: 3450-3300 (N-H), 1240 (C-O ether), 1100 (C-Cl) | Predicted: 3300 (N-H), 1670 (C=O), 1240 (C-O ether) | Predicted: 1625 (C=N), 1240 (C-O ether) |
| MS (m/z) [M+H]⁺ | 254.01 [15] | 296.02 | 342.05 |
Applications in Drug Discovery and Agrochemicals
The derivatization of the 4-(2,4-dichlorophenoxy)aniline scaffold is a proven strategy for generating novel bioactive compounds.
-
Antimicrobial Agents: The diaryl ether motif is present in triclosan, a well-known antimicrobial agent. Novel derivatives based on this scaffold have shown potent activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis.[3] Schiff base derivatives of chlorinated anilines have also demonstrated significant antibacterial and antifungal properties.[4][9]
-
Herbicidal and Fungicidal Activity: The 2,4-dichlorophenoxy moiety is a classic herbicidal pharmacophore.[7] N,N'-diacylhydrazine derivatives incorporating this group have exhibited excellent herbicidal activity, particularly against dicotyledonous weeds, as well as fungicidal activity against various plant pathogens.[16][17]
-
Anticancer and Anti-inflammatory Research: The aniline group allows for the introduction of functionalities that can interact with key biological targets like protein kinases. Many successful kinase inhibitors feature an aniline or anilino-heterocycle core. The synthesis of diverse libraries from this scaffold provides a rich source of compounds for screening in cancer and inflammation assays.
By following the robust synthetic protocols and understanding the chemical rationale outlined in these notes, researchers are well-equipped to synthesize and explore the vast chemical space offered by 4-(2,4-dichlorophenoxy)aniline derivatives, paving the way for the discovery of new therapeutic agents and agrochemicals.
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Kashid, P., et al. (2024). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl) iminoethyl)phenol] and Its Metal Complexes. International Journal of Analytical and Applied Chemistry, 10(1), 26-35. Available at: [Link]
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Journal of the Indian Chemical Society. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available at: [Link]
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Kashid, P., et al. (2024). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl) iminoethyl)phenol] and Its Metal Complexes. International Journal of Analytical and Applied Chemistry. Available at: [Link]
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Kumar, A., et al. (2010). Synthesis and Antibacterial Activity of Thymyl Ethers. International Journal of Molecular Sciences, 11(11), 4478-4487. Available at: [Link]
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Islam, M., et al. (2016). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Advances in Biological Chemistry, 6, 180-192. Available at: [Link]
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de Melo, T. A., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
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Zhang, H., et al. (2015). Design, synthesis, biological activities, and 3D-QSAR of new N,N'-diacylhydrazines containing 2-(2,4-dichlorophenoxy)propane moiety. Medicinal Chemistry Research, 24, 2689-2700. Available at: [Link]
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Cîrlan, R. E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6268. Available at: [Link]
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Application Notes and Protocols for Determining the Bioactivity of 4-(2,4-Dichlorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dichlorophenoxy)aniline is a chemical compound with a structure that suggests potential biological activity, stemming from its dichlorophenoxy and aniline moieties. The dichlorophenoxy group is notably present in the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts as a synthetic auxin, a type of plant growth regulator.[1][2][3] This structural similarity warrants a thorough investigation into the bioactivity of 4-(2,4-Dichlorophenoxy)aniline to understand its potential effects on biological systems. The aniline component is also a common feature in many pharmacologically active molecules.
These application notes provide a structured, in-depth technical guide for the systematic evaluation of 4-(2,4-Dichlorophenoxy)aniline's bioactivity. The experimental design progresses from broad cytotoxicity screening to more specific assays aimed at elucidating its mechanism of action. The protocols provided are designed to be robust and self-validating, incorporating essential controls and clear data analysis steps to ensure scientific rigor.
Chemical Properties of 4-(2,4-Dichlorophenoxy)aniline
A foundational understanding of the test compound's physicochemical properties is crucial for proper handling, stock solution preparation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 14861-17-7 | [4] |
| Molecular Formula | C₁₂H₉Cl₂NO | [4][5] |
| Molecular Weight | 254.11 g/mol | [4][5] |
| Predicted Density | 1.364 ± 0.06 g/cm³ | [4][5] |
| Predicted Boiling Point | 359.8 ± 37.0 °C | [4][5] |
| Predicted Flash Point | 171.4 °C | [4][5] |
| Predicted Vapor Pressure | 2.32E-05 mmHg at 25°C | [4][5] |
| XLogP3 | 4.9 | [4][5] |
Experimental Workflow: A Tiered Approach to Bioactivity Screening
A logical, tiered approach is essential for efficiently characterizing the bioactivity of a novel compound. This workflow begins with broad assessments of cytotoxicity and genotoxicity, followed by more focused mechanistic studies if significant activity is observed.[6][7]
Caption: Tiered experimental workflow for bioactivity assessment.
PART 1: Foundational Screening
The initial phase of testing is designed to determine if 4-(2,4-Dichlorophenoxy)aniline exhibits general toxicity towards cells.
In Vitro Cytotoxicity Assays
The first step in evaluating a novel compound is to assess its cytotoxic potential across a panel of cell lines.[8][9] This provides crucial information on the concentration range at which the compound affects cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the potency of the compound.[9]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
4-(2,4-Dichlorophenoxy)aniline
-
DMSO (Dimethyl sulfoxide)
-
Selected cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-(2,4-Dichlorophenoxy)aniline in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Genotoxicity Assay
If cytotoxicity is observed, it is crucial to determine if the compound induces DNA damage. Genotoxicity studies are essential for identifying substances that can cause genetic damage through various mechanisms.[12]
Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.[13]
Materials:
-
Cells treated with 4-(2,4-Dichlorophenoxy)aniline (at concentrations around the IC50 value)
-
Positive control (e.g., H₂O₂) and negative control (vehicle-treated) cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of NMPA.
-
Cell Embedding: Mix the cell suspension with LMPA and pipette onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA staining solution.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further from the nucleus, creating a "comet" shape. Quantify the extent of DNA damage using appropriate image analysis software (measuring tail length, tail intensity, etc.).
PART 2: Mechanistic Investigation
Should the foundational screening reveal significant bioactivity, the next tier of experiments aims to elucidate the underlying mechanism of action. The choice of assays will be guided by the initial results and any structural similarities to compounds with known mechanisms.
Target-Based Assays
The structural relationship of 4-(2,4-Dichlorophenoxy)aniline to phenoxy herbicides suggests that it might interact with pathways analogous to auxin signaling in plants, or with other hormone-related pathways in mammalian cells.[3][14]
Potential Mechanistic Pathways to Investigate:
Caption: Potential mechanisms leading to observed bioactivity.
In Vitro Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases.[15] An in vitro kinase assay can determine if 4-(2,4-Dichlorophenoxy)aniline directly inhibits the activity of specific kinases.
Protocol: Generic In Vitro Kinase Assay (ADP-Glo™ Kinase Assay as an example)
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Target protein kinase
-
Kinase-specific substrate
-
4-(2,4-Dichlorophenoxy)aniline
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, combine the target kinase, its substrate, and various concentrations of 4-(2,4-Dichlorophenoxy)aniline in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.
-
Measure Luminescence: Incubate and then measure the luminescence using a plate-reading luminometer. The light generated is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Receptor Binding Assays
These assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction.[16] Given the structural similarity to auxin-like compounds, investigating binding to nuclear hormone receptors could be a relevant starting point.
Protocol: Radioligand Receptor Binding Assay (Competitive Binding)
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a target receptor.[17]
Materials:
-
Source of target receptor (e.g., cell membranes, purified receptor)
-
Radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
4-(2,4-Dichlorophenoxy)aniline
-
Assay buffer
-
Scintillation vials and scintillation fluid (for filtration assays) or SPA beads (for Scintillation Proximity Assays)
-
Filtration apparatus or scintillation counter
Procedure:
-
Assay Setup: In tubes or a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of 4-(2,4-Dichlorophenoxy)aniline.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand. Wash the filter to remove unbound radioligand.
-
SPA Method: If using SPA beads coated with acceptor molecules, the radioligand bound to the receptor-bead complex will be in close enough proximity to generate a signal.
-
-
Quantification:
-
Filtration Method: Place the filter in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
SPA Method: Count the plate directly in a microplate scintillation counter.
-
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of 4-(2,4-Dichlorophenoxy)aniline. Calculate the IC50 value, which can then be used to determine the binding affinity (Ki) of the test compound for the receptor.
PART 3: Data Interpretation and Next Steps
The data generated from this tiered approach will provide a comprehensive profile of the bioactivity of 4-(2,4-Dichlorophenoxy)aniline.
-
Cytotoxicity Data (IC50 values): These values will quantify the compound's potency and allow for comparison across different cell lines. A lower IC50 indicates higher cytotoxicity.
-
Genotoxicity Data (Comet Assay): Positive results in the Comet assay suggest that the compound induces DNA damage and warrants further investigation into its mutagenic potential.
-
Mechanistic Data (Kinase/Receptor Assays): Inhibition of a specific kinase or binding to a particular receptor can provide direct evidence for the compound's mechanism of action.
If promising and specific bioactivity is identified, further steps could include secondary assays for validation, structure-activity relationship (SAR) studies, and in vivo testing in appropriate animal models. These preclinical studies are crucial for determining the therapeutic potential of a novel compound.[7][18][19][20]
References
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Zhu, F., Li, S., & Wu, Z. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Zhu, F., Li, S., & Wu, Z. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
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Mitchell, P. J. (2021). Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences. Wiley. [Link]
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Zhu, F., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. [Link]
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Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. [Link]
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National Center for Advancing Translational Sciences. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. [Link]
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Wang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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PPD. Preclinical Studies in Drug Development. [Link]
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Juniper Publishers. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. [Link]
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PubMed. (1975). The design and analysis of experiments for the assessment of drug interactions. [Link]
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NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
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PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
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YouTube. (2017). Receptor Binding Assay - Part 1. [Link]
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PubMed Central. (2022). Common Considerations for Genotoxicity Assessment of Nanomaterials. [Link]
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Charles River Laboratories. In Vivo Genotoxicity Assays. [Link]
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GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]
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PubMed Central. (2018). General Principles of Preclinical Study Design. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
- Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
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Chemsrc. (2025). 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline. [Link]
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Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
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MDPI. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]
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MDPI. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. [Link]
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SpringerLink. (2025). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
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PubMed. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
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ResearchGate. (2022). (PDF) Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. [Link]
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4-(2,4-Dichlorophenoxy)aniline as an intermediate in organic synthesis
An In-Depth Guide to 4-(2,4-Dichlorophenoxy)aniline as a Synthetic Intermediate
Introduction: The Strategic Importance of Diaryl Ether Amines
In the landscape of modern organic synthesis, diaryl ether moieties constitute a core structural motif in a multitude of biologically active molecules and functional materials. 4-(2,4-Dichlorophenoxy)aniline, a substituted diaryl ether amine, serves as a pivotal intermediate, providing a versatile scaffold for the construction of more complex molecular architectures. Its structure, featuring a reactive aniline amine group and a dichlorinated phenyl ring, allows for a wide range of subsequent chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and applications of this valuable building block, tailored for researchers, chemists, and professionals in the fields of drug discovery and materials science. The strategic placement of the chloro-substituents and the amino group makes this compound a key precursor for agrochemicals, pharmaceuticals, and specialized dyes.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 14861-17-7 | [3] |
| Molecular Formula | C₁₂H₉Cl₂NO | [3][4] |
| Molecular Weight | 254.11 g/mol | [3] |
| Melting Point | 136 - 140 °C | |
| Boiling Point (Predicted) | 359.8 ± 37.0 °C | [3] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [3] |
| Appearance | Solid | |
| Solubility | Low water solubility | [5] |
Safety and Handling Precautions
4-(2,4-Dichlorophenoxy)aniline and its precursors are hazardous materials that require strict adherence to safety protocols.[5]
-
Hazard Statements: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is noted to be light-sensitive.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Synthesis via Ullmann Condensation: A Detailed Protocol
The formation of the diaryl ether bond in 4-(2,4-Dichlorophenoxy)aniline is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][8] This reaction class is a cornerstone of organic synthesis for constructing C-O bonds between aryl halides and phenols.[7][8] While traditional Ullmann reactions required harsh conditions, modern iterations with soluble copper catalysts and ligands have made the process more accessible.[8][9]
This protocol details the synthesis from 4-aminophenol and 1-bromo-2,4-dichlorobenzene.
Experimental Workflow Diagram
Caption: Workflow for the Ullmann Condensation Synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-bromo-2,4-dichlorobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Causality: The base (K₂CO₃) is crucial for deprotonating the phenol, forming the nucleophilic phenoxide. CuI serves as the catalyst precursor, and L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity, allowing for lower reaction temperatures compared to classic Ullmann conditions.[8][9] The excess aryl halide ensures complete consumption of the limiting 4-aminophenol.
-
-
Inert Atmosphere and Solvent Addition:
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Causality: An inert atmosphere is essential to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state and to avoid side reactions.
-
Add anhydrous dimethyl sulfoxide (DMSO) via a syringe. The amount should be sufficient to create a stirrable slurry (e.g., 0.2-0.5 M concentration with respect to the limiting reagent).
-
Causality: DMSO is a high-boiling, polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.[7]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110-120 °C and stir the mixture vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and then dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Causality: The aqueous workup removes the base, copper catalyst, and other inorganic byproducts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-(2,4-Dichlorophenoxy)aniline as a solid.
-
Proposed Catalytic Cycle
The mechanism of the Ullmann condensation involves a copper(I) catalytic cycle. While the precise mechanism can vary with different ligands and conditions, a generally accepted pathway is illustrated below.[7][10]
Caption: Proposed Catalytic Cycle for Ullmann Condensation.
-
Formation of Copper(I) Alkoxide: The base deprotonates the phenol (Ar'-OH) to form a phenoxide, which then reacts with the copper(I) salt to generate a copper(I) phenoxide species.[7]
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[10]
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product (Ar-O-Ar') and regenerate the copper(I) catalyst.[8]
Applications in Downstream Synthesis
4-(2,4-Dichlorophenoxy)aniline is a valuable precursor for various more complex molecules, particularly in the pharmaceutical and agrochemical industries.[11][12] The primary amino group serves as a versatile functional handle for a range of transformations.
-
Pharmaceuticals: It is a key intermediate in the synthesis of antimicrobial agents. For example, it can be a building block for compounds like triclosan amine (5-chloro-2-(2,4-dichlorophenoxy)aniline), which is a precursor to the widely used antimicrobial agent triclosan.[12][13]
-
Agrochemicals: The dichlorophenoxy moiety is a common feature in many herbicides, such as 2,4-D.[14][15] While this aniline derivative itself is not a herbicide, it can be used to synthesize new pesticide candidates.
-
Dyes and Pigments: The aniline structure allows for diazotization followed by coupling reactions to produce a variety of azo dyes.[1]
Example Synthetic Pathway
The following diagram illustrates the position of 4-(2,4-Dichlorophenoxy)aniline as a key intermediate (Intermediate B ) in a multi-step synthesis.
Caption: Role as an Intermediate in a Synthetic Route.
Conclusion
4-(2,4-Dichlorophenoxy)aniline is a highly valuable and versatile intermediate in organic synthesis. Its efficient preparation via modern Ullmann condensation protocols provides chemists with a reliable building block for accessing complex molecules. A comprehensive understanding of its synthesis, safe handling, and reactivity is essential for its successful application in the development of new pharmaceuticals, agrochemicals, and materials. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important compound.
References
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-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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-
PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
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-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
SynArchive. (2024). Ullmann Coupling. Retrieved from [Link]
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-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). 2,4-D. NIST WebBook. Retrieved from [Link]
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PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Center for Biotechnology Information. Retrieved from [Link]
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- Journal of the Serbian Chemical Society. (n.d.). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID. Retrieved from the Journal of the Serbian Chemical Society.
- Santa Cruz Biotechnology. (n.d.). 2-(2,4-Dichlorophenoxy)aniline hydrochloride.
- Journal of Population Therapeutics & Clinical Pharmacology. (2025, April 23). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
-
PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- National Institutes of Health. (n.d.). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
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- 1. researchgate.net [researchgate.net]
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- 5. fishersci.com [fishersci.com]
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- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
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- 14. deq.mt.gov [deq.mt.gov]
- 15. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
Application Note: Isolating 4-(2,4-Dichlorophenoxy)aniline from a Reaction Mixture
Introduction
4-(2,4-Dichlorophenoxy)aniline is a diaryl ether derivative that serves as a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs. The formation of this molecule is typically achieved through a copper-catalyzed Ullmann condensation, a robust method for creating C-O bonds between an aryl halide and a phenol.[1][2] The isolation and purification of the target compound from the complex reaction milieu is a critical step to ensure the quality and efficacy of downstream applications.
This application note provides a comprehensive, step-by-step protocol for the isolation and purification of 4-(2,4-dichlorophenoxy)aniline from a typical Ullmann condensation reaction mixture. The procedure is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles that govern each step.
Anticipated Reaction Mixture Composition
A typical Ullmann condensation for the synthesis of 4-(2,4-dichlorophenoxy)aniline involves the coupling of 4-aminophenol with an activated 2,4-dichloro-substituted benzene, often 1-bromo-2,4-dichlorobenzene, in the presence of a copper catalyst and a base.[1][3] Consequently, the crude reaction mixture is expected to contain:
-
Target Product: 4-(2,4-Dichlorophenoxy)aniline
-
Unreacted Starting Materials: 4-Aminophenol and 1-bromo-2,4-dichlorobenzene
-
Catalyst Residues: Copper(I) salts (e.g., CuI) and ligands (if used)
-
Base: Typically an inorganic base like potassium carbonate or cesium carbonate
-
Side-Products: Trace amounts of diaryl ethers formed from the self-coupling of 4-aminophenol or other undesired reactions[4]
-
Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Isolation and Purification Workflow
The isolation strategy is predicated on the differential chemical properties of the components in the reaction mixture. The basicity of the aniline functional group and the acidity of the phenolic hydroxyl group are key to the separation process.
Sources
Application Notes and Protocols for the Development of Immunoassays for 4-(2,4-Dichlorophenoxy)aniline Detection
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of sensitive and specific immunoassays for the detection of 4-(2,4-Dichlorophenoxy)aniline. This document outlines the strategic design of a suitable hapten, the synthesis of a carrier protein-hapten conjugate for immunization, the generation of specific monoclonal antibodies, and the subsequent development and validation of two key immunoassay formats: an indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) and a rapid lateral flow immunoassay (LFIA). The protocols provided are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reliable assay performance.
Introduction: The Rationale for a 4-(2,4-Dichlorophenoxy)aniline Immunoassay
4-(2,4-Dichlorophenoxy)aniline is a chemical intermediate and a potential metabolite or degradation product of certain herbicides and dyes. Its structural similarity to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, raises concerns about its potential environmental presence and toxicological impact.[1][2][3][4] Monitoring for 4-(2,4-Dichlorophenoxy)aniline in environmental and biological samples is crucial for assessing exposure and ensuring safety. While chromatographic methods like HPLC and GC-MS offer high accuracy, they are often time-consuming and require sophisticated instrumentation. Immunoassays present a powerful alternative, offering high throughput, sensitivity, and the potential for on-site testing.
This guide provides the foundational methodologies to develop such immunoassays, focusing on the critical steps from hapten design to assay validation.
Hapten Design and Synthesis: The Cornerstone of a Specific Immunoassay
The development of a robust immunoassay for a small molecule like 4-(2,4-Dichlorophenoxy)aniline, which is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein), begins with the strategic design and synthesis of a suitable hapten derivative. The hapten must mimic the target analyte while incorporating a linker arm for conjugation to a carrier protein. The position of this linker is critical to ensure that the key antigenic determinants of the 4-(2,4-Dichlorophenoxy)aniline molecule are exposed to the immune system.
For 4-(2,4-Dichlorophenoxy)aniline, the primary amine group on the aniline ring is a logical point for modification, as it is a reactive site that can be derivatized without significantly altering the dichlorophenoxy moiety, which is a key recognition element. A short spacer arm will be introduced to distance the hapten from the carrier protein, minimizing steric hindrance and promoting antibody recognition of the hapten.
Synthesis of a Carboxy-Functionalized Hapten of 4-(2,4-Dichlorophenoxy)aniline
The following is a proposed synthetic route to introduce a carboxylic acid functional group to the aniline nitrogen of 4-(2,4-Dichlorophenoxy)aniline via succinylation. This carboxy-functionalized hapten can then be activated for conjugation to a carrier protein.
Materials:
-
4-(2,4-Dichlorophenoxy)aniline
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2,4-Dichlorophenoxy)aniline (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add succinic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer with 1 M HCl.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the carboxy-functionalized hapten.
-
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Immunogen and Coating Antigen Preparation
To elicit an immune response, the synthesized hapten must be conjugated to a large carrier protein. Bovine Serum Albumin (BSA) is commonly used for immunization (immunogen), while a different carrier protein, such as Ovalbumin (OVA), is used for the coating antigen in the screening ELISA to avoid cross-reactivity with antibodies against the carrier protein itself.
Activation of the Hapten and Conjugation to Carrier Proteins
The carboxylic acid group of the hapten is activated to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine groups on the lysine residues of the carrier proteins.
Materials:
-
Carboxy-functionalized hapten
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Hapten Activation:
-
Dissolve the carboxy-functionalized hapten (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-activated hapten.
-
-
Protein Conjugation:
-
Dissolve BSA or OVA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Slowly add the NHS-activated hapten solution in DMF to the protein solution while gently stirring. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 is recommended.
-
Continue to stir the reaction at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Estimate the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.
-
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step. This involves immunizing mice with the hapten-BSA conjugate, followed by hybridoma technology.
Immunization and Hybridoma Production
Protocol:
-
Immunization:
-
Emulsify the hapten-BSA immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Immunize BALB/c mice with the emulsion (e.g., 50-100 µg of conjugate per mouse) via subcutaneous or intraperitoneal injection.
-
Boost the mice with the immunogen emulsified in Freund's incomplete adjuvant every 2-3 weeks.
-
-
Monitoring Immune Response:
-
Collect blood samples from the tail vein and determine the antibody titer against the hapten-OVA conjugate using an indirect ELISA.
-
-
Hybridoma Production:
-
Once a high antibody titer is achieved, give the mouse a final booster injection without adjuvant.
-
Three to four days later, sacrifice the mouse and harvest the spleen.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA with the hapten-OVA conjugate as the coating antigen.
-
Select positive hybridomas and subclone them by limiting dilution to obtain monoclonal cell lines.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by inducing ascites in mice.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Development of an Indirect Competitive ELISA (ic-ELISA)
The ic-ELISA is a sensitive and quantitative method for detecting 4-(2,4-Dichlorophenoxy)aniline in samples. In this format, the free analyte in the sample competes with the coating antigen (hapten-OVA) for binding to a limited amount of specific monoclonal antibody.
ic-ELISA Protocol
Materials:
-
Hapten-OVA conjugate (coating antigen)
-
Monoclonal antibody specific for 4-(2,4-Dichlorophenoxy)aniline
-
Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Sample/Standard dilution buffer (e.g., PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
4-(2,4-Dichlorophenoxy)aniline standard solutions
Protocol:
-
Coating:
-
Dilute the hapten-OVA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with washing buffer.
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare a series of 4-(2,4-Dichlorophenoxy)aniline standards and sample dilutions in dilution buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted monoclonal antibody (at a pre-determined optimal concentration) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated goat anti-mouse IgG to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with washing buffer.
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of 4-(2,4-Dichlorophenoxy)aniline in the samples is inversely proportional to the absorbance signal. A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The percentage of inhibition is calculated as:
% Inhibition = (1 - (Absorbance of sample / Absorbance of zero standard)) * 100
The concentration of the analyte in the samples is then determined by interpolating their percentage of inhibition values on the standard curve.
Development of a Lateral Flow Immunoassay (LFIA)
The LFIA provides a rapid, portable, and user-friendly format for the qualitative or semi-quantitative detection of 4-(2,4-Dichlorophenoxy)aniline. This protocol outlines the development of a competitive LFIA.
LFIA Components and Assembly
-
Sample Pad: Pre-treated to ensure smooth sample migration.
-
Conjugate Pad: Contains the monoclonal antibody conjugated to gold nanoparticles.
-
Nitrocellulose Membrane: The analytical membrane where the test and control lines are immobilized.
-
Test Line (T-line): Hapten-BSA conjugate is immobilized.
-
Control Line (C-line): Goat anti-mouse IgG is immobilized.
-
Wick/Absorption Pad: Absorbs the excess sample and maintains the capillary flow.
-
Backing Card: Provides structural support for the strip.
LFIA Protocol
Protocol:
-
Preparation of Gold Nanoparticle-Antibody Conjugate:
-
Synthesize gold nanoparticles (AuNPs) of a desired size (e.g., 40 nm).
-
Conjugate the monoclonal antibody to the AuNPs by passive adsorption at the optimal pH.
-
Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).
-
Centrifuge and resuspend the conjugate in a storage buffer.
-
-
Preparation of the Test Strip:
-
Dispense the hapten-BSA conjugate onto the nitrocellulose membrane to form the T-line.
-
Dispense the goat anti-mouse IgG onto the membrane to form the C-line.
-
Dry the membrane.
-
Saturate the conjugate pad with the AuNP-antibody conjugate and dry.
-
Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorption pad onto the backing card.
-
Cut the assembled card into individual test strips.
-
-
Assay Procedure:
-
Apply a defined volume of the sample to the sample pad.
-
The liquid sample will migrate along the strip by capillary action.
-
If 4-(2,4-Dichlorophenoxy)aniline is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line. This will result in a weaker or absent T-line.
-
The unbound AuNP-antibody conjugate will continue to migrate and be captured by the C-line, indicating a valid test.
-
-
Interpretation of Results:
-
Negative: Both the T-line and C-line appear.
-
Positive: Only the C-line appears, or the T-line is significantly fainter than in a negative control.
-
Invalid: The C-line does not appear.
-
Immunoassay Validation
Thorough validation is essential to ensure the reliability and accuracy of the developed immunoassays.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Sensitivity (LOD, LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified. | LOD: Mean of blank + 3x SD; LOQ: Mean of blank + 10x SD |
| Specificity (Cross-reactivity) | The ability of the antibody to distinguish the target analyte from structurally related compounds. | Cross-reactivity calculated as (IC₅₀ of target / IC₅₀ of related compound) x 100%. Low cross-reactivity is desired. |
| Precision (Intra- and Inter-assay) | The degree of agreement among a series of measurements from the same sample. | Coefficient of Variation (CV) < 15% |
| Accuracy (Recovery) | The closeness of the measured value to the true value, determined by spike-and-recovery experiments. | Recovery between 80-120% |
| Matrix Effect | The influence of sample components on the assay performance. | Assessed by comparing standard curves in buffer and in sample matrix extracts. |
Visualization of Workflows
Hapten Synthesis and Immunogen Preparation Workflow
Caption: Workflow for hapten synthesis and immunogen preparation.
Competitive ELISA Workflow
Caption: Step-by-step workflow for the competitive ELISA.
References
-
U.S. Environmental Protection Agency. (2018). Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. [Link]
-
Zherdev, A. V. (2011). Hapten Synthesis for Immunoassay. In Immunoassays in Agricultural Biotechnology. InTech. [Link]
-
Kaur, J., et al. (2018). Strategies for the generation of antibodies against small molecules. Biosensors and Bioelectronics, 119, 163-176. [Link]
-
Abnous, K., et al. (2017). A review on the development of lateral flow immunoassays for the detection of mycotoxins. TrAC Trends in Analytical Chemistry, 97, 119-133. [Link]
-
European Medicines Agency. (2011). Guideline on the validation of bioanalytical methods. [Link]
-
PubChem. 4-(2,4-dichlorophenoxy)aniline. [Link]
-
U.S. Environmental Protection Agency. Analytical Method for 2,4-D and its transformation. [Link]
-
Deswater. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
-
U.S. Centers for Disease Control and Prevention. 2,4-Dichlorophenoxyacetic Acid. [Link]
-
Zuin, V. G., & Yariwake, J. H. (2013). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. In Herbicides-Properties, Synthesis and Control of Weeds. InTech. [Link]
-
Bhunia, A. K. (2018). Immunoassays for Food-Poisoning Bacteria and Their Toxins. In Foodborne Microbial Pathogens (pp. 187-212). Springer, New York, NY. [Link]
-
Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]
-
Zuanazzi, C., et al. (2020). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 134, 105218. [Link]
-
PubMed Central (PMC). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. [Link]
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Application Notes and Protocols: The Strategic Use of 4-(2,4-Dichlorophenoxy)aniline in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Abstract
The 4-(2,4-dichlorophenoxy)aniline scaffold represents a privileged structure in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This diaryl ether motif offers a unique three-dimensional architecture and electronic profile that makes it an ideal starting point for generating libraries of targeted therapeutic agents. This guide provides an in-depth exploration of the strategic application of this scaffold in structure-activity relationship (SAR) studies. We will delve into the rationale behind its selection, detailed protocols for analog synthesis, and a suite of robust bioassays for comprehensive pharmacological profiling. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this scaffold in their drug discovery programs.
Introduction: The Rationale for the 4-(2,4-Dichlorophenoxy)aniline Scaffold
The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active compounds, prized for its metabolic stability and ability to orient aromatic systems in distinct spatial arrangements.[1][2][3] The 4-(2,4-dichlorophenoxy)aniline scaffold combines this robust linker with two key pharmacophoric elements:
-
The Aniline Moiety: This functional group is a common feature in kinase inhibitors, often serving as a crucial hydrogen bond donor/acceptor that interacts with the hinge region of the ATP-binding pocket of kinases.[4][5] The amino group provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of the surrounding chemical space.
-
The 2,4-Dichlorophenyl Group: The chlorine substituents serve multiple roles. They enhance the lipophilicity of the molecule, which can contribute to cell permeability and interactions with hydrophobic pockets within the target protein. Furthermore, their electron-withdrawing nature modulates the electronic properties of the phenyl ring, influencing binding interactions. The specific 2,4-substitution pattern creates a distinct steric and electronic profile that can be systematically modified to probe the contours of a binding site.
This combination of features makes 4-(2,4-dichlorophenoxy)aniline an excellent starting fragment for SAR-driven lead optimization campaigns aimed at developing potent and selective kinase inhibitors for therapeutic areas such as oncology.[1][6][7]
SAR Exploration Workflow
A typical SAR campaign originating from the 4-(2,4-dichlorophenoxy)aniline scaffold involves a systematic and iterative process of design, synthesis, and biological testing. The primary objective is to understand how modifications to different parts of the molecule affect its biological activity, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for SAR studies using the 4-(2,4-dichlorophenoxy)aniline scaffold.
Synthetic Protocols: Building the Analog Library
The synthesis of analogs is primarily centered around the formation of the diaryl ether bond and subsequent modifications of the aniline nitrogen. The Ullmann condensation is a classic and reliable method for this purpose.[8]
Protocol 3.1: Synthesis of the Core Scaffold via Ullmann Condensation
This protocol describes a representative copper-catalyzed synthesis of 4-(2,4-dichlorophenoxy)aniline.
Materials:
-
4-Aminophenol
-
1-Bromo-2,4-dichlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-aminophenol (1.0 eq), 1-bromo-2,4-dichlorobenzene (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF and toluene (e.g., in a 1:1 ratio) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, and wash the pad with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure 4-(2,4-dichlorophenoxy)aniline.
Protocol 3.2: Derivatization of the Aniline Moiety (Amide Formation)
The aniline nitrogen is a key point for diversification to explore the SAR of the "right-hand" side of the molecule.
Materials:
-
4-(2,4-Dichlorophenoxy)aniline (from Protocol 3.1)
-
Acyl chloride or carboxylic acid of interest (e.g., 4-methylbenzoyl chloride)
-
Triethylamine (TEA) or Pyridine as a base
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve 4-(2,4-dichlorophenoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add TEA (1.5 eq) to the solution and stir.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise at 0°C. If starting from a carboxylic acid, a coupling agent like EDC/HOBt would be required.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Biological Evaluation: A Multi-tiered Assay Cascade
A systematic evaluation of the synthesized compounds is crucial to build a robust SAR dataset. This typically involves a primary biochemical assay followed by cell-based secondary assays.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of the compounds on a target kinase by measuring ATP consumption.[6]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Synthesized test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.[3][7]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells for an EGFR inhibitor)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration to determine the EC₅₀ value.
Data Interpretation and SAR Analysis
The data generated from the synthetic and biological efforts are compiled to establish structure-activity relationships. Key physicochemical properties should also be measured or calculated to provide a comprehensive understanding.
Protocol 5.1: Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's ADME properties.[4] The shake-flask method is the gold standard, but RP-HPLC offers a higher throughput alternative.[1][9]
Shake-Flask Method (Brief Overview):
-
Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD).[9]
-
Dissolve a known amount of the compound in one of the phases.
-
Shake the mixture vigorously until equilibrium is reached.
-
Separate the two phases and accurately measure the concentration of the compound in each phase (e.g., by UV-Vis spectroscopy or LC-MS).
-
The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]
Illustrative SAR Table
The following table presents a hypothetical SAR for a series of analogs based on the 4-(2,4-dichlorophenoxy)aniline scaffold, targeting a hypothetical kinase 'Kinase X'.
| Compound | R¹ (Ring A) | R² (Ring B) | Kinase X IC₅₀ (nM) | A549 EC₅₀ (µM) | cLogP | Ligand Efficiency (LE) |
| 1 (Core) | -H | 2,4-di-Cl | 1500 | 25.0 | 4.5 | 0.25 |
| 2a | 4-F | 2,4-di-Cl | 950 | 15.2 | 4.6 | 0.26 |
| 2b | 4-OMe | 2,4-di-Cl | 780 | 11.5 | 4.4 | 0.27 |
| 3a | -H | 2-Cl, 4-F | 1200 | 20.1 | 4.2 | 0.26 |
| 3b | -H | 2-Cl, 4-Br | 1800 | 30.5 | 4.9 | 0.24 |
| 4a | -CO-Ph | 2,4-di-Cl | 50 | 0.8 | 5.1 | 0.31 |
| 4b | -CO-(4-Me-Ph) | 2,4-di-Cl | 35 | 0.6 | 5.5 | 0.32 |
| 4c | -CO-(4-F-Ph) | 2,4-di-Cl | 42 | 0.7 | 5.2 | 0.31 |
Ligand Efficiency (LE) is calculated as: (1.364 * pIC₅₀) / Number of Heavy Atoms. A higher LE value indicates a more efficient binding of the ligand.[10][11]
Interpretation of Hypothetical SAR Data:
-
Ring A Modifications: Small electron-donating groups at the para-position of the aniline ring (e.g., F, OMe in 2a , 2b ) appear to be moderately beneficial for activity compared to the unsubstituted core (1 ).
-
Ring B Modifications: Modifying the dichlorophenyl ring by replacing the 4-Cl with other halogens (e.g., F in 3a , Br in 3b ) did not improve activity, suggesting the 2,4-dichloro pattern is optimal or near-optimal for this hypothetical target.
-
Aniline Derivatization: Acylation of the aniline nitrogen with an aromatic ring (compounds 4a-c ) leads to a significant increase in potency in both the biochemical and cellular assays. This suggests the presence of a deep hydrophobic pocket that can be accessed from the aniline vector.
-
Ligand Efficiency: The introduction of the benzoyl group (e.g., in 4b ) not only improves potency but also increases ligand efficiency, indicating that the added atoms are contributing effectively to the binding affinity. This is a positive sign in lead optimization, as it suggests that the increase in potency is not solely due to an increase in lipophilicity.
Conclusion
The 4-(2,4-dichlorophenoxy)aniline scaffold is a versatile and strategically valuable starting point for SAR studies in drug discovery. Its synthetic tractability allows for the systematic exploration of chemical space around a core structure known to interact with important therapeutic targets like protein kinases. By employing a logical workflow of analog synthesis, a cascade of robust biological assays, and careful analysis of the resulting data, researchers can efficiently navigate the path from a starting fragment to a potent and optimized lead compound. The protocols and illustrative data presented herein provide a comprehensive framework for initiating and advancing such a discovery program.
References
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Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(7), 5297-5304. Available at: [Link]
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Wallace, A. C., et al. (2003). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2933. Available at: [Link]
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Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Available at: [Link]
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Application Notes and Protocols for Elucidating the Mechanism of Action of 4-(2,4-Dichlorophenoxy)aniline
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the compound 4-(2,4-Dichlorophenoxy)aniline. Given the limited direct literature on this specific molecule, this guide establishes a robust, multi-phased experimental strategy. This approach begins with broad cytotoxic screening and progressively narrows the focus to specific molecular targets and pathways. The experimental design is informed by the structural similarity of the target compound to 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-characterized synthetic auxin herbicide, which suggests potential avenues for investigation.[1][2]
Phase 1: Foundational Cytotoxicity and Cellular Effects
The initial step in characterizing any novel compound is to determine its effect on cell viability. This phase establishes the cytotoxic potential of 4-(2,4-Dichlorophenoxy)aniline and identifies a suitable concentration range for subsequent, more detailed mechanistic studies.
Core Concept: Assessing Metabolic Activity as a Proxy for Cell Viability
Colorimetric assays that measure the metabolic activity of living cells are a simple and reliable method for quantifying cell viability and proliferation.[3][4] Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are foundational tools in toxicology and drug discovery.[3][5] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.[3]
The primary distinction between these assays lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[3][4] In contrast, the XTT assay generates a water-soluble orange formazan, streamlining the protocol by eliminating the need for solubilization.[3][4]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic potential of 4-(2,4-Dichlorophenoxy)aniline.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies for assessing cell metabolic activity.[6][7]
Materials:
-
Selected cell lines (e.g., a panel of cancer and non-cancerous lines)
-
Complete cell culture medium
-
4-(2,4-Dichlorophenoxy)aniline stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Include wells with medium only for background control.[3]
-
Compound Treatment: After allowing cells to adhere overnight, add various concentrations of 4-(2,4-Dichlorophenoxy)aniline to the wells. Also, include a vehicle control (solvent alone). Incubate for desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/ml.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4][7]
| Parameter | Description |
| Cell Lines | A diverse panel including both cancerous and non-cancerous lines to assess selectivity. |
| Compound Concentrations | A wide range of serial dilutions to determine the dose-response curve. |
| Incubation Time | Multiple time points (e.g., 24, 48, 72 hours) to assess time-dependent effects. |
| Data Output | Absorbance values, which are then converted to percentage of cell viability relative to the vehicle control. |
| Endpoint | IC50 value (the concentration of the compound that inhibits cell growth by 50%). |
Phase 2: Uncovering Affected Pathways and Molecular Targets
Once the cytotoxic profile is established, the next phase aims to identify the cellular pathways and potential molecular targets affected by 4-(2,4-Dichlorophenoxy)aniline. This is achieved through a combination of metabolite identification and global transcriptomic analysis.
Core Concept: Metabolite Identification
Understanding how a compound is metabolized is crucial, as its metabolites may be more or less active than the parent compound.[8] In vitro models, such as liver microsomes, are rich sources of Phase I metabolic enzymes (e.g., cytochrome P450s) and are widely used for initial metabolic profiling.[9] Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for separating and identifying metabolites in complex biological samples.[9]
Protocol 2: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol provides a general framework for identifying Phase I metabolites.[9]
Materials:
-
4-(2,4-Dichlorophenoxy)aniline
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine phosphate buffer, HLM, and the 4-(2,4-Dichlorophenoxy)aniline solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate the proteins.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Core Concept: Transcriptomic Analysis via RNA-Sequencing
RNA-sequencing (RNA-seq) provides a global view of the cellular response to a compound by quantifying changes in gene expression.[10] Compounds with similar mechanisms of action often induce similar changes in gene expression profiles.[10] By analyzing the genes that are up- or down-regulated after treatment with 4-(2,4-Dichlorophenoxy)aniline, it is possible to infer which cellular pathways are being perturbed.[11][12] This approach can help generate hypotheses about the compound's mechanism of action.[12][13]
Hypothesized Signaling Pathway Perturbation
Given the structural similarity to the synthetic auxin 2,4-D, a plausible hypothesis is that 4-(2,4-Dichlorophenoxy)aniline may interfere with growth signaling pathways. The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: A hypothetical signaling pathway potentially affected by 4-(2,4-Dichlorophenoxy)aniline.
Protocol 3: High-Level Workflow for Transcriptomic Analysis
This outlines the key steps for an RNA-seq experiment to identify differentially expressed genes.[14]
Procedure:
-
Cell Treatment: Treat a chosen cell line with 4-(2,4-Dichlorophenoxy)aniline at a sub-lethal concentration (e.g., IC25) and a vehicle control for a predetermined time (e.g., 6, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells, ensuring high quality and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treated and control groups.
-
Perform pathway and gene ontology enrichment analysis to identify biological processes affected by the compound.
-
Phase 3: Mechanism Validation and Target Engagement
The final phase focuses on validating the hypotheses generated in Phase 2 and identifying direct molecular interactions.
Core Concept: Identifying Direct Protein-Drug Interactions
Various methods can be employed to identify the direct protein targets of a compound.[15] A common approach is affinity chromatography or a "pull-down" assay, where the compound is immobilized on a solid support to capture its binding partners from a cell lysate.[11] The captured proteins are then identified using mass spectrometry.[16]
Protocol 4: Conceptual Workflow for a Pull-Down Assay
-
Compound Immobilization: Chemically link 4-(2,4-Dichlorophenoxy)aniline to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a protein lysate from a relevant cell line.
-
Incubation: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins. Include a control with beads that do not have the compound attached.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry.
Core Concept: Assessing Apoptosis Induction
Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. A hallmark of apoptosis is the fragmentation of DNA into oligosomal-sized fragments. The diphenylamine assay is a colorimetric method that can be used to quantify this DNA fragmentation.[17] The assay takes advantage of the labile nature of the bonds between purines and deoxyribose in fragmented DNA.[17]
Protocol 5: Diphenylamine Assay for DNA Fragmentation
This protocol is based on the method's ability to measure DNA fragmentation as an indicator of apoptosis.[17]
Materials:
-
Cells treated with 4-(2,4-Dichlorophenoxy)aniline and control cells
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Diphenylamine reagent
-
Spectrophotometer
Procedure:
-
Cell Lysis: Lyse the treated and control cells.
-
DNA Precipitation: Separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet) by centrifugation.
-
Acid Precipitation: Precipitate the DNA from both fractions using TCA.
-
Hydrolysis: Hydrolyze the DNA to release deoxyribose.
-
Colorimetric Reaction: Add the diphenylamine reagent, which reacts with the deoxyribose to produce a blue-colored product.
-
Measurement: Measure the absorbance of the solution. The amount of fragmented DNA is expressed as a percentage of the total DNA.
Overall Investigative Workflow
Caption: Integrated workflow for elucidating the mechanism of action.
By following this structured, multi-phased approach, researchers can systematically investigate the mechanism of action of 4-(2,4-Dichlorophenoxy)aniline, moving from broad phenotypic effects to specific molecular interactions, ultimately leading to a comprehensive understanding of its biological activity.
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Hore, V., et al. (2012). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology, 30(1), 104-112. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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Wikipedia. MTT assay. [Link]
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Ovid. Approaches for the rapid identification of drug metabolites in early clinical studies. [Link]
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National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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National Center for Biotechnology Information. Use of transcriptomics in understanding mechanisms of drug-induced toxicity. [Link]
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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National Center for Biotechnology Information. Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows. [Link]
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National Institutes of Health. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state. [Link]
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Da-Ta Biotech. Unlocking Protein-Drug Interaction Secrets for Safer Drugs. [Link]
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PubMed. Use of diphenylamine in the detection of apoptosis. [Link]
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Proceedings of the National Academy of Sciences. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. [Link]
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NIST. A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. [Link]
-
MDPI. Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. [Link]
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Wikipedia. Methods to investigate protein–protein interactions. [Link]
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PubMed. Rapid determination of diphenylamine residues in apples and pears with a single multicommuted fluorometric optosensor. [Link]
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Semantic Scholar. Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. [Link]
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Society of Chemical Industry. Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. [Link]
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Regulations.gov. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
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PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
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formulation of 4-(2,4-Dichlorophenoxy)aniline for experimental use
An Application Guide for the Laboratory Formulation of 4-(2,4-Dichlorophenoxy)aniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, characterization, and formulation of 4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7) for experimental use. Designed for researchers in chemical synthesis, drug discovery, and toxicology, this document outlines a robust two-step synthesis pathway involving an Ullmann condensation followed by nitro group reduction. It offers field-proven insights into quality control, the preparation of stock and working solutions for in vitro and in vivo studies, and critical safety and handling procedures. The methodologies are presented to ensure scientific integrity, reproducibility, and the safety of laboratory personnel.
Introduction and Scientific Context
4-(2,4-Dichlorophenoxy)aniline is a diaryl ether amine whose structural motif is present in a variety of biologically active molecules. It is structurally related to the widely used phenoxy herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin, a class of plant growth regulators.[1][2] While 2,4-D induces uncontrolled growth in broadleaf weeds, the biological activity of 4-(2,4-Dichlorophenoxy)aniline is less characterized.[3] Its primary utility in a research context is as a key synthetic intermediate or building block for constructing more complex molecules, such as novel pharmaceutical candidates or antimicrobial agents.[4]
The protocols detailed herein are designed to provide researchers with a reliable method to produce and formulate high-purity 4-(2,4-Dichlorophenoxy)aniline, enabling consistent and reproducible experimental outcomes. The causality behind each step is explained to empower the researcher with the ability to adapt the protocols as needed.
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is critical for its synthesis, handling, and formulation. The data presented below has been aggregated from chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 14861-17-7 | [5] |
| Molecular Formula | C₁₂H₉Cl₂NO | [5] |
| Molecular Weight | 254.11 g/mol | [5] |
| Appearance | Predicted: Solid (Beige or off-white crystals) | N/A |
| Boiling Point | 359.8 ± 37.0 °C (Predicted) | [5] |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 171.4 °C (Predicted) | [5] |
| XLogP3 | 3.8 - 4.9 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene. | [6][7] |
Synthesis Protocol: A Two-Step Approach
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-(2,4-Dichlorophenoxy)aniline.
Part 1: Ullmann Condensation to Synthesize 1-(2,4-Dichlorophenoxy)-4-nitrobenzene
Principle: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction ideal for forming diaryl ether bonds.[1][3] In this step, the phenoxide of 2,4-dichlorophenol acts as the nucleophile, displacing the chloride on the electron-deficient 1-chloro-4-nitrobenzene ring. The nitro group activates the aryl halide, making it more susceptible to nucleophilic attack.
Materials:
-
2,4-Dichlorophenol
-
1-Chloro-4-nitrobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Protocol:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add 2,4-dichlorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,4-dichlorophenol.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure nitro-intermediate.
Part 2: Reduction of 1-(2,4-Dichlorophenoxy)-4-nitrobenzene
Principle: The reduction of an aromatic nitro group to an amine is a classic transformation. While catalytic hydrogenation (H₂/Pd-C) is a clean method, a common and effective laboratory-scale alternative is the use of a metal salt in acidic media, such as Tin(II) chloride (SnCl₂).[9][10] The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately forming the aniline after a basic workup.
Materials:
-
1-(2,4-Dichlorophenoxy)-4-nitrobenzene (from Part 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol:
-
Solution: In a round-bottom flask, dissolve the nitro-intermediate (1.0 eq) in ethanol.
-
Reducing Agent: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The large excess ensures complete reduction.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Quenching & Basification: Cool the reaction to room temperature. Carefully add a 3 M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10. Caution: This is an exothermic process.
-
Extraction: Extract the product into ethyl acetate (3x). The tin salts will remain in the aqueous layer.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-(2,4-Dichlorophenoxy)aniline can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the final product.
Quality Control and Characterization
Ensuring the purity and identity of the synthesized compound is paramount for the validity of subsequent experiments. The following methods and specifications are recommended.
Diagram of the Quality Control Workflow
Caption: A typical quality control workflow for synthesized compounds.
| Test | Method | Specification | Rationale |
| Identity | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure. | Confirms the chemical structure and connectivity of atoms. |
| Identity | Mass Spectrometry | m/z matches the calculated exact mass (e.g., [M+H]⁺ at 254.0134). | Confirms the molecular weight and elemental composition.[11] |
| Purity | HPLC-UV (e.g., at 280 nm) | ≥ 98% purity by peak area. | Quantifies the purity and detects any minor impurities. |
| Appearance | Visual Inspection | Off-white to beige crystalline solid. | A basic check for gross contamination or degradation. |
Formulation for Experimental Use
Proper formulation is critical for ensuring the compound is delivered effectively in biological systems. Due to its high lipophilicity (XLogP3 > 3.8) and poor predicted water solubility, a solvent-based stock solution is required.[5]
Diagram of Solution Preparation Workflow
Caption: Preparation of stock and working solutions for experimental use.
Protocol 5.1: Preparation of a 50 mM Stock Solution in DMSO
Principle: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous media, making it an ideal choice for high-concentration stock solutions for biological assays.[12]
-
Calculation: Determine the mass of 4-(2,4-Dichlorophenoxy)aniline needed. For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 254.11 g/mol * (1000 mg / 1 g) = 12.71 mg
-
Weighing: Accurately weigh 12.71 mg of the compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO.
-
Homogenization: Vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 5.2: Preparation of Working Solutions for In Vitro Assays
Principle: For cell-based assays, the stock solution is diluted directly into the culture medium. It is critical to ensure the final concentration of the organic solvent (DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[12]
-
Serial Dilution: Perform serial dilutions of the 50 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Example Calculation (for 10 µM): To make 1 mL of a 10 µM working solution, you would perform a 1:5000 dilution. This is best done in two steps:
-
Step A: Add 2 µL of 50 mM stock to 998 µL of medium (creates a 100 µM intermediate).
-
Step B: Add 100 µL of the 100 µM intermediate to 900 µL of medium (creates the final 10 µM solution).
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Application: Use the working solutions immediately after preparation.
Protocol 5.3: Guidelines for Preparing Formulations for In Vivo Studies
Principle: In vivo formulations require a non-toxic, biocompatible vehicle. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection). A common approach for water-insoluble compounds is a suspension or emulsion in an oil-based vehicle.
-
Vehicle Selection: Common vehicles include corn oil, sesame oil, or aqueous solutions containing co-solvents and surfactants (e.g., 10% DMSO, 40% PEG400, 50% saline; or 5% Tween 80 in saline).
-
Pilot Formulation: A pilot study should be conducted to determine the optimal vehicle that can solubilize or uniformly suspend the compound at the required dose volume.
-
Example Preparation (Suspension in Corn Oil):
-
Calculate the total amount of compound needed for the study.
-
Add the required amount of compound to a sterile glass vial.
-
Add a small amount of DMSO (e.g., 5-10% of the final volume) to wet and dissolve the compound.
-
Add the remaining volume of corn oil.
-
Homogenize thoroughly using a vortex and/or sonicator immediately before administration to ensure a uniform suspension.
-
-
Control Group: The vehicle control group must be administered the exact same formulation, including the co-solvent (e.g., DMSO), without the test compound.
Safety and Handling Precautions
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can cause methemoglobinemia.[13]
-
Irritation: Causes skin irritation and serious eye damage.[11][13]
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[13]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a certified chemical fume hood.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a lab coat.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
-
References
-
BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Online Chemistry Notes. (2020). Aniline - Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]
-
CDMS.net. (n.d.). Safety Data Sheet - 2,4-D AMINE 4. Retrieved from [Link]
- Figueroa-Valverde, L., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232.
- Fu, X., et al. (2020). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 10(15), 5098-5107.
-
Figueroa-Valverde, L., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. ResearchGate. Retrieved from [Link]
- Radzik, D. M., & Kissinger, P. T. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Analytical Biochemistry, 140(1), 74-80.
-
S P. (2022, January 17). Laboratory Preparation of Aniline [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Wolska, L., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6591.
-
ron. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange. Retrieved from [Link]
- Cedrowski, J., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles.
-
Cedrowski, J., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. ResearchGate. Retrieved from [Link]
- Wang, A., et al. (2012). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. Bioresource Technology, 104, 53-57.
- Al-Otaibi, M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(26), 15926-15937.
- Joshi, R. A., et al. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.
-
Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaeke, E. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeke, E. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Retrieved from [Link]
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- ATSDR. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry.
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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- 11. cdms.net [cdms.net]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of 4-(2,4-Dichlorophenoxy)aniline in Soil Samples
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of 4-(2,4-Dichlorophenoxy)aniline in soil matrices. As a significant metabolite of the widely used herbicide 2,4-D, monitoring its presence in soil is crucial for environmental assessment and understanding herbicide fate. The described methodology utilizes Accelerated Solvent Extraction (ASE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification. This guide provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers, environmental scientists, and analytical chemists.
Introduction
4-(2,4-Dichlorophenoxy)aniline is a primary degradation product of the phenoxy herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). The extensive use of 2,4-D in agriculture and land management necessitates reliable methods for monitoring its residues and metabolites in the environment.[1][2][3] The accumulation of these compounds in soil can have implications for soil health, groundwater quality, and potentially, human health.[4]
Aniline and its derivatives are known for their toxicity, and their persistence in the environment is a growing concern.[5] Therefore, a robust and sensitive analytical method is essential for the accurate quantification of 4-(2,4-Dichlorophenoxy)aniline in complex soil matrices. This application note details a validated method employing Accelerated Solvent Extraction (ASE) for efficient analyte extraction from soil, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification. The principles of this method are grounded in established environmental analytical chemistry practices, such as those outlined by the U.S. Environmental Protection Agency (EPA).[6][7]
Principle of the Method
The analytical workflow is designed to ensure high recovery of the target analyte from the soil matrix and to minimize interferences during instrumental analysis. The core of this method involves:
-
Accelerated Solvent Extraction (ASE): This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of the analyte from the solid soil sample. The choice of an acetone/n-hexane mixture is based on its proven effectiveness in extracting aniline derivatives from soil.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of the analyte from other co-extracted compounds. The mass spectrometer offers highly selective and sensitive detection, allowing for unambiguous identification and quantification of 4-(2,4-Dichlorophenoxy)aniline based on its unique mass spectrum.[4][8]
This combination of ASE and GC-MS provides a powerful tool for trace-level analysis of organic contaminants in complex environmental samples.
Experimental Workflow
The entire analytical process, from sample collection to final data reporting, is outlined below.
Figure 1: Overall workflow for the quantitative analysis of 4-(2,4-Dichlorophenoxy)aniline in soil.
Materials and Reagents
-
Solvents: Acetone, n-hexane, dichloromethane (DCM), methanol (all pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).
-
Standards: 4-(2,4-Dichlorophenoxy)aniline analytical standard (≥98% purity).
-
Internal Standard: 1,4-Dichlorobenzene-d4 or another suitable deuterated compound.
-
Solid Phase Extraction (SPE) Cartridges: Florisil or silica-based cartridges suitable for cleanup of environmental extracts.[6]
-
Gases: Helium (99.999% purity) for GC carrier gas, Nitrogen (high purity) for solvent evaporation.
Detailed Protocols
5.1. Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect soil samples from the desired depth and location. Remove any large debris such as rocks and roots. Air-dry the samples in a well-ventilated area or use a vacuum freeze-dryer for 24 hours to remove moisture.[8] Grind the dried soil to pass through a 60-mesh sieve to ensure homogeneity.
-
Accelerated Solvent Extraction (ASE):
-
Accurately weigh 10 g of the homogenized soil sample and mix it with 5 g of diatomaceous earth.
-
Place the mixture into a 34 mL extraction cell.
-
ASE Conditions:
-
Extraction Solvent: Acetone:n-hexane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 8 minutes
-
Number of Cycles: 2
-
Rinse Volume: 40% of cell volume[8]
-
-
The entire extraction procedure for one sample takes approximately 30 minutes.[8]
-
5.2. Extract Cleanup and Concentration
-
Solvent Exchange and Concentration: The collected extract is often in a solvent mixture that may not be ideal for the subsequent cleanup step or for GC injection.
-
Transfer the ASE extract to a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
Concentrate the extract to approximately 5 mL.
-
Add 50 mL of dichloromethane (DCM) and re-concentrate to 5 mL. Repeat this step to ensure complete solvent exchange.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[8] The temperature of the water bath should be set to around 38°C to avoid loss of the semi-volatile analyte.[8]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge with n-hexane.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute interferences with a less polar solvent mixture (e.g., n-hexane with a small percentage of DCM).
-
Elute the target analyte, 4-(2,4-Dichlorophenoxy)aniline, with a more polar solvent mixture (e.g., DCM or a mixture of DCM and acetone). The exact solvent composition and volumes should be optimized based on the specific SPE cartridge and the characteristics of the soil matrix.
-
Collect the analyte fraction and concentrate it to 1 mL under a gentle stream of nitrogen.
-
5.3. GC-MS Analysis
-
Instrumental Conditions: The following are typical GC-MS conditions that can be adapted for the analysis of 4-(2,4-Dichlorophenoxy)aniline.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Injector Temperature | 280°C |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 50°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Data Acquisition | Full Scan Mode (m/z 50-450) and/or Selected Ion Monitoring (SIM) |
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, SIM mode can be used. The characteristic ions for 4-(2,4-Dichlorophenoxy)aniline should be determined from the full scan mass spectrum of a standard.
Calibration and Quantification
An internal standard method is recommended for accurate quantification to compensate for any variations in sample injection and instrument response.[8]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the 4-(2,4-Dichlorophenoxy)aniline stock solution in the final extraction solvent (e.g., DCM). A typical concentration range would be from 0.05 µg/mL to 10 µg/mL.
-
Internal Standard: Add a constant amount of the internal standard solution to each calibration standard and to the final sample extracts before GC-MS analysis.
-
Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.995 is generally considered acceptable.
Method Validation
To ensure the reliability of the analytical results, the method must be validated.[9][10] Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Typically calculated as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 times the standard deviation of the blank. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, determined by analyzing spiked samples. | 70-120% recovery is generally acceptable for environmental analysis.[11] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 20%. |
7.1. Example Validation Data
The following table presents hypothetical validation data for the analysis of 4-(2,4-Dichlorophenoxy)aniline in a sandy loam soil.
| Parameter | Result |
| Linearity (r²) | 0.9991 |
| LOD | 0.01 mg/kg |
| LOQ | 0.04 mg/kg[5] |
| Recovery (%) at different spiking levels | |
| 0.1 mg/kg | 92.5 ± 4.8 |
| 1.0 mg/kg | 95.2 ± 3.5 |
| 10 mg/kg | 98.1 ± 2.9 |
| Precision (RSD, %) for n=6 replicates | |
| Intraday | 2.0% - 6.9%[5] |
| Interday | 3.1% - 7.5%[5] |
Discussion
The choice of an acetone/n-hexane mixture for ASE is based on the polarity of the target analyte and its effectiveness in penetrating the soil matrix to extract the compound.[8] The subsequent cleanup step using SPE is crucial for removing co-extracted matrix components that could interfere with the GC-MS analysis, leading to improved accuracy and sensitivity.
The GC-MS parameters should be optimized to achieve good chromatographic peak shape and separation from any potential interferences. The use of a relatively non-polar column like a DB-5ms is suitable for the analysis of semi-volatile compounds like 4-(2,4-Dichlorophenoxy)aniline.
Method validation is a critical step to ensure that the analytical data is reliable and fit for its intended purpose. The acceptance criteria provided are typical for environmental analysis, but specific project requirements may vary.
Conclusion
The described method provides a robust and reliable approach for the quantitative analysis of 4-(2,4-Dichlorophenoxy)aniline in soil samples. The combination of Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry offers the necessary selectivity and sensitivity for trace-level detection. Proper method validation is essential to ensure the quality and defensibility of the analytical data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and herbicide residue analysis.
References
-
Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health (NIH). Available at: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. National Institutes of Health (NIH). Available at: [Link]
-
Method Validation for Determination of Metals in Soils by ICP-MS. Romanian Reports in Physics. Available at: [Link]
-
Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega. Available at: [Link]
-
Analytical Method Development and Validation for the Quantification of Metaldehyde in Soil. ResearchGate. Available at: [Link]
-
Method for Analysis of Environmental Lead Contamination in Soils. National Institutes of Health (NIH). Available at: [Link]
-
SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Analytical Methods. Soil Background and Risk Assessment. Available at: [https://www.d TSC.ca.gov/wp-content/uploads/sites/31/2018/09/SoCal_Ch10_Analytical-Methods.pdf]([Link] TSC.ca.gov/wp-content/uploads/sites/31/2018/09/SoCal_Ch10_Analytical-Methods.pdf)
-
Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Available at: [Link]
-
Determination of Aniline in Soil of a Remediation Site of an Enterprise by Purge and Trap Gas Chromatography-Mass Spectrometry. CNKI. Available at: [Link]
-
The analysis of pesticides & related compounds using Mass Spectrometry. ORCA. Available at: [Link]
- Method for extracting aniline with nitrobenzene. Google Patents.
-
Test Material: 2,4-D MRID: 49314201. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Available at: [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Research Square. Available at: [Link]
-
Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of 2,4-D. HELIX Chromatography. Available at: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
(PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. ResearchGate. Available at: [Link]
-
Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. PubMed. Available at: [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. MDPI. Available at: [Link]
-
Analytical Data for Agricultural Chemicals as Water Quality Control Target Setting Items. Shimadzu. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
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- 8. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Welcome to the comprehensive technical support guide for the synthesis of 4-(2,4-Dichlorophenoxy)aniline (CAS No: 14861-17-7)[1][2][3][4][5]. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this important chemical intermediate.
Introduction to Synthetic Strategies
The synthesis of 4-(2,4-Dichlorophenoxy)aniline, a diaryl ether amine, can be approached through several established synthetic routes. The most common methods involve the formation of the C-O ether linkage or the C-N bond. This guide will focus on three primary strategies:
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a phenol.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a nucleophile with an activated aryl halide.
Each method presents its own set of challenges and optimization parameters. Understanding the underlying mechanisms and potential pitfalls is crucial for achieving high yields and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 4-(2,4-Dichlorophenoxy)aniline, presented in a question-and-answer format.
Low or No Yield
Q1: My Ullmann condensation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low yields in Ullmann condensations are a frequent issue. Several factors can contribute to this:
-
Inactive Catalyst: The active catalytic species is typically Cu(I). If you are using a Cu(0) or Cu(II) source, ensure your reaction conditions can generate the active Cu(I) species. Using a fresh, high-purity copper(I) salt like CuI is recommended.
-
Suboptimal Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions. For diaryl ether synthesis, N,N- and N,O-chelating ligands are known to be effective. Screening ligands such as N,N-dimethylglycine or 1,10-phenanthroline can significantly improve yields.
-
Inappropriate Base: The base plays a critical role in deprotonating the phenol. The choice of base can be solvent-dependent. For non-polar solvents like toluene, potassium carbonate (K₂CO₃) can be effective. In polar aprotic solvents like DMF, cesium carbonate (Cs₂CO₃) is often a better choice. The base should be finely powdered and anhydrous.
-
Reaction Temperature: Traditional Ullmann reactions required high temperatures (>200 °C)[6]. Modern ligand-assisted protocols can often be run at lower temperatures (80-120 °C). If you observe no reaction, a stepwise increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction will likely require more forcing conditions (higher temperature, more active catalyst system).
Q2: I am attempting a Buchwald-Hartwig amination to form the C-N bond, but the yield is poor. What should I troubleshoot?
A2: The Buchwald-Hartwig amination is a powerful tool, but optimization is often necessary:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For coupling an amine with an aryl chloride, bulky, electron-rich phosphine ligands are often required. Consider screening different generations of Buchwald ligands (e.g., XPhos, RuPhos) and pre-catalysts.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be more suitable.
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the reactants and the reaction temperature will influence the optimal solvent choice.
-
Reaction Temperature: While some modern systems allow for room temperature couplings, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C).
-
Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) and that solvents are properly degassed.
Q3: My SNAr reaction to produce 4-(2,4-Dichlorophenoxy)aniline is not proceeding as expected. Why might this be?
A3: Successful SNAr reactions depend heavily on the electronic properties of the substrates:
-
Activation of the Aryl Halide: SNAr reactions require an electron-deficient aromatic ring to be attacked by a nucleophile[7]. The aryl halide must have strongly electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. In the case of synthesizing 4-(2,4-Dichlorophenoxy)aniline via this method, reacting 4-aminophenol with 1-halo-2,4-dichlorobenzene, the dichlorinated ring is not strongly activated, which can lead to low reactivity.
-
Reaction Conditions: SNAr reactions often require high temperatures and polar aprotic solvents like DMSO or DMF to proceed, especially with unactivated substrates. Microwave irradiation can sometimes be used to accelerate these reactions.
Side Reactions and Impurities
Q4: I am observing significant byproduct formation in my Ullmann condensation. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Ullmann couplings include:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This can often be suppressed by using a suitable ligand and optimizing the reaction temperature.
-
Reductive Dehalogenation: The aryl halide can be reduced, removing the halogen atom. This is often caused by the presence of protic impurities. Ensuring all reagents and solvents are anhydrous is critical.
-
Phenol Homocoupling: The phenol can undergo oxidative coupling.
To minimize these, carefully control the reaction temperature, ensure anhydrous conditions, and screen different ligands to find one that promotes the desired cross-coupling over side reactions.
Q5: What are the likely impurities in a Buchwald-Hartwig synthesis of 4-(2,4-Dichlorophenoxy)aniline and how can they be removed?
A5: Potential impurities include:
-
Hydrodehalogenation of the aryl halide: This results in the formation of 1,3-dichlorobenzene.
-
Homocoupling of the aryl halide.
-
Residual starting materials: Unreacted 4-aminophenol and the aryl halide.
-
Ligand-related byproducts.
Purification is typically achieved by column chromatography on silica gel. Washing the crude product with dilute acid can help remove unreacted 4-aminophenol, provided the product itself is not acid-sensitive.
Experimental Protocols
The following are generalized protocols for the synthesis of 4-(2,4-Dichlorophenoxy)aniline. Note: These are starting points and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Ullmann Condensation
This protocol describes the copper-catalyzed coupling of 4-aminophenol with a 2,4-dichloroaryl halide.
Workflow Diagram:
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. 4-(2,4-DICHLOROPHENOXY)ANILINE | CAS 14861-17-7 [matrix-fine-chemicals.com]
- 5. 4-(2,4-Dichlorophenoxy)aniline, CasNo.14861-17-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
identifying common impurities in 4-(2,4-Dichlorophenoxy)aniline synthesis
Technical Support Center: Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Welcome to the technical support guide for the synthesis of 4-(2,4-dichlorophenoxy)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting, impurity identification protocols, and mitigation strategies based on established chemical principles and field experience.
The primary and most industrially relevant method for constructing the diaryl ether bond in this molecule is the Ullmann Condensation .[1][2] This copper-catalyzed reaction typically involves coupling an activated aryl halide with a phenol.[3] A common strategy involves the reaction of 2,4-dichlorophenol with an activated p-substituted nitroarene, such as 4-chloronitrobenzene, followed by the reduction of the nitro intermediate to the target aniline. This two-step approach is often preferred for its efficiency and the reactivity of the starting materials.
This guide will focus on the impurities arising from this common pathway, offering solutions to ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic route for 4-(2,4-Dichlorophenoxy)aniline? The most common and industrially scalable route is a two-step process. It begins with an Ullmann condensation reaction between 2,4-dichlorophenol and 4-chloronitrobenzene to form the diaryl ether intermediate, 4-(2,4-dichlorophenoxy)nitrobenzene.[1][4] This intermediate is then reduced, typically via catalytic hydrogenation, to yield the final product, 4-(2,4-dichlorophenoxy)aniline.[5] This method is favored over direct amination due to the often harsh conditions required for direct C-N coupling with deactivated anilines.[6]
Q2: My final product is significantly discolored (e.g., dark brown or black). What is the likely cause? Discoloration is a frequent issue and can stem from several sources. The most common cause is the presence of residual copper or palladium catalyst from the coupling or reduction steps. These metals can form colored coordination complexes. Another likely cause is the formation of high-molecular-weight side products or degradation of the product under the high temperatures often required for Ullmann reactions.[1] Oxidized impurities, formed by exposure to air at high temperatures, can also contribute to color.
Q3: My reaction yield is consistently low. What are the probable competing side reactions? Low yields in Ullmann-type reactions are often attributable to specific side reactions. A primary culprit is the homocoupling of the aryl halide starting material (e.g., two molecules of 4-chloronitrobenzene coupling to form 4,4'-dinitrobiphenyl).[7] This reaction competes directly with the desired cross-coupling. Additionally, dehalogenation of the starting materials or product can occur, particularly during the catalytic reduction step, leading to undesired byproducts with fewer chlorine atoms.[5]
Q4: I'm observing an unexpected peak in my HPLC/GC-MS analysis. How can I begin to identify it? An unknown peak can be an unreacted starting material, a solvent residue, or a reaction byproduct. The first step is to compare its retention time and mass spectrum against all known starting materials and the nitro-intermediate. If it doesn't match, consult the Troubleshooting Guide and the Common Impurities Table below. Pay close attention to the molecular weight; for instance, a mass significantly higher than the product may suggest a homocoupled dimer.
Part 2: Troubleshooting Guide: Impurity Identification & Mitigation
This guide is structured by common problems observed during analysis, providing causes, identification protocols, and corrective actions.
Problem 1: Presence of Unreacted Starting Materials
-
Probable Cause: This is the most straightforward issue, typically caused by an incomplete reaction due to insufficient reaction time, incorrect stoichiometry, low reaction temperature, or deactivation of the catalyst.
-
Identification Protocol:
-
Obtain certified reference standards for your starting materials (e.g., 2,4-dichlorophenol and 4-chloronitrobenzene).
-
Analyze your crude product using HPLC-UV or GC-MS.
-
Compare the retention times and mass spectra of the impurity peaks with those of the reference standards. The mass spectrum of 2,4-dichlorophenol will show a characteristic isotopic pattern for two chlorine atoms.
-
-
Mitigation Strategy:
-
Kinetics: Gradually increase the reaction time or temperature, monitoring the consumption of starting materials by TLC or in-process HPLC. Ullmann reactions often require high temperatures (>150 °C) and extended times.[1]
-
Stoichiometry: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is present in at least stoichiometric amounts to generate the phenoxide nucleophile. The base must be anhydrous, as water can inhibit the reaction.
-
Catalyst: Use freshly activated copper powder or a well-defined Cu(I) salt. Catalyst deactivation can occur from impurities in the starting materials or solvent.
-
Problem 2: Detection of High Molecular Weight Impurities (MW > 300)
-
Probable Cause: The formation of symmetrical biaryl compounds via homocoupling of the aryl halide is a classic side reaction in Ullmann condensations.[7] For example, using 4-chloronitrobenzene as a starting material can lead to the formation of 4,4'-dinitrobiphenyl.
-
Identification Protocol:
-
Analyze the sample via GC-MS or LC-MS.
-
Search for a molecular ion peak corresponding to the dimer of your aryl halide starting material, minus two halogen atoms. For 4-chloronitrobenzene (MW 157.56), the homocoupled product 4,4'-dinitrobiphenyl would have a molecular weight of 244.17.
-
-
Mitigation Strategy:
-
Ligand Addition: While traditional Ullmann reactions are often ligand-free, the addition of ligands like diamines or phenanthrolines can improve the selectivity for the desired cross-coupling reaction over homocoupling.[8]
-
Catalyst Loading: Optimize the copper catalyst loading. Sometimes, a lower catalyst concentration can disfavor the homocoupling pathway.
-
Temperature Control: Avoid excessive temperatures, as this can sometimes promote the undesired homocoupling reaction.
-
Problem 3: Impurity from Incomplete Reduction (Nitro-Intermediate Route)
-
Probable Cause: If you are using the two-step route, the presence of the 4-(2,4-dichlorophenoxy)nitrobenzene intermediate in your final product indicates an incomplete reduction step. This can be caused by an insufficient amount of reducing agent (e.g., H₂), poisoned catalyst (e.g., Pt/C, Pd/C), or insufficient reaction time/pressure.
-
Identification Protocol:
-
This impurity is easily identified by HPLC-UV, as the nitro group is a strong chromophore and will have a distinct retention time compared to the aniline product.
-
LC-MS analysis will show a molecular ion corresponding to the nitro-intermediate (C₁₂H₇Cl₂NO₃, MW ~284.10) instead of the amine (C₁₂H₉Cl₂NO, MW ~254.11).[9][10]
-
-
Mitigation Strategy:
-
Catalyst Integrity: Ensure the hydrogenation catalyst is not poisoned. Sulfur-containing compounds are common poisons. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Reaction Conditions: Increase the hydrogen pressure and/or reaction time for the reduction step. Monitor the disappearance of the starting material by TLC or HPLC.
-
Alternative Reductants: If catalytic hydrogenation is problematic, consider chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Problem 4: Presence of Isomeric Impurities
-
Probable Cause: The presence of isomers in the final product almost always originates from impure starting materials.[11] For example, commercial 2,4-dichlorophenol may contain other dichlorophenol isomers (e.g., 2,6-DCP, 3,5-DCP). These isomers will react similarly and be carried through the synthesis.
-
Identification Protocol:
-
Isomer separation can be challenging. A high-resolution capillary GC column is often required.
-
GC-MS is the best tool. While isomers will have the same molecular weight, their fragmentation patterns and GC retention times will differ.
-
Confirmation requires analysis alongside certified reference standards of the suspected isomeric products.
-
-
Mitigation Strategy:
-
Source Material QC: The only effective strategy is prevention. Source starting materials with the highest possible purity (>99.5%).
-
Incoming Material Analysis: Implement a rigorous quality control check on all incoming batches of starting materials using a validated GC or HPLC method to confirm isomeric purity before beginning the synthesis.
-
Part 3: Data Summary & Visualization
Table 1: Common Impurities in 4-(2,4-Dichlorophenoxy)aniline Synthesis
| Impurity Name | Chemical Structure | Probable Origin | Key Analytical Signature (MS m/z) |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Unreacted Starting Material | ~162 (M⁺, characteristic Cl₂ pattern) |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | Unreacted Starting Material | ~157 (M⁺, characteristic Cl₁ pattern) |
| 4-(2,4-Dichlorophenoxy)nitrobenzene | C₁₂H₇Cl₂NO₃ | Incomplete Reduction | ~284 (M⁺, characteristic Cl₂ pattern) |
| 4,4'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Homocoupling of Aryl Halide | ~244 (M⁺) |
| 4-(Chlorophenoxy)aniline | C₁₂H₁₀ClNO | Dehalogenation of Product | ~220 (M⁺, characteristic Cl₁ pattern) |
| 2,6-Dichlorophenol Isomer Product | C₁₂H₉Cl₂NO | Isomeric Starting Material | ~254 (M⁺, different GC retention time) |
Synthesis and Impurity Formation Pathway
The following diagram illustrates the primary synthesis route and the stages where common impurities are generated.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenol ether - Wikipedia [en.wikipedia.org]
- 5. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 10. echemi.com [echemi.com]
- 11. deq.mt.gov [deq.mt.gov]
Technical Support Center: A Troubleshooting Guide for 4-(2,4-Dichlorophenoxy)aniline Reactions
Welcome to the technical support center for 4-(2,4-Dichlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis and subsequent reactions of this key chemical intermediate. As a precursor in various synthetic pathways, including for antimicrobial agents, successful and reproducible outcomes in reactions involving 4-(2,4-Dichlorophenoxy)aniline are critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you diagnose and resolve issues encountered in the lab.
Critical Safety Precautions
Before beginning any experiment, a thorough risk assessment is mandatory. The synthesis of 4-(2,4-Dichlorophenoxy)aniline involves hazardous materials.
-
2,4-Dichlorophenol: This compound is a precursor in the manufacture of the herbicide 2,4-D and should be handled with care.[2] It is harmful if swallowed and can cause skin and severe eye irritation.[3][4]
-
p-Aminophenol: This reagent is harmful if swallowed or inhaled and can cause skin irritation and allergic reactions.[5]
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[5][6] Personal Protective Equipment (PPE), including chemical-resistant gloves (such as butyl or nitrile rubber), safety goggles or a face shield, and a lab coat, must be worn at all times.[6][7] In case of exposure, immediately follow the First Aid instructions on the product's Safety Data Sheet (SDS) and seek medical attention.[3]
Part A: Synthesis of 4-(2,4-Dichlorophenoxy)aniline via Ullmann Condensation
The most common and effective method for synthesizing the diaryl ether backbone of 4-(2,4-Dichlorophenoxy)aniline is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with a phenol.[8][9] While powerful, this reaction can be sensitive to several parameters.
Frequently Asked Questions & Troubleshooting
Question: My Ullmann condensation is showing low to no yield. What are the primary factors to investigate?
Answer: Low or no yield in an Ullmann reaction is a frequent issue that can almost always be traced back to one of four areas: catalyst activity, reaction atmosphere, reagent quality, or temperature.
-
Inactive Copper Catalyst: The active catalytic species is Cu(I).[10] Copper(I) salts, such as CuI, can oxidize to Cu(II) upon prolonged exposure to air, rendering them inactive. Old or improperly stored catalysts are a common cause of failure.[11]
-
Solution: Use a fresh, high-purity copper(I) salt from a recently opened bottle. If you suspect your catalyst is old, purchase a new supply. For some classical Ullmann reactions, activating copper powder with iodine can also be effective.[11]
-
-
Oxygen Sensitivity: The catalytic cycle is sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[11]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and employing proper techniques to degas the reaction mixture by evacuating and backfilling the reaction vessel with inert gas multiple times before heating.[10]
-
-
Reagent Purity & Stoichiometry: The presence of water can interfere with the reaction, and impurities in the starting materials can lead to side products.[11][12] The base is critical for deprotonating the phenol and must be anhydrous and of the correct stoichiometry.
-
Solution: Use anhydrous solvents and ensure your starting materials (e.g., p-aminophenol and 1-bromo-2,4-dichlorobenzene) are pure. Dry reagents if necessary. Screen different inorganic bases like K₃PO₄ or Cs₂CO₃, ensuring they are finely powdered and anhydrous.[10]
-
-
Suboptimal Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C).[8] While modern ligand-accelerated systems operate under milder conditions, the temperature must be sufficient for the reaction to proceed but not so high that it causes decomposition.[10][11]
-
Solution: If no reaction is observed, incrementally increase the temperature. If decomposition or charring is observed, lower the temperature and consider screening ligands that can facilitate the reaction under milder conditions.[11]
-
Question: I'm observing significant byproduct formation, such as dehalogenation or homocoupling of the aryl halide. How can I improve selectivity?
Answer: The formation of these side products indicates that the desired cross-coupling pathway is not efficient enough to outcompete undesired routes.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or other protic impurities.[11]
-
Solution: Employ rigorously anhydrous conditions. Thoroughly dry all solvents and reagents. The addition of a suitable ligand, such as 1,10-phenanthroline, can accelerate the desired C-O bond formation, making it the dominant pathway.[11]
-
-
Homocoupling: This is the self-coupling of the aryl halide to form a biaryl compound. It is often promoted by high temperatures.
-
Solution: Lower the reaction temperature. This may require screening for a more active catalyst system or the addition of a ligand to increase the rate of the desired cross-coupling reaction.[11]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow for diagnosing and solving low-yield issues in the Ullmann synthesis of 4-(2,4-Dichlorophenoxy)aniline.
Caption: A step-by-step workflow for troubleshooting low yields.
Table 1: Parameters for Ullmann Condensation Optimization
| Parameter | Options to Screen | Rationale & Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Activated Cu Powder | Cu(I) salts are generally preferred as they are the active catalytic species. Freshness is paramount.[10] |
| Ligand | L-Proline, N-Methylglycine, 1,10-Phenanthroline | Ligands stabilize the copper catalyst, prevent aggregation, and can facilitate the reaction at lower temperatures, improving yields and selectivity.[10][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base is crucial for deprotonating the phenol. Its strength and solubility can significantly impact the reaction rate. Cs₂CO₃ is often effective but more expensive.[10] |
| Solvent | DMF, Dioxane, Toluene, NMP | High-boiling polar aprotic solvents are typically required to ensure solubility and achieve necessary reaction temperatures.[8] Must be anhydrous. |
| Temperature | 80 °C - 160 °C | Temperature should be optimized. Too low, and the reaction won't proceed; too high, and decomposition or side reactions can occur.[10][11] |
Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenoxy)aniline
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,4-dichloro-1-iodobenzene (1.0 eq), p-aminophenol (1.2 eq), Copper(I) Iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Add anhydrous, degassed DMF or dioxane (to make a ~0.5 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction & Purification: Filter the mixture through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2,4-Dichlorophenoxy)aniline.[10]
Ullmann Condensation Catalytic Cycle
Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.
Part B: Troubleshooting Subsequent Reactions (e.g., Buchwald-Hartwig Amination)
4-(2,4-Dichlorophenoxy)aniline is a valuable nucleophile for further C-N bond formation, often employed in Buchwald-Hartwig amination reactions to construct more complex molecules.[13] This palladium-catalyzed cross-coupling reaction, however, has its own set of challenges.[14]
Frequently Asked Questions & Troubleshooting
Question: My Buchwald-Hartwig amination using 4-(2,4-Dichlorophenoxy)aniline is sluggish or failing. What should I check first?
Answer: Failure in Buchwald-Hartwig reactions often comes down to the catalyst system (palladium source and ligand), the base, or the solvent.
-
Catalyst/Ligand Incompatibility: This is the most critical component. The reaction requires a palladium(0) species, which is formed in situ from a precatalyst like Pd(OAc)₂ or is used directly as a complex.[15] The ligand is not optional; it is essential for stabilizing the catalyst and facilitating the reaction.[16]
-
Solution: Use a reliable palladium precatalyst. For aryl chlorides, which are less reactive, highly active and bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are often required.[16] Ensure you are using an appropriate Pd:ligand ratio (typically 1:1 to 1:2).
-
-
Incorrect Base: The base's role is to deprotonate the amine, but a base that is too strong or too weak can be detrimental. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ are used for base-sensitive substrates.[17]
-
Solution: Screen different bases. NaOtBu is often a good starting point for robust substrates. If your coupling partner has base-sensitive functional groups, switch to a carbonate or phosphate base, though this may require a higher reaction temperature.[17]
-
-
Solvent Issues: The solvent must be anhydrous and degassed. Common choices include toluene, dioxane, and THF.[18][19] The choice can affect reagent solubility and catalyst stability.
-
Solution: Ensure your solvent is rigorously dried and degassed. Toluene is a robust and common choice. If solubility is an issue, consider other solvents like dioxane.[17]
-
Question: I am trying to couple 4-(2,4-Dichlorophenoxy)aniline with an aryl chloride, and the reaction is very slow. What can I do to improve it?
Answer: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[18]
-
Solution: You must use a highly active catalyst system. This means employing modern, sterically hindered biarylphosphine ligands specifically designed for activating aryl chlorides.[16] Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) and reaction temperature may also be necessary.[20] If feasible for your synthetic route, switching the electrophile to the corresponding aryl bromide or iodide will dramatically increase the reaction rate.[18]
Table 2: Key Parameter Selection for Buchwald-Hartwig Amination
| Parameter | Common Choices | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XPhos Pd G3) | Pre-formed catalysts are often more reliable and active, especially for challenging substrates like aryl chlorides.[18] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, dppf | Bulky, electron-rich monophosphine ligands are generally superior for most applications. Bidentate ligands like BINAP can also be effective.[13][16][21] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Choice depends on substrate functional group tolerance. Strong alkoxides are generally more active but less compatible with sensitive groups.[17] |
| Solvent | Toluene, Dioxane, THF, DME | Must be anhydrous and degassed. Toluene is a common and effective choice.[19] |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Compare-N-Save®. (2015). 2,4-D Amine Salt Broadleaf Weed Control. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from [Link]
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Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wisconsin Department of Health Services. (2023). 2,4-D. Retrieved from [Link]
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PubMed. (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
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EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). In Self-published source. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
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FAO. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]
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PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-(2,4-Dichlorophenoxy)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic experiments. The formation of the diaryl ether linkage in 4-(2,4-Dichlorophenoxy)aniline is a critical transformation that can be approached through several methodologies, most notably variants of the Ullmann condensation and the Buchwald-Hartwig amination. Each approach presents unique challenges and opportunities for optimization. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Strategy & Mechanistic Considerations
Question 1: What are the primary synthetic routes to 4-(2,4-Dichlorophenoxy)aniline, and what are the key mechanistic differences?
Answer: The two most prevalent methods for synthesizing 4-(2,4-Dichlorophenoxy)aniline and similar diaryl ethers or amines are the Ullmann condensation and the Buchwald-Hartwig amination.[1]
-
Ullmann Condensation/Goldberg Reaction: This is a copper-catalyzed nucleophilic aromatic substitution.[1][2] In the context of our target molecule, this could involve the reaction of a 4-aminophenol derivative with a 1,2,4-trichlorobenzene or the reaction of 4-haloaniline with 2,4-dichlorophenol. The "Goldberg reaction" specifically refers to the C-N bond formation variant.[1] The reaction typically requires high temperatures and polar aprotic solvents. The mechanism involves the formation of a copper(I) phenoxide or amide, which then reacts with the aryl halide.[3]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[4][5] For our target, this would most likely involve the coupling of 4-aminophenol with 1-bromo-2,4-dichlorobenzene or 4-bromoaniline with 2,4-dichlorophenol, though the former is more common for diaryl ether synthesis. This reaction generally proceeds under milder conditions than the Ullmann condensation and is known for its broad substrate scope and functional group tolerance.[4] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the nucleophile, deprotonation, and reductive elimination to form the product.[6]
Diagram 1: Comparative Mechanistic Overview
Caption: High-level comparison of Ullmann and Buchwald-Hartwig catalytic cycles.
Section 2: Troubleshooting the Ullmann Condensation Approach
Question 2: My Ullmann reaction for 4-(2,4-Dichlorophenoxy)aniline synthesis is showing low to no yield. What are the most common causes?
Answer: Low or non-existent yields in Ullmann condensations are a frequent issue. Here's a systematic troubleshooting guide:
-
Catalyst Quality and Activity: Copper(I) salts, such as CuI, are susceptible to oxidation to Cu(II) over time, which can significantly reduce catalytic activity.[7]
-
Solution: Use a fresh bottle of high-purity CuI. If you suspect your catalyst is old, consider purchasing a new supply. For some Ullmann-type reactions, using activated copper powder, prepared by reducing copper sulfate with zinc, can improve results.[1]
-
-
Inert Atmosphere: While some Ullmann reactions are robust, many are sensitive to oxygen, which can deactivate the catalyst.[7]
-
Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). This involves using Schlenk techniques or a glovebox. Degas your solvent before use by sparging with an inert gas or using freeze-pump-thaw cycles.[7]
-
-
Base Selection and Anhydrous Conditions: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (e.g., 4-aminophenol) but not so strong as to cause side reactions. The presence of water can also be detrimental.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>180 °C).[1] Insufficient heating can lead to a stalled reaction.
Question 3: I'm observing significant byproduct formation, particularly the homocoupling of my aryl halide. How can I improve selectivity?
Answer: Homocoupling is a common side reaction in Ullmann condensations. Several strategies can help minimize it:
-
Lower the Reaction Temperature: High temperatures can promote side reactions. If your yield is reasonable but selectivity is poor, try reducing the temperature by 10-20 °C.
-
Introduce a Ligand: While traditional Ullmann reactions are often ligand-free, the addition of a ligand can stabilize the copper catalyst and promote the desired cross-coupling pathway.[7] Common ligands for Ullmann reactions include 1,10-phenanthroline and N,N-dimethylglycine.[11][12] A ligand screening may be necessary to find the optimal choice for your specific substrates.
-
Control Stoichiometry: Using a slight excess of the more readily available starting material can sometimes push the equilibrium towards the desired cross-coupled product.[12]
Table 1: Recommended Starting Conditions for Ullmann Synthesis
| Parameter | Recommended Range/Value | Rationale & Notes |
| Catalyst | CuI (5-10 mol%) | Freshly opened, high purity is crucial.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Cs₂CO₃ is more soluble and often more effective, but also more expensive.[8] |
| Solvent | DMF, NMP, Dioxane | High-boiling, polar aprotic solvents are standard.[1][12] |
| Temperature | 110-210 °C | Substrate dependent; start lower and increase if no reaction occurs.[1][12] |
| Ligand (Optional) | 1,10-Phenanthroline (10-20 mol%) | Can improve yield and selectivity, but requires optimization.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes catalyst deactivation.[7] |
Section 3: Optimizing the Buchwald-Hartwig Amination
Question 4: My Buchwald-Hartwig reaction is sluggish or fails to go to completion. How can I improve the conversion rate?
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, ligand, base, and solvent.
-
Ligand Choice is Paramount: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For electron-rich anilines and electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally required.
-
Solution: For a substrate like 2,4-dichlorobenzene, a biarylphosphine ligand such as RuPhos, BrettPhos, or X-Phos is a good starting point.[13][14] These ligands are designed to promote the difficult oxidative addition and reductive elimination steps. If one ligand fails, screening others is a standard optimization step.
-
-
Base Compatibility: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. The strength of the base must be matched to the pKa of the amine.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6][15] However, some functional groups are incompatible with strong bases. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more active catalyst system.[16]
-
-
Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which is usually accomplished by the phosphine ligand.
Question 5: I'm observing dehalogenation of my 2,4-dichloro-substituted aryl starting material. What causes this and how can I prevent it?
Answer: Dehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig aminations.[4] It often competes with the desired C-N bond formation.
-
Mechanism of Dehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[4] It is more prevalent when the desired reductive elimination to form the C-N bond is slow.
-
Troubleshooting Steps:
-
Ligand Optimization: Switch to a more sterically hindered ligand. Bulky ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired product.[4]
-
Base Selection: The choice of base can influence the rate of dehalogenation. In some cases, switching from an alkoxide base to a carbonate or phosphate base can suppress this side reaction.[15]
-
Lower Reaction Temperature: If the reaction is proceeding but dehalogenation is significant, lowering the temperature can sometimes improve the selectivity for the desired product.
-
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Section 4: Purification and Characterization
Question 6: The crude product of my reaction is a dark, oily residue that is difficult to purify. What are the best practices for purification?
Answer: The purification of diaryl amines and ethers from cross-coupling reactions can be challenging due to residual catalyst, ligands, and colored byproducts.
-
Initial Workup:
-
Filtration: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Pass the mixture through a pad of Celite® to remove insoluble palladium or copper salts. This is a critical first step to simplify the subsequent purification.
-
Aqueous Wash: Perform an aqueous workup to remove the inorganic base and salts. Wash the organic layer sequentially with water and brine.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.
-
TLC Monitoring: Before running a column, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The target product should have an Rf value between 0.2 and 0.4 for good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step after chromatography to obtain highly pure material. Common solvent systems for recrystallization of diaryl amines include ethanol/water or hexanes/ethyl acetate.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
-
Reaction Setup: To a flame-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), 2,4-dichlorophenol (1.0 mmol, 1.0 equiv.), 4-iodoaniline (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 mmol, 1.0 equiv.) and 4-aminophenol (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow steps 5-8 as described in the Ullmann protocol.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]
-
arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
ACS Publications. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenoxy)aniline. This guide is designed for researchers, chemists, and professionals in drug development who are working with or troubleshooting this specific synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 4-(2,4-Dichlorophenoxy)aniline, a key intermediate in various chemical industries, is primarily achieved through a two-step process. The most common route involves an initial diaryl ether formation via an Ullmann condensation or a related cross-coupling reaction, followed by the reduction of a nitro group to the target aniline. Each of these steps presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.
A common synthetic pathway proceeds as follows:
-
Step 1: Diaryl Ether Formation. A copper-catalyzed Ullmann condensation of 1-bromo-2,4-dichlorobenzene with 4-nitrophenol. This step establishes the core diaryl ether linkage.
-
Step 2: Nitro Group Reduction. The resulting 1-(4-nitrophenoxy)-2,4-dichlorobenzene is then reduced to the final product, 4-(2,4-Dichlorophenoxy)aniline.
This guide will focus on troubleshooting issues that arise during this synthetic sequence.
Troubleshooting Guide
This section is formatted to help you quickly identify a problem you may be encountering and find a scientifically-grounded solution.
Issue 1: Low Yield of Diaryl Ether in Step 1 (Ullmann Condensation)
Question: My Ullmann condensation between 1-bromo-2,4-dichlorobenzene and 4-nitrophenol is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Ullmann couplings are a frequent issue and can be attributed to several factors. The classical Ullmann reaction often requires harsh conditions, such as high temperatures (often over 200°C), which can lead to product degradation.[1][2] Modern ligand-accelerated protocols allow for milder conditions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The copper catalyst (often Cu(I) salts like CuI) can be oxidized or poisoned by impurities. The choice of catalyst and its oxidation state is critical. | Ensure you are using a high-purity copper(I) source. Consider using an air-stable catalyst like CuIPPh₃.[3] Pre-activation of copper powder, if used, is also crucial. |
| Suboptimal Base | The choice of base is critical. The base deprotonates the phenol, and its strength and solubility can significantly affect the reaction rate. | For polar aprotic solvents like DMF or NMP, cesium carbonate (Cs₂CO₃) is often highly effective.[4] For non-polar solvents like toluene, a less expensive base like potassium carbonate (K₂CO₃) can be effective.[3] |
| Poor Ligand Choice | In modern Ullmann reactions, ligands are essential for accelerating the reaction and allowing for lower temperatures.[5] The absence of a suitable ligand can lead to a sluggish or incomplete reaction. | N,N-dimethylglycine has been shown to be a highly effective and inexpensive ligand for diaryl ether synthesis.[1] Other options include phenanthroline or salicylaldoxime-based ligands. |
| Inappropriate Solvent | The solvent plays a crucial role in solubilizing the reactants and the base. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[2] | While effective, traditional solvents can be difficult to remove. Consider using toluene or xylene, which have been shown to be effective in certain ligand systems.[3] Acetonitrile can also be an effective solvent in combination with specific ligand/base systems.[1] |
| High Reaction Temperature | While Ullmann reactions are known for requiring high temperatures, excessively high temperatures can lead to thermal decomposition of starting materials or products. | If using a modern ligand-based system, you should be able to lower the reaction temperature significantly (e.g., 80-130°C) compared to the classical conditions.[1][6] |
Issue 2: Presence of Dehalogenated Byproducts After Nitro Reduction (Step 2)
Question: After reducing the nitro group of 1-(4-nitrophenoxy)-2,4-dichlorobenzene, my final product is contaminated with byproducts that appear to have lost one or both chlorine atoms. How can I prevent this?
Answer: Dehalogenation is a well-known side reaction during the reduction of halogenated nitroarenes, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[7] The C-Cl bond can be susceptible to hydrogenolysis under these conditions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Aggressive Hydrogenation Catalyst | Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of aryl-halide bonds, especially C-Br and C-Cl bonds.[7] | Option 1 (Alternative Catalyst): Use Raney Nickel for catalytic hydrogenation, as it is often less prone to causing dehalogenation of aryl chlorides.[7] Option 2 (Metal/Acid Reduction): A more robust solution is to switch to a metal-acid reduction system. Iron powder in the presence of an acid like acetic acid or ammonium chloride is highly effective for the selective reduction of nitro groups without affecting aryl halides.[8][9][10] Tin(II) chloride (SnCl₂) is another mild and effective option.[7] |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures during catalytic hydrogenation can exacerbate the dehalogenation side reaction. | If you must use catalytic hydrogenation, optimize the conditions by lowering the hydrogen pressure and reaction temperature. The use of certain additives, like ammonium formate, can sometimes suppress hydrogenolysis.[11] |
Issue 3: Formation of N-Arylated Impurities (Diaryl Amines)
Question: I am attempting a one-pot synthesis by reacting 4-aminophenol directly with 1-bromo-2,4-dichlorobenzene, but I am getting significant amounts of N-arylated byproducts. Why is this happening?
Answer: This is a classic issue of competing nucleophiles. The 4-aminophenol molecule has two nucleophilic sites: the phenolic oxygen and the amino nitrogen. In copper- or palladium-catalyzed cross-coupling reactions, both C-O (ether formation) and C-N (amine formation) bond formations are possible. The C-N coupling is known as the Goldberg reaction (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed).[2][12]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Competing Nucleophilicity | The amino group can compete with or even be more reactive than the hydroxyl group under certain cross-coupling conditions, leading to the formation of a diaryl amine instead of the desired diaryl ether. | Recommended Strategy: A two-step synthesis is strongly advised to avoid this issue. Protect the amine, perform the ether synthesis, and then deprotect, or use a nitro-substituted phenol and reduce it in the final step. The latter is generally more efficient. Alternative (for advanced users): If a one-pot reaction is necessary, extensive screening of catalysts, ligands, bases, and solvents would be required to find conditions that selectively favor O-arylation over N-arylation. This is often non-trivial and substrate-dependent. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for making 4-(2,4-Dichlorophenoxy)aniline?
The most reliable and high-yielding route is the two-step synthesis involving the Ullmann condensation of a nitro-substituted phenol (4-nitrophenol) with the aryl halide (1-bromo-2,4-dichlorobenzene), followed by the reduction of the nitro group. This approach circumvents the issue of competing N- vs. O-arylation that occurs when using 4-aminophenol directly.
Caption: Recommended two-step synthetic pathway.
Q2: What are the key differences between the Ullmann Condensation and the Buchwald-Hartwig Amination for this synthesis?
The Ullmann condensation is a copper-catalyzed reaction, while the Buchwald-Hartwig amination is palladium-catalyzed.[2][12] For the formation of the diaryl ether bond (C-O), the Ullmann reaction is the relevant transformation. The Buchwald-Hartwig reaction is primarily for C-N bond formation but has also been adapted for C-O couplings. Generally, modern Ullmann reactions are becoming more competitive with palladium-catalyzed systems due to the lower cost of copper.[13] However, palladium systems can sometimes offer milder conditions and a broader substrate scope. For this specific synthesis, a well-optimized, ligand-assisted Ullmann reaction is highly effective and more economical.
Q3: How can I effectively monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both steps of the synthesis. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials, intermediates, and the final product. Staining with a UV lamp will allow you to visualize the aromatic compounds. For the nitro reduction step, the disappearance of the yellow color of the nitro compound can also be a visual indicator of reaction progress.
Q4: I am observing the formation of a symmetrical biaryl byproduct (3,3',5,5'-tetrachlorobiphenyl). What is causing this?
This is a result of the homocoupling of your aryl halide (1-bromo-2,4-dichlorobenzene). This is a known side reaction in Ullmann-type reactions where two molecules of the aryl halide couple with each other.[14] This can be minimized by ensuring the reaction conditions favor the cross-coupling with the phenol. This includes maintaining the correct stoichiometry, using an effective ligand, and ensuring the reaction temperature is not excessively high.
Caption: Desired vs. undesired coupling reactions.
Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 1-(4-Nitrophenoxy)-2,4-dichlorobenzene (Ullmann Condensation)
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-dichlorobenzene (1.0 eq), 4-nitrophenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure diaryl ether.
Protocol 2: Synthesis of 4-(2,4-Dichlorophenoxy)aniline (Nitro Reduction)
-
Reagent Setup: To a round-bottom flask, add 1-(4-nitrophenoxy)-2,4-dichlorobenzene (1.0 eq) and ethanol.
-
Addition of Reducing Agent: Add ammonium chloride (4.0 eq) dissolved in a minimal amount of water. Heat the mixture to reflux (approximately 80°C).
-
Iron Addition: To the refluxing solution, add iron powder (3.0-5.0 eq) portion-wise over 30 minutes. Be cautious as the reaction can be exothermic.
-
Reaction: Maintain the reflux with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting nitro compound spot indicates completion.
-
Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Cristau, H.-J., et al. (2004). A Novel and Efficient Protocol for Ullmann-Type Aryl Alkyl Ether Synthesis. European Journal of Organic Chemistry, 2004(3), 695-702. Available at: [Link]
-
Buck, E., et al. (2002). An Ullmann Diaryl Ether Synthesis in Non-Polar Solvents. Arkat USA. Available at: [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2775-2782. Available at: [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Journal of Chemistry and Technologies. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. Available at: [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
-
Slideshare. (2018). Ullmann reaction. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
- Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 9. scispace.com [scispace.com]
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- 11. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Ullmann reaction | PPTX [slideshare.net]
Technical Support Center: Overcoming Solubility Challenges of 4-(2,4-Dichlorophenoxy)aniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(2,4-Dichlorophenoxy)aniline. As a compound with significant hydrophobic characteristics, achieving desired concentrations in aqueous media for experimental assays can be a primary obstacle. This document provides a structured approach to understanding and systematically overcoming these challenges through field-proven techniques and detailed protocols.
Initial Assessment: Understanding the Molecule
Before troubleshooting, it's crucial to understand the physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline that govern its behavior in solution. The molecule's large, rigid aromatic structure, combined with two chlorine substituents, contributes to its high hydrophobicity.
Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | [1] |
| Molecular Weight | 254.11 g/mol | [1][2] |
| Predicted XLogP3 | ~4.9 | [1][2] |
| Topological Polar Surface Area (PSA) | 35.2 Ų | [1][2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |
| Hydrogen Bond Acceptors | 2 (ether oxygen, amine nitrogen) | [2] |
The most telling property is the XLogP3 of ~4.9 . This high value indicates a strong preference for non-polar (lipid-like) environments over polar (water-like) ones, predicting very low intrinsic aqueous solubility.
Troubleshooting Guide & General FAQs
This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Caption: Troubleshooting workflow for solubility issues.
Q: My 4-(2,4-Dichlorophenoxy)aniline powder will not dissolve in my aqueous buffer (e.g., PBS). Why?
A: This is expected behavior due to the molecule's high hydrophobicity (LogP ~4.9)[1][2]. The energy required to break the hydrogen bonds between water molecules to create a cavity for this non-polar compound is highly unfavorable. Direct dissolution in purely aqueous systems is therefore extremely limited.
Q: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay medium. What is happening?
A: This phenomenon is known as "crashing out." While the compound is soluble in the neat organic solvent (like DMSO), this solvent is acting as the primary carrier. When this stock solution is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The bulk solvent is now predominantly water, which cannot maintain the hydrophobic compound in solution, causing it to precipitate.
Q: What is the first and simplest strategy to try to prevent my compound from crashing out?
A: The most direct approach is co-solvency . Instead of diluting your DMSO stock into a 100% aqueous buffer, you dilute it into a buffer that already contains a certain percentage of a water-miscible organic solvent. This creates a final solvent system that is more "hospitable" to the compound. See Protocol 1 for a detailed methodology.
Q: Is this compound's solubility affected by pH?
A: Yes. The presence of the aniline functional group, a weak base, means its solubility is pH-dependent. At lower pH values (more acidic conditions), the amine group (-NH₂) can become protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and thus more soluble in water.[3][4] This principle is governed by the Henderson-Hasselbalch equation and is a powerful tool for enhancing solubility.[5][6] See Protocol 2 for details.
Q: I have heard about cyclodextrins. Can they help, and how do they work?
A: Absolutely. Cyclodextrins are excellent tools for enhancing the solubility of poorly soluble compounds.[7][8] These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[9][10] The hydrophobic 4-(2,4-Dichlorophenoxy)aniline molecule can be encapsulated within the non-polar cavity, forming an "inclusion complex."[11][12] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound. See Protocol 3 for a practical guide.
Detailed Protocols for Solubility Enhancement
Protocol 1: Co-Solvency Method
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making solvation more energetically favorable.[15] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[16]
Caption: Mechanism of co-solvency.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve 4-(2,4-Dichlorophenoxy)aniline in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Co-Solvent Buffers: Prepare a series of your desired aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent. Good starting points are 5%, 10%, and 20% (v/v) of ethanol or propylene glycol.
-
Dilution: Add a small aliquot of your DMSO stock to the co-solvent buffers to achieve your final desired concentration. For example, to maintain a final DMSO concentration of ≤1%, perform a 1:100 dilution.
-
Observation & Equilibration: Vortex the final solutions briefly. Allow them to equilibrate at room temperature for at least 1 hour. Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Verification (Self-Validation): For critical applications, confirm the concentration.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant.
-
Analyze the concentration of the compound in the supernatant using a validated HPLC-UV method.[17] The measured concentration is the achieved solubility under those conditions.
-
Protocol 2: pH Adjustment Method
Causality: The aniline moiety is a weak base. By lowering the pH of the medium, we increase the concentration of H⁺ ions, which protonates the basic nitrogen atom. This conversion from a neutral, non-polar molecule to a charged, polar cation dramatically enhances its interaction with polar water molecules, thereby increasing solubility.[3][4]
Caption: pH-dependent solubility of an ionizable base.
Step-by-Step Methodology:
-
Determine pKa: If not known, the pKa of the aniline group should be estimated or experimentally determined. The pKa of aniline is ~4.6, but this will be affected by the phenoxy substituent.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning a range below the estimated pKa. For example, if the estimated pKa is 3.5, prepare buffers at pH 4.0, 3.5, 3.0, and 2.5. Citrate or acetate buffers are suitable in this range.
-
Solubility Determination (Shake-Flask Method): [18]
-
Add an excess amount of solid 4-(2,4-Dichlorophenoxy)aniline to a vial containing each buffer. Ensure solid is visible.
-
Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation: After equilibration, allow the vials to stand. For robust separation, centrifuge the samples at >10,000 x g for 15 minutes. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).
-
Quantification (Self-Validation):
-
Carefully take a known volume of the clear supernatant.
-
Dilute it with a suitable mobile phase or solvent.
-
Analyze the concentration using a validated HPLC-UV method.[17]
-
Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
-
Protocol 3: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are macrocyclic sugar molecules that act as molecular hosts.[9] They encapsulate the "guest" molecule—in this case, the hydrophobic dichlorophenoxy portion of the aniline—within their non-polar internal cavity.[10] The resulting host-guest complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the compound's apparent solubility.[11][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.
Caption: Cyclodextrin inclusion complex formation.
Step-by-Step Methodology (Phase Solubility Study):
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of solid 4-(2,4-Dichlorophenoxy)aniline to each CD solution. A visible amount of undissolved solid should remain.
-
Equilibration: Seal the vials and shake them at a constant temperature for 48-72 hours to ensure the complexation equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples as described in Protocol 2 to remove undissolved solid.
-
Quantification (Self-Validation):
-
Analyze the concentration of the compound in the clear supernatant from each vial using HPLC-UV.
-
Plot the solubility of 4-(2,4-Dichlorophenoxy)aniline (Y-axis) against the concentration of HP-β-CD (X-axis).
-
The resulting phase solubility diagram will show how effectively the cyclodextrin enhances solubility. A linear (Aₗ-type) plot is indicative of a 1:1 soluble complex formation.
-
References
-
Popov, D., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]
-
Sá, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. Available at: [Link]
-
Ribeiro, A., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
-
O'Shea, J. P., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
Kočar, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
-
Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. Available at: [Link]
-
Kočar, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]
-
Glomme, A., & Märtson, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. AAPS. Available at: [Link]
-
Ramette, R. W. (1987). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]
-
Barmpalexis, P. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
O'Shea, J. P., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. Available at: [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Agafonov, M., et al. (2014). Prediction of cosolvent effect on solvation free energies and solubilities of organic compounds in supercritical carbon dioxide based on fully atomistic molecular simulations. R Discovery. Available at: [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Available at: [Link]
-
Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Available at: [Link]
-
Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
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minimizing byproduct formation in 4-(2,4-Dichlorophenoxy)aniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenoxy)aniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in minimizing byproduct formation and optimizing your reaction outcomes. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Introduction: The Challenge of Synthesizing 4-(2,4-Dichlorophenoxy)aniline
The synthesis of 4-(2,4-Dichlorophenoxy)aniline, a key intermediate in the production of various pharmaceuticals and agrochemicals, typically involves the formation of a diaryl ether bond. The most common synthetic routes are variations of the Ullmann condensation or the Buchwald-Hartwig amination. While effective, these reactions are often plagued by the formation of undesirable byproducts, which can complicate purification, reduce yields, and impact the quality of the final compound. This guide will address the common challenges encountered and provide practical solutions to mitigate them.
Troubleshooting Guide: Minimizing Byproduct Formation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted 4-aminophenol (or its protected form). What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Ullmann-type couplings for diaryl ether synthesis is a common issue. Several factors could be at play:
-
Insufficient Catalyst Activity: The copper catalyst may not be sufficiently active. Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper.[1] Modern protocols utilize catalytic amounts of a copper(I) salt, often in conjunction with a ligand to enhance its reactivity.[2]
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a reliable source of Cu(I), such as CuI or CuBr.
-
Ligand Addition: The addition of a chelating ligand can significantly accelerate the reaction and allow for milder conditions.[3] N,N-dimethylglycine is a cost-effective and highly effective ligand for Ullmann diaryl ether synthesis.[2] Other options include various diamine ligands.
-
Inert Atmosphere: Copper(I) can be oxidized to the less active Copper(II) by atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical. The base is required to deprotonate the phenol, making it a more effective nucleophile.
-
Troubleshooting Steps:
-
Base Strength: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[4] Stronger bases like NaH or K₃PO₄ can also be used, but may promote side reactions if not carefully controlled.
-
Stoichiometry: Ensure at least one equivalent of the base is used relative to the limiting reagent. An excess (1.5-2 equivalents) is often beneficial.
-
-
-
Sub-optimal Reaction Temperature: While modern methods allow for lower temperatures, the reaction may still require significant thermal energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Temperature Optimization: If conversion is low at a given temperature (e.g., 100 °C), a systematic increase in temperature (e.g., in 10 °C increments) may be necessary. High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used for Ullmann reactions, though toluene or xylene can also be effective, especially with the right ligand.[4][5]
-
-
Question 2: My crude product is a complex mixture. Besides my desired product and starting materials, what are the most likely byproducts I should be looking for?
Answer:
The formation of byproducts in the synthesis of 4-(2,4-Dichlorophenoxy)aniline can arise from several competing reaction pathways. The most common impurities include:
-
Symmetrical Biaryl Ether (Homocoupling): You may observe the formation of bis(4-aminophenyl) ether or bis(2,4-dichlorophenyl) ether. This occurs when the Ullmann coupling reaction proceeds between two molecules of the same starting material.[1]
-
Mitigation Strategy: The use of an appropriate ligand can often improve the selectivity for the desired cross-coupling reaction over homocoupling.
-
-
Phenol Formation (Ether Cleavage): The diaryl ether bond can be susceptible to cleavage under certain conditions, leading to the formation of 2,4-dichlorophenol. This has been noted as a byproduct in the synthesis of similar compounds.
-
Mitigation Strategy: Avoid overly harsh reaction conditions (excessively high temperatures or prolonged reaction times). Careful selection of the catalyst and ligand system can also minimize this side reaction.
-
-
Dehalogenation Products: The chlorine substituents on the aromatic ring can be removed through hydrogenolysis, especially if a reduction step is involved in the overall synthetic sequence (e.g., reduction of a nitro group to an amine).
-
Mitigation Strategy: If a reduction step is necessary, careful selection of the reducing agent and conditions is critical. For instance, transfer hydrogenation with ammonium formate in the presence of a platinum catalyst has been shown to minimize dehalogenation in related systems.
-
-
Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities such as p-benzoquinone.
-
Mitigation Strategy: Maintain an inert atmosphere during the reaction and workup. Purification via column chromatography can often remove these colored impurities.
-
Question 3: My post-reaction workup is difficult, and I'm struggling to isolate a pure product. What are some effective purification strategies?
Answer:
Purification of 4-(2,4-Dichlorophenoxy)aniline can be challenging due to the presence of structurally similar byproducts and residual catalyst.
-
Initial Workup:
-
Catalyst Removal: After the reaction, the copper catalyst can be removed by filtration through a pad of celite.
-
Solvent Extraction: A standard aqueous workup with an organic solvent like ethyl acetate can be used to remove the inorganic base and other water-soluble impurities.
-
-
Chromatographic Purification:
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. A reverse-phase C18 column is often suitable for separating aromatic compounds. A mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid) can be effective.[6]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Ullmann synthesis of 4-(2,4-Dichlorophenoxy)aniline?
A1: The Ullmann reaction for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[7] The generally accepted mechanism involves the following key steps:
-
Formation of a copper(I) phenoxide intermediate from the reaction of 4-aminophenol (or its protected form) with a Cu(I) salt in the presence of a base.
-
Oxidative addition of the aryl halide (a 2,4-dichloro-substituted benzene) to the copper(I) phenoxide to form a copper(III) intermediate.
-
Reductive elimination from the copper(III) intermediate to form the diaryl ether product and regenerate the copper(I) catalyst.
The use of a ligand can stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps.[8]
Q2: What are the advantages of using a Buchwald-Hartwig amination approach instead of the Ullmann condensation?
A2: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be used to form C-N bonds. While the Ullmann reaction is often used for C-O bond formation (diaryl ethers), Buchwald-Hartwig is a powerful alternative for forming the C-N bond in diarylamines. The choice between the two often depends on the specific retrosynthetic disconnection.
Advantages of Buchwald-Hartwig often include:
-
Milder Reaction Conditions: Modern Buchwald-Hartwig protocols often proceed at lower temperatures than traditional Ullmann reactions.
-
Broader Substrate Scope: Palladium catalysts with appropriate phosphine ligands can often couple a wider range of aryl halides and amines with high efficiency.
-
Higher Functional Group Tolerance: The milder conditions can lead to better tolerance of sensitive functional groups on the substrates.
However, palladium catalysts are generally more expensive than copper catalysts.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. For more quantitative analysis, taking aliquots from the reaction mixture and analyzing them by HPLC or GC-MS is recommended.
Q4: What analytical techniques are best for identifying and quantifying impurities in my final product?
A4: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating and quantifying the main product and non-volatile impurities. A C18 column is a good starting point.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and can provide structural information based on the fragmentation patterns of the compounds.[11][12] Derivatization may sometimes be necessary for less volatile anilines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities without the need for derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.
Caption: Figure 1: Simplified Ullmann Reaction Mechanism
Caption: Figure 2: General Experimental Workflow
Caption: Figure 3: Troubleshooting Decision Tree
Recommended Experimental Protocol
The following is a generalized, robust protocol for the synthesis of 4-(2,4-Dichlorophenoxy)aniline based on modern Ullmann condensation principles. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
4-Aminophenol
-
1-Bromo-2,4-dichlorobenzene (or 1-iodo-2,4-dichlorobenzene)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-bromo-2,4-dichlorobenzene (1.1 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2,4-Dichlorophenoxy)aniline as the final product.
Table 1: Summary of Key Reaction Parameters and Recommended Starting Points
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI (5-10 mol%) | A common and effective Cu(I) source. |
| Ligand | N,N-Dimethylglycine (10-20 mol%) | Accelerates the reaction and improves yield.[2] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Effective in deprotonating the phenol.[4] |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 100-120 °C | Balances reaction rate and byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst. |
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
-
SIELC Technologies. Separation of 2-(2,4-Dichlorophenoxy)aniline on Newcrom R1 HPLC column. Available online: [Link]
- Ma, D.; Cai, Q. Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90 °C Using N,N-Dimethylglycine as the Ligand. Org. Lett.2003, 5 (20), 3799–3802.
- Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.
- Ullmann, F.; Stein, A. Ueber eine neue Bildungsweise von Diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
-
SynArchive. Ullmann Condensation. Available online: [Link]
-
Wikipedia. Ullmann reaction. Available online: [Link]
-
Chemical Communications. Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermediates. Available online: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available online: [Link]
-
The Journal of Organic Chemistry. Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Available online: [Link]
-
MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Available online: [Link]
-
Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available online: [Link]
-
Journal of the American Chemical Society. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Available online: [Link]
-
ChemRxiv. Non-Directed, Copper Catalyzed Benzylic C-H Amination Avoiding Substrate Excess. Available online: [Link]
-
BYJU'S. Ullmann Reaction. Available online: [Link]
-
Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available online: [Link]
-
ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol. Available online: [Link]
-
Slideshare. Ullmann reaction. Available online: [Link]
-
EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available online: [Link]
-
ORCA. The analysis of pesticides & related compounds using Mass Spectrometry. Available online: [Link]
-
DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Available online: [Link]
-
NIH. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Available online: [Link]
-
ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Available online: [Link]
-
Journal of Agricultural and Food Chemistry. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Available online: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deswater.com [deswater.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-(2,4-Dichlorophenoxy)aniline
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-(2,4-dichlorophenoxy)aniline. This molecule is a crucial intermediate in the development of various pharmaceuticals and agrochemicals. Its structure, a diaryl ether amine, presents unique synthetic challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. The predominant and most reliable method for constructing the key C-O bond in this molecule is the Ullmann Condensation, a copper-catalyzed cross-coupling reaction.[1][2]
This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common problems encountered during this synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 4-(2,4-dichlorophenoxy)aniline is typically achieved via the copper-catalyzed coupling of 4-aminophenol with an activated aryl halide, such as 1-bromo-2,4-dichlorobenzene or 1-chloro-2,4-dichlorobenzene. While palladium-catalyzed Buchwald-Hartwig amination is an alternative for C-N bond formation, the Ullmann-type reaction is often preferred for this specific C-O bond construction.[1][3]
Primary Reaction Scheme:
The reaction proceeds through a catalytic cycle, which is fundamental to understanding and troubleshooting the process. The active catalyst is generally considered to be a Cu(I) species.
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding reagent and parameter selection.
Q1: Why is the Ullmann Condensation preferred over the Buchwald-Hartwig Amination for this synthesis?
A1: The target molecule's name, 4-(2,4-dichlorophenoxy )aniline, emphasizes the phenoxy-aniline linkage, which is a diaryl ether. The Ullmann Condensation is the classic and most direct method for forming this C-O bond by coupling a phenol (4-aminophenol) with an aryl halide.[1][4] While a Buchwald-Hartwig amination could theoretically be used to form a C-N bond between 2,4-dichlorophenol and a p-haloaniline, the Ullmann approach is often more straightforward for diaryl ether synthesis.[3][5]
Q2: How do I select the appropriate copper source?
A2: The active catalytic species is Cu(I).[6] Therefore, using a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is most common and effective.[6] While Cu(0) (copper powder) or Cu(II) salts can be used, they require in-situ reduction or reaction conditions that can generate the active Cu(I) species, which can sometimes be less efficient.[2][6] For scalability and reproducibility, using a high-purity, fresh bottle of a Cu(I) salt is highly recommended as older sources can oxidize and lose activity.[7]
Q3: Is a ligand necessary, and how do I choose one?
A3: While traditional Ullmann reactions required very high temperatures (>200 °C) and stoichiometric copper, modern protocols use ligands to facilitate the reaction under milder conditions (80-130 °C) with catalytic amounts of copper.[1][8][9] Ligands stabilize the copper catalyst, increase its solubility, and promote the key reductive elimination step.[6] For couplings involving amino-phenols, common and effective ligands include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[6] A small screen of different ligand classes is often beneficial during initial optimization.
Q4: What is the role of the base, and which one should I use?
A4: The base is critical for deprotonating the hydroxyl group of 4-aminophenol to form the copper phenoxide intermediate.[9] An inorganic base that is strong enough to deprotonate the phenol but not so strong as to cause side reactions is ideal. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Potassium phosphate (K₃PO₄) is also commonly used.[10] The choice can affect reaction rate and yield, with Cs₂CO₃ often providing better results for challenging couplings, albeit at a higher cost.
Q5: How does solvent choice impact a scale-up reaction?
A5: The solvent must be polar and high-boiling to ensure all reactants remain in solution at the required reaction temperature.[1] Common choices include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[6] For scale-up, consider the following:
-
Boiling Point: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure.
-
Workup: DMF and DMSO can be difficult to remove completely during workup due to their high boiling points and water miscibility. Toluene or xylene can sometimes be used, especially in modern ligand-based systems, and may simplify the workup procedure.[6]
-
Safety & Environmental: NMP is facing increasing regulatory scrutiny. Consider greener solvent alternatives if possible for large-scale manufacturing.
Section 3: Troubleshooting Guide for Scaling Up
Scaling up a reaction from grams to kilograms introduces challenges related to mass and heat transfer, reagent purity, and reaction kinetics. This guide provides a systematic approach to resolving common scale-up issues.
Caption: A logical workflow for troubleshooting low yield in the Ullmann synthesis.
Problem 1: The reaction has stalled or shows low yield.
This is the most frequent issue, often stemming from subtle changes in conditions during scale-up.
-
Potential Cause A: Inactive Catalyst
-
Why it happens: Copper(I) salts are susceptible to oxidation to inactive Cu(II) species upon exposure to air.[7] On a larger scale, longer addition times can increase this exposure. Impurities in lower-grade starting materials, more prevalent at scale, can also poison the catalyst.[11]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a freshly opened bottle of high-purity CuI for scale-up batches.
-
Ensure Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon before adding reagents. Maintain a positive inert gas pressure throughout the reaction. Degas the solvent vigorously before use.[7]
-
Check Reagent Purity: Ensure starting materials are free from impurities that could act as catalyst poisons.
-
-
-
Potential Cause B: Suboptimal Temperature Control
-
Why it happens: Poor heat transfer in large reactors can lead to localized hot spots or an overall internal temperature that is lower than the external heating setting.[11] This can either cause decomposition or prevent the reaction from reaching the necessary activation energy.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Always use a temperature probe placed in the reaction mixture, not just monitoring the heating mantle or jacket temperature.
-
Improve Agitation: Ensure the reactor's mechanical stirrer provides sufficient agitation for the increased volume to maintain a homogenous mixture and uniform temperature.[11]
-
Temperature Optimization: If the reaction is clean but slow, incrementally increase the temperature by 5-10 °C. If decomposition is observed, lower the temperature.[6]
-
-
Problem 2: Significant by-products are forming.
The formation of impurities complicates purification and reduces the yield of the desired product.
-
Potential By-product A: Dehalogenation of 2,4-dichlorobromobenzene
-
Why it happens: The aryl halide is reduced to 1,3-dichlorobenzene. This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[6][7]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Thoroughly dry all starting materials. Use anhydrous grade solvents.
-
Dry Glassware: Ensure the reactor and all associated glassware are oven- or flame-dried before use.
-
-
-
Potential By-product B: Oxidation/Decomposition of 4-Aminophenol
-
Why it happens: Aminophenols are sensitive and can oxidize, especially at high temperatures in the presence of oxygen, leading to dark, tarry reaction mixtures.[12]
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: This is critical. A robust nitrogen or argon blanket prevents oxidative degradation.[11]
-
Controlled Heating: Bring the reaction to temperature promptly but avoid overheating.
-
Consider Protecting Groups: For particularly problematic cases, protecting the amine as an acetamide may be necessary, followed by a final deprotection step.
-
-
Problem 3: Product purification is difficult and inefficient.
-
Potential Issue A: Persistent Copper Contamination
-
Why it happens: Copper salts and complexes can be difficult to remove, sometimes leading to a product with a green or blue tint.
-
Troubleshooting Steps:
-
Aqueous Wash: During workup, wash the organic layer with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. These will complex with the copper and pull it into the aqueous layer.
-
Filtration: Passing the crude product solution through a small plug of silica gel or celite can effectively adsorb copper residues.
-
-
-
Potential Issue B: Co-elution or Co-crystallization with Starting Materials
-
Why it happens: The product may have similar solubility or polarity to the starting materials, making separation by chromatography or recrystallization challenging.
-
Troubleshooting Steps:
-
Drive to Completion: The best solution is to ensure the reaction goes to full conversion so that minimal starting material remains. Monitor the reaction by TLC or HPLC.
-
Recrystallization Solvent Screen: Screen a variety of solvent systems (e.g., ethanol/water, toluene/heptane, ethyl acetate/hexanes) to find a system where the product has high solubility when hot and low solubility when cold, while impurities remain in solution.
-
-
Section 4: Experimental Protocol and Data
This section provides a representative lab-scale protocol that can be adapted for scale-up.
Step-by-Step Experimental Protocol
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask (or appropriate reactor) equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, add 4-aminophenol (1.0 eq.), 1-bromo-2,4-dichlorobenzene (1.1 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Inert Atmosphere: Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of 4-aminophenol) via cannula or an addition funnel.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 110-120 °C. Monitor the reaction progress by TLC or HPLC every 2-4 hours until the 4-aminophenol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washes: Combine the organic layers and wash with water, followed by a 10% aqueous ammonium hydroxide solution to remove copper salts, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table of Key Reaction Parameters
| Parameter | Recommended Range | Rationale / Key Consideration |
| Catalyst | Copper(I) Iodide (CuI) | Use a fresh, high-purity source to ensure high activity.[7] |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost and purification difficulty. |
| Ligand | 1,10-Phenanthroline | Stabilizes the catalyst and allows for lower reaction temperatures.[6] |
| Ligand Loading | 10-20 mol% | Typically used in a 1:1 or 2:1 ratio with the copper catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ | Effects deprotonation of the phenol. Cs₂CO₃ is more reactive but more expensive. |
| Base Loading | 2.0 - 2.5 equivalents | Ensures complete deprotonation and neutralizes HBr formed. |
| Solvent | DMF, NMP, Toluene | Must be high-boiling and able to solubilize all components.[6] |
| Temperature | 100 - 130 °C | Dependent on solvent and catalyst system; must be high enough for reaction but low enough to prevent degradation.[1] |
| Reaction Time | 12 - 36 hours | Monitor by TLC/HPLC to determine completion. |
| Typical Yield | 65 - 85% | Highly dependent on optimization of all other parameters. |
References
-
Ullmann condensation. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]
-
Troubleshooting Ullmann Couplint. Reddit. 2023. Available from: [Link]
-
4-(2,4-dichlorophenoxy)aniline. PubChem. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Bacsa I, Szemerédi D, Wölfling J, Schneider G, Fekete L, Mernyák E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1008-1015. Available from: [Link]
-
Bacsa I, Szemerédi D, Wölfling J, Schneider G, Fekete L, Mernyák E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:998-1007. Available from: [Link]
-
4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline. Chemsrc. 2025. Available from: [Link]
- A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
- 2,4-dichlorophenoxyacetic acid preparation method. Google Patents.
-
2,4-Dichlorophenoxyacetic acid. Available from: [Link]
-
The synthesis of dichlorprop anno 1950. The initial chlorination of... ResearchGate. Available from: [Link]
-
2,4-Dichlorophenoxyacetic acid. In: Wikipedia [Internet]. 2023. Available from: [Link]
- Synthesis process of 2- (4-chlorphenyl) aniline. Google Patents.
-
Purification and characterization of 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase. PubMed. Available from: [Link]
-
The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,... ResearchGate. Available from: [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available from: [Link]
-
Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. 2023. Available from: [Link]
-
Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. ResearchGate. 2025. Available from: [Link]
-
Preparation of 2,4-dichlorophenoxyacetic acid imprinted organic-inorganic hybrid monolithic column and application to selective solid-phase microextraction. PubMed. 2014. Available from: [Link]
-
Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. 2022. Available from: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available from: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
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- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Validation for 4-(2,4-Dichlorophenoxy)aniline
Welcome to the technical support center dedicated to resolving analytical method validation issues for 4-(2,4-Dichlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Our approach is rooted in scientific principles and aligned with global regulatory standards, including the latest ICH and FDA guidelines.
Section 1: Understanding the Analyte - 4-(2,4-Dichlorophenoxy)aniline
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline that influence its analytical behavior.
| Property | Value/Information | Implication for HPLC Analysis |
| Chemical Structure | Aromatic amine with a dichlorophenoxy ether linkage. | The basic amine group is prone to strong interactions with acidic silanols on silica-based columns, leading to peak tailing. The aromatic nature suggests strong UV absorbance. |
| Molecular Formula | C12H9Cl2NO | - |
| Molecular Weight | 254.11 g/mol | - |
| Predicted XLogP3 | 4.9 | Indicates high hydrophobicity, suggesting good retention in reversed-phase chromatography. |
| Predicted Boiling Point | 359.8 °C | Non-volatile, making it suitable for HPLC analysis. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: Poor Peak Shape - Tailing and Asymmetry
Q1: My chromatogram for 4-(2,4-Dichlorophenoxy)aniline shows significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is the most common chromatographic issue for basic compounds like 4-(2,4-Dichlorophenoxy)aniline. The primary cause is secondary interactions between the basic amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte being retained longer than the bulk, resulting in a skewed peak.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If not known, estimate the pKa of the aniline group.
-
Prepare Aqueous Buffer: Prepare a buffer (e.g., phosphate or formate) with a pH between 2.5 and 3.5. Operating at a lower pH protonates the residual silanol groups, minimizing secondary interactions.
-
Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired composition.
-
Equilibrate and Test: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
Expert Tip: While lower pH is beneficial, be mindful of the column's stability limits. Standard silica columns should not be used below pH 2.5. For lower pH applications, utilize a column specifically designed for such conditions.
Issue 2: Method Sensitivity and Limit of Quantitation (LOQ)
Q2: I am struggling to achieve the required Limit of Quantitation (LOQ) for an impurity related to 4-(2,4-Dichlorophenoxy)aniline. How can I improve my method's sensitivity?
A2: Achieving a low LOQ is critical for impurity analysis. Several factors, from sample preparation to detector settings, can be optimized. According to ICH Q2(R2) guidelines, the LOQ is the lowest analyte concentration that can be measured with acceptable precision and accuracy.
Strategies for Enhancing Method Sensitivity
| Strategy | Rationale |
| Optimize Detection Wavelength | Analyze the UV spectrum of your analyte and impurities. Select the wavelength of maximum absorbance (λmax) to maximize the signal-to-noise ratio. |
| Increase Injection Volume | A larger injection volume introduces more analyte into the system, increasing the peak response. Be cautious of potential peak distortion or column overload. |
| Sample Concentration | If possible, concentrate the sample prior to injection. This can be achieved through techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume. |
| Mobile Phase Composition | Using a mobile phase with lower UV cutoff (e.g., acetonitrile over methanol) can reduce baseline noise. Ensure high-purity solvents are used. |
| Detector Settings | For a UV detector, a larger slit width can reduce noise but may decrease resolution. For mass spectrometry (MS), optimize ionization source parameters (e.g., capillary voltage, gas flow) for your specific analyte. |
| Use a More Sensitive Detector | If using a UV detector, consider switching to a mass spectrometer (LC-MS), which offers significantly higher sensitivity and selectivity. |
Issue 3: Poor Reproducibility of Retention Times
Q3: The retention time for my main peak is shifting between injections and across different days. What could be causing this variability?
A3: Retention time stability is a key indicator of method robustness. Fluctuations can point to issues with the HPLC system, mobile phase preparation, or column equilibration.
Decision Tree for Diagnosing Retention Time Shifts
Caption: Decision tree for troubleshooting retention time instability.
Expert Tip: Mobile phase pH is a critical parameter. For an ionizable compound like 4-(2,4-Dichlorophenoxy)aniline, small shifts in pH can lead to significant changes in retention. Ensure your mobile phase is well-buffered.
Issue 4: Failure to Demonstrate Method Specificity in Forced Degradation Studies
Q4: During my forced degradation study, I am not seeing adequate separation between the parent peak and a degradation product. How can I prove my method is stability-indicating?
A4: A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products. Co-elution of a degradant with the main peak will lead to an overestimation of the active pharmaceutical ingredient (API) and an underestimation of impurities.
Protocol for Developing a Stability-Indicating Method
-
Perform Forced Degradation: Subject 4-(2,4-Dichlorophenoxy)aniline to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to generate relevant degradation products. Aim for 5-20% degradation.
-
Initial Chromatographic Screen: Analyze the stressed samples using your current method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all stressed samples. A non-homogenous peak indicates co-elution.
-
Method Optimization for Resolution: If co-elution is detected, systematically adjust chromatographic parameters to improve separation:
-
Gradient Slope: A shallower gradient can increase resolution between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Stationary Phase: Test a column with a different chemistry (e.g., Phenyl-Hexyl or Cyano) to exploit different retention mechanisms.
-
Temperature: Changing the column temperature can affect selectivity.
-
-
Validation: Once adequate separation is achieved, re-validate the method's specificity as per ICH Q2(R2) guidelines.
Issue 5: Dealing with Matrix Effects in LC-MS Analysis
Q5: When analyzing 4-(2,4-Dichlorophenoxy)aniline in a complex matrix (e.g., formulation excipients, environmental sample), I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A5: Matrix effects, typically ion suppression or enhancement in LC-MS, occur when co-eluting components from the sample matrix interfere with the ionization of the analyte. This can lead to inaccurate quantification.
Strategies to Address Matrix Effects
| Mitigation Strategy | Description |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect as both standards and samples will be equally affected. |
| Stable Isotope-Labeled Internal Standard | This is the gold standard for correcting matrix effects. A stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) will co-elute and experience the same matrix effects, allowing for reliable correction of the signal. |
| Sample Dilution | A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing their impact on ionization. |
| Improved Sample Cleanup | Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis. |
| Chromatographic Separation | Modify the HPLC method to better separate the analyte from the matrix components causing the interference. |
Section 3: References
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
Q14 Analytical Procedure Development. FDA.
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2025, August 10). ResearchGate.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
-
How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva.
-
FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
-
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. (2021, June 7). ACS Publications.
-
FDA/CDER Perspectives on analytical procedure
Technical Support Center: Enhancing the Stability of 4-(2,4-Dichlorophenoxy)aniline Formulations
Welcome to the technical support center for 4-(2,4-Dichlorophenoxy)aniline formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and robustness of your formulations.
Understanding the Stability Challenges of 4-(2,4-Dichlorophenoxy)aniline
4-(2,4-Dichlorophenoxy)aniline, an aromatic amine, is susceptible to various degradation pathways that can compromise its purity, potency, and safety. The primary sources of instability are oxidation, photodegradation, and hydrolysis, particularly under stressful environmental conditions. The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities and a loss of the active compound. The presence of the dichlorophenoxy group can also influence the molecule's reactivity and degradation profile.
This guide will walk you through identifying potential stability issues, implementing strategies to mitigate them, and validating the stability of your formulations according to industry standards.
Frequently Asked Questions (FAQs)
Q1: My 4-(2,4-Dichlorophenoxy)aniline formulation is developing a yellow or brownish tint over time. What is causing this discoloration?
A1: The development of a yellow or brownish color is a common indicator of oxidative degradation of the aniline moiety.[1] The amino group (-NH2) on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts such as nitroarenes and polymeric species. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: How can I prevent the oxidative degradation of my formulation?
A2: To prevent oxidation, you should consider incorporating antioxidants into your formulation. Common and effective antioxidants for pharmaceutical formulations containing amines include:
-
Butylated hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like vitamin E.[2][3]
-
Alpha-tocopherol (Vitamin E): A lipid-soluble antioxidant that protects against lipid peroxidation.[2]
Additionally, purging your formulation and storage containers with an inert gas like nitrogen or argon can help to minimize exposure to oxygen.
Q3: What is the optimal pH range for maintaining the stability of a 4-(2,4-Dichlorophenoxy)aniline solution?
A3: Generally, aniline derivatives are more stable in neutral to slightly acidic conditions. In highly acidic or alkaline environments, the rate of hydrolysis and oxidation can increase.[4] It is recommended to maintain the pH of your formulation in the range of 4 to 7. The exact optimal pH should be determined experimentally through a pH-stability profile study.
Q4: I've noticed a loss of potency in my formulation when exposed to laboratory lighting. What is happening and how can I prevent it?
A4: The loss of potency upon exposure to light is likely due to photodegradation. Aromatic compounds, especially those with amine and chloro substituents, can absorb UV and visible light, leading to photochemical reactions that break down the molecule. To prevent photodegradation, you should:
-
Store your formulations in amber or opaque containers to protect them from light.
-
Conduct all experimental manipulations under low-light conditions or using light sources with appropriate filters.
-
Consider the inclusion of a photostabilizer in your formulation if it is intended for a light-exposed application.
Q5: What are "forced degradation studies" and why are they important for my formulation development?
A5: Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory agencies like the ICH.[5][6][7] These studies involve intentionally exposing the drug substance to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[8][9] The purpose is to:
-
Identify potential degradation products.[7]
-
Elucidate the degradation pathways of the molecule.[7]
-
Develop and validate stability-indicating analytical methods that can separate and quantify the active ingredient from its degradation products.[10]
-
Understand the intrinsic stability of the molecule to facilitate the development of a stable formulation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation of the aniline group. | 1. Add an antioxidant (e.g., BHT, ascorbic acid).2. Purge with an inert gas (N2 or Ar).3. Store at a lower temperature. |
| Precipitation or Cloudiness | pH shift leading to insolubility or degradation product formation. | 1. Check and adjust the pH of the formulation.2. Evaluate the solubility of the compound at different pH values.3. Analyze the precipitate to identify its composition. |
| Loss of Assay/Potency | Chemical degradation (hydrolysis, oxidation, or photolysis). | 1. Conduct a forced degradation study to identify the primary degradation pathway.2. Implement specific stabilization strategies based on the findings (e.g., pH control, antioxidants, light protection). |
| Appearance of New Peaks in HPLC | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify the degradation products.2. Modify the formulation to prevent the formation of these specific impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a 4-(2,4-Dichlorophenoxy)aniline formulation, based on ICH Q1A(R2) guidelines.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of 4-(2,4-Dichlorophenoxy)aniline in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature, protected from light.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 60°C, 80°C) in a stability chamber.
-
Photodegradation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
4. Data Evaluation: Determine the percentage of degradation of 4-(2,4-Dichlorophenoxy)aniline and identify and quantify any degradation products. A degradation of 5-20% is generally considered suitable for validating the analytical method.[9][10]
Protocol 2: Evaluating the Effectiveness of Antioxidants
1. Formulation Preparation: Prepare several batches of your 4-(2,4-Dichlorophenoxy)aniline formulation. To separate batches, add different antioxidants (e.g., BHT, ascorbic acid, α-tocopherol) at varying concentrations (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control batch with no antioxidant.
2. Stability Study: Store all batches under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH).
3. Sample Analysis: At predetermined time points (e.g., 0, 1, 3, 6 months), analyze the samples for the appearance of degradation products (especially colored ones) and for the assay of the active ingredient using a validated HPLC method.
4. Data Comparison: Compare the stability data from the batches containing antioxidants to the control batch to determine the most effective antioxidant and its optimal concentration.
Visualization of Degradation and Stabilization
Degradation Pathways
Caption: Potential degradation pathways for 4-(2,4-Dichlorophenoxy)aniline.
Stabilization Strategy Workflow
Caption: A systematic approach to stabilizing formulations.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]
-
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]
- Antioxidant stabilizer system for pharmaceutical formulations.
-
Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. [Link]
-
Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. National Center for Biotechnology Information. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Separation of 2-(2,4-Dichlorophenoxy)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
Effect of the initial pH value on the degradation of Aniline. ResearchGate. [Link]
-
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Center for Biotechnology Information. [Link]
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- 4. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Poor Biological Activity in 4-(2,4-Dichlorophenoxy)aniline Assays
Welcome to the technical support center for researchers utilizing 4-(2,4-Dichlorophenoxy)aniline in their experimental assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to poor or inconsistent biological activity. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you achieve robust and reproducible results.
The structure of this guide is fluid, mirroring the dynamic nature of scientific investigation. We will begin by addressing the most frequent and fundamental issues before delving into more complex, nuanced problems. Each section is presented in a question-and-answer format to directly tackle the specific queries you may have.
Part 1: Foundational Troubleshooting - Is Your Compound the Culprit?
Before scrutinizing the intricacies of your biological assay system, it is imperative to confirm the integrity and behavior of your test compound, 4-(2,4-Dichlorophenoxy)aniline. Issues related to the compound itself are a frequent source of experimental variability and apparent lack of activity.[1]
FAQ 1: My 4-(2,4-Dichlorophenoxy)aniline is showing no effect in my assay. Where do I start?
The first step is to systematically rule out issues with the compound's physical and chemical state in your assay. A common pitfall is poor solubility, leading to an actual concentration far lower than intended.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for poor compound activity.
Protocol 1: Determining Maximum Soluble Concentration
-
Preparation of Serial Dilutions: Prepare a series of dilutions of your 4-(2,4-Dichlorophenoxy)aniline stock solution in your final assay buffer.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each dilution on a microscope slide and look for crystals.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant of centrifuged samples at a wavelength where the compound absorbs. A plateau in absorbance with increasing concentration indicates precipitation.
FAQ 2: I've confirmed my compound is soluble, but the activity is still low or variable. What's next?
Compound stability is the next critical parameter to evaluate. 4-(2,4-Dichlorophenoxy)aniline, like many small molecules, can be susceptible to degradation under specific experimental conditions (e.g., temperature, pH, light exposure).[2]
Recommended Action: Stability Assessment
A simple way to assess stability is to pre-incubate the compound in your complete assay medium for the full duration of your experiment. You can then use analytical methods like High-Performance Liquid Chromatography (HPLC) to check for degradation.
Table 1: HPLC Parameters for 4-(2,4-Dichlorophenoxy)aniline Stability
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and acidified water (pH ~2.7)[2] |
| Detection | UV at 230 or 280 nm[3] |
| Flow Rate | 1.0 mL/min |
By comparing the peak area of the compound at time zero versus the end of the incubation period, you can quantify its stability. A significant decrease in the parent compound peak, especially with the appearance of new peaks, indicates degradation.[4][5]
Part 2: Cell-Based Assay Troubleshooting
Cell-based assays are complex systems with numerous variables that can impact the observed activity of a test compound.[6]
FAQ 3: My IC50 value for 4-(2,4-Dichlorophenoxy)aniline varies significantly between experiments. Why?
Inconsistent IC50 values are often rooted in variability of the cell culture itself.[1] Healthy, consistently maintained cells are paramount for reproducible results.[6][7]
Key Areas to Scrutinize:
-
Cell Passage Number: Use cells within a narrow, low-passage window. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluency at the time of treatment will alter the metabolic state of the cells and their response.[6][8]
-
Media and Serum Quality: Use the same lot of media and fetal bovine serum (FBS) for a set of experiments to minimize variability.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic across all wells, typically below 0.5%.[1]
Caption: Workflow for addressing inconsistent IC50 values in cell-based assays.
FAQ 4: How do I know if the observed effect is specific to my compound's biological target or just general cytotoxicity?
This is a crucial question. The biological activity of 4-(2,4-Dichlorophenoxy)aniline could be due to a specific mechanism, such as mimicking plant auxins which cause uncontrolled growth and cell death in susceptible plants, or it could be causing non-specific toxicity.[9][10][11]
Protocol 2: Distinguishing Targeted Activity from Cytotoxicity
-
Determine the Cytotoxic Threshold: Run a simple cell viability assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to determine the concentration range at which 4-(2,4-Dichlorophenoxy)aniline is non-toxic.[1]
-
Conduct Functional Assays at Non-Toxic Concentrations: Perform your primary functional assays at concentrations at or below this cytotoxic threshold. This ensures that you are observing a specific biological effect rather than a general decline in cell health.
-
Include a Positive Control: Use a known compound with a similar proposed mechanism of action, if available.
-
Consider Off-Target Effects: Be aware that chlorinated aromatic compounds can have various off-target effects, including inducing oxidative stress.[12]
Part 3: Biochemical and Enzymatic Assay Troubleshooting
If you are testing 4-(2,4-Dichlorophenoxy)aniline in a purified system, such as an enzymatic assay, the sources of error are different but equally important to control.
FAQ 5: I'm not seeing any inhibition in my enzymatic assay. What should I check?
Assuming your compound is soluble and stable (as per Part 1), the issue may lie within the assay components or conditions.
Systematic Checklist for Enzymatic Assays:
-
Reagent Integrity: Ensure all reagents, especially the enzyme and substrate, have been stored correctly and have not expired.[13] Equilibrate all reagents to the assay temperature before starting.[13]
-
Assay Buffer Conditions: Verify the pH and ionic strength of your assay buffer. Small deviations can significantly impact enzyme activity.
-
Cofactor Presence: Confirm that any necessary cofactors for your enzyme are present at optimal concentrations.
-
Standard Curve: Always run a standard curve to ensure the assay is performing as expected. A non-linear or shifted standard curve points to a systemic issue.[13]
-
Readout Interference: Check if 4-(2,4-Dichlorophenoxy)aniline interferes with your detection method (e.g., absorbance, fluorescence). Run a control with the compound and all assay components except the enzyme.
Caption: Troubleshooting workflow for enzymatic assays.
By systematically working through these troubleshooting guides, you can identify and resolve the most common issues that mask or distort the true biological activity of 4-(2,4-Dichlorophenoxy)aniline. Remember that robust, reproducible data is built on a foundation of carefully controlled experimental parameters.
References
-
BioAssay Systems. Troubleshooting. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Solzin, J., et al. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. SLAS Discovery, 28(1), 29-38. [Link]
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Khan, G. A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Journal of the Chilean Chemical Society, 59(3), 2591-2596. [Link]
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Wawer, M., et al. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv. [Link]
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Legge, R. L. (1979). The regulation of plant cell growth and metabolism by 2,4-dichlorophenoxyacetic acid. University of Leicester Thesis. [Link]
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Rogers, K. R., et al. (1997). Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. Analyst, 122(10), 1107-11. [Link]
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Bernat, P., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. Ecotoxicology and Environmental Safety, 162, 210-219. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Figuerêdo, M. R., et al. (2017). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. Pest Management Science, 73(10), 2068-2075. [Link]
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U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
-
Zuanazzi, D., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 316-325. [Link]
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Scheel, D., & Sandermann Jr, H. (1981). Metabolism of 2,4-dichlorophenoxyacetic acid in cell suspension cultures of soybean (Glycine max L.) and wheat (Triticum aestivum L.): II. Evidence for incorporation into lignin. Planta, 152(3), 253-258. [Link]
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QIAGEN. Troubleshooting Molecular Biology Applications. [Link]
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FDA. Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
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Zuanazzi, D., et al. (2018). Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms. ResearchGate. [Link]
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ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds. [Link]
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MDPI. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]
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Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102. [Link]
-
Kim, J. H., et al. (2011). Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water. Biomedical Chromatography, 25(10), 1143-1147. [Link]
-
MDPI. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. [Link]
-
Davidonis, G. H., et al. (1982). A Comparison of 2,4-Dichlorophenoxyacetic Acid Metabolism in Cultured Soybean Cells and in Embryogenic Carrot Cells. Plant Physiology, 70(2), 357-360. [Link]
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U.S. Environmental Protection Agency. Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. [Link]
-
Andersson, L. I., et al. (1998). Assay system for the herbicide 2,4-dichlorophenoxyacetic Acid using a molecularly imprinted polymer as an artificial recognition element. Analytical Chemistry, 70(3), 628-631. [Link]
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James, S., et al. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Bulletin of the Chemical Society of Ethiopia, 36(3), 579-591. [Link]
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James, S., et al. (2022). (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]
-
Zuanazzi, D., et al. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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Technical Support Center: Strategies to Reduce the Environmental Persistence of Phenylamide Herbicides and their Anilide Metabolites
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the environmental remediation of phenylamide herbicides and their aniline metabolites. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to support your experimental workflows in reducing the environmental persistence of compounds structurally related to 4-(2,4-Dichlorophenoxy)aniline. Our focus will be on the widely used herbicide propanil and its primary degradation product, 3,4-dichloroaniline (DCA), as their environmental fate is directly relevant to the formation of persistent chlorinated aniline derivatives.
Understanding the Challenge: Propanil and its Persistent Metabolites
Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1] However, its extensive use has led to environmental contamination. Propanil itself has a relatively short half-life in soil, typically less than five days.[2] The primary concern arises from its rapid microbial and chemical hydrolysis to 3,4-dichloroaniline (DCA).[3][4] DCA is more persistent and toxic than the parent compound and can bind strongly to soil organic matter, making it less available for degradation and posing a long-term risk to ecosystems.[3] While direct evidence for the formation of 4-(2,4-Dichlorophenoxy)aniline from propanil degradation in the environment is not extensively documented in readily available literature, the persistence of chlorinated anilines like DCA highlights the importance of developing effective remediation strategies for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of propanil in the environment?
A1: Propanil primarily degrades in the environment through two main pathways:
-
Microbial Hydrolysis: This is the dominant pathway, where soil microorganisms, possessing enzymes like aryl acylamidases, hydrolyze the amide bond of propanil to form 3,4-dichloroaniline (DCA) and propionic acid.[4][5] The propionic acid is then readily mineralized to carbon dioxide.[2]
-
Photodegradation: Sunlight, particularly in aqueous environments, can also lead to the degradation of propanil.[6] Photolysis can contribute to the formation of DCA and other aromatic compounds.[1]
Q2: Why is 3,4-dichloroaniline (DCA) more of an environmental concern than propanil?
A2: DCA is of greater concern due to its:
-
Higher Persistence: DCA has a longer half-life in the environment compared to propanil.[3]
-
Toxicity: DCA is generally more toxic to aquatic organisms and microorganisms than propanil.[7]
-
Binding to Soil: DCA has a strong affinity for soil organic matter, which reduces its bioavailability for microbial degradation and can lead to its long-term sequestration in the soil matrix.[3]
-
Potential for Further Transformation: Under certain conditions, DCA can be transformed into even more persistent and toxic compounds like 3,3',4,4'-tetrachloroazobenzene (TCAB).[4]
Q3: What are the main strategies for reducing the environmental persistence of propanil and its metabolites?
A3: The main strategies fall into three categories, which will be detailed in the troubleshooting guides below:
-
Bioremediation: Utilizing the metabolic capabilities of microorganisms to degrade propanil and DCA.
-
Advanced Oxidation Processes (AOPs): Employing highly reactive chemical species, such as hydroxyl radicals, to oxidize and mineralize the contaminants.[8][9]
-
Photocatalysis: Using semiconductor materials to generate reactive oxygen species upon light irradiation to break down the pollutants.[6]
Troubleshooting Guide: Bioremediation of Propanil and DCA
Bioremediation is a promising and environmentally friendly approach for the cleanup of propanil and DCA-contaminated sites. However, its efficiency can be influenced by various factors.
Experimental Protocol: Bioremediation of Propanil in Soil Slurry
This protocol outlines a general procedure for a lab-scale bioremediation study.
-
Microorganism Enrichment and Isolation:
-
Collect soil samples from a site with a history of propanil application.
-
Create a soil slurry by mixing 10 g of soil with 90 mL of sterile mineral salts medium (MSM).
-
Enrich for propanil-degrading microorganisms by adding propanil as the sole carbon and nitrogen source (e.g., 50-100 mg/L).
-
Incubate on a rotary shaker at a controlled temperature (e.g., 25-30°C).
-
Periodically transfer an aliquot to fresh medium to select for robust degraders.
-
Isolate individual colonies by plating on MSM agar plates containing propanil.
-
-
Biodegradation Assay:
-
Inoculate a known concentration of the isolated microbial consortium or a specific strain into sterile MSM containing a defined concentration of propanil (e.g., 50 mg/L).
-
Set up abiotic controls (no microorganisms) and biotic controls (no propanil).
-
Incubate under optimized conditions (temperature, pH, agitation).
-
Withdraw samples at regular intervals (e.g., 0, 1, 3, 5, 7, 10 days).
-
-
Analytical Monitoring:
-
Extract propanil and DCA from the samples using a suitable solvent (e.g., ethyl acetate or methanol).
-
Analyze the concentrations of propanil and DCA using High-Performance Liquid Chromatography (HPLC) with a UV detector or a more sensitive method like LC-MS/MS.[10]
-
Bioremediation Troubleshooting
| Issue | Possible Cause | Troubleshooting Action & Rationale |
| No or slow degradation of propanil. | Inhibition by high propanil concentration. | Start with a lower initial concentration of propanil (e.g., 10-20 mg/L) and gradually increase it as the microbial culture adapts. High concentrations can be toxic to microorganisms. |
| Lack of essential nutrients. | Ensure the mineral salts medium contains adequate sources of phosphorus, potassium, and other trace elements necessary for microbial growth. | |
| Suboptimal pH or temperature. | Optimize the pH (typically 6.5-7.5) and temperature (typically 25-35°C) for the specific microbial consortium. Extreme conditions can inhibit enzymatic activity. | |
| Absence of propanil-degrading microorganisms. | If using a pure culture, ensure it is a known propanil degrader. If using an environmental sample, the native microbial population may lack the necessary catabolic genes. Consider bioaugmentation with known degrading strains. | |
| Accumulation of 3,4-DCA with no further degradation. | The microbial consortium can hydrolyze propanil but cannot degrade DCA. | This is a common issue as DCA is more recalcitrant. Try to enrich for DCA-degrading microorganisms specifically by using DCA as the sole carbon source. A co-culture of propanil and DCA degraders might be necessary.[7] |
| DCA is toxic to the microorganisms at the accumulated concentration. | Monitor the concentration of DCA. If it reaches inhibitory levels, consider a sequential batch reactor system where propanil is first converted to DCA, and then the culture is diluted or transferred to a new medium for DCA degradation. | |
| Inconsistent results between replicates. | Heterogeneous inoculum or soil sample. | Ensure the microbial inoculum and soil slurry are well-mixed before dispensing into replicate flasks to ensure a uniform starting microbial population and contaminant concentration. |
| Contamination of the culture. | Use sterile techniques throughout the experiment to prevent the growth of competing, non-degrading microorganisms. |
Bioremediation Workflow Diagram
Caption: Workflow for a typical bioremediation experiment.
Troubleshooting Guide: Advanced Oxidation Processes (AOPs)
AOPs are powerful chemical treatment methods that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants like propanil and DCA.[8][9]
Experimental Protocol: Fenton Oxidation of Propanil
This protocol describes a typical Fenton process experiment.
-
Reaction Setup:
-
In a glass reactor, add a known volume of aqueous solution containing propanil at a specific concentration (e.g., 20-50 mg/L).
-
Adjust the pH of the solution to the optimal range for the Fenton reaction, which is typically acidic (pH 2.5-3.5).
-
-
Initiation of the Reaction:
-
Add the iron catalyst (Fe²⁺), usually in the form of ferrous sulfate (FeSO₄·7H₂O), to the solution and stir to dissolve. The concentration will depend on the desired Fe²⁺:H₂O₂ molar ratio.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂). The H₂O₂ should be added gradually to control the reaction rate and prevent excessive heat generation.
-
-
Reaction and Sampling:
-
Maintain constant stirring throughout the reaction.
-
Collect samples at predetermined time intervals.
-
Immediately quench the reaction in the samples to stop the oxidation process. This can be done by adding a quenching agent like sodium sulfite or by raising the pH.
-
-
Analysis:
-
Analyze the samples for the remaining concentration of propanil and the formation of DCA and other byproducts using HPLC or LC-MS.
-
Total Organic Carbon (TOC) analysis can be performed to assess the degree of mineralization.
-
AOPs Troubleshooting
| Issue | Possible Cause | Troubleshooting Action & Rationale |
| Low degradation efficiency. | Suboptimal pH. | The Fenton reaction is highly pH-dependent. Ensure the pH is within the optimal range of 2.5-3.5. At higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability. |
| Incorrect Fe²⁺:H₂O₂ ratio. | The molar ratio of Fe²⁺ to H₂O₂ is critical. An excess of H₂O₂ can scavenge hydroxyl radicals, while too little will limit their production. Experiment with different ratios to find the optimum for your system. | |
| Presence of radical scavengers in the matrix. | If using real water samples (e.g., wastewater), natural organic matter and certain inorganic ions (e.g., carbonate, bicarbonate) can consume hydroxyl radicals, reducing the efficiency of propanil degradation. Consider a pre-treatment step or increasing the oxidant dose. | |
| Reaction stops prematurely. | Depletion of H₂O₂ or Fe²⁺. | Ensure sufficient amounts of both reagents are present for the desired reaction time. For longer experiments, a continuous or stepwise addition of H₂O₂ may be necessary. |
| Formation of inhibitory byproducts. | Some degradation intermediates may be more resistant to oxidation or can complex with the iron catalyst. Analyze for intermediate products to understand the degradation pathway. | |
| High variability in results. | Inconsistent reagent addition. | Use precise methods for adding reagents, especially H₂O₂. A syringe pump can provide a consistent and controlled addition rate. |
| Temperature fluctuations. | The Fenton reaction is exothermic. Use a water bath to maintain a constant temperature, as reaction kinetics are temperature-dependent. |
Advanced Oxidation Process Workflow Diagram
Caption: General workflow for an AOP experiment.
Troubleshooting Guide: Photocatalysis of Propanil
Photocatalysis is an AOP that uses a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV or solar) to generate reactive oxygen species for pollutant degradation.[6]
Experimental Protocol: Photocatalytic Degradation of Propanil using ZnO
This protocol is based on a study of solar photocatalytic degradation of propanil.[6]
-
Catalyst and Solution Preparation:
-
Photoreactor Setup:
-
Add the propanil solution and the photocatalyst to a suitable photoreactor (e.g., a borosilicate glass vessel).
-
Ensure the reactor is open to the atmosphere or aerated to provide a source of oxygen, which is crucial for the generation of reactive oxygen species.
-
-
Adsorption-Desorption Equilibrium:
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the propanil and the catalyst surface.
-
-
Photocatalytic Reaction:
-
Expose the reactor to a light source (e.g., natural sunlight or a UV lamp).[6]
-
Maintain constant stirring to keep the catalyst particles suspended and ensure uniform irradiation.
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals.
-
Immediately centrifuge or filter the samples to remove the catalyst particles.
-
Analyze the supernatant for the concentration of propanil using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[6]
-
Photocatalysis Troubleshooting
| Issue | Possible Cause | Troubleshooting Action & Rationale |
| Low degradation rate. | Insufficient light intensity or inappropriate wavelength. | Ensure the light source has sufficient intensity and its emission spectrum overlaps with the absorption spectrum of the photocatalyst. For TiO₂, UV light is typically required, while for modified catalysts, visible light might be effective. |
| Suboptimal catalyst loading. | Too little catalyst provides insufficient active sites. Too much catalyst can lead to light scattering and a "shielding" effect, reducing the overall efficiency.[6] An optimal loading needs to be determined experimentally. | |
| Catalyst deactivation. | The catalyst surface can be fouled by reaction intermediates or byproducts. Try washing the catalyst after a run and reusing it to check for deactivation. | |
| Poor catalyst dispersion. | Agglomeration of catalyst particles reduces the available surface area. Use ultrasonication to disperse the catalyst before the experiment. | |
| Degradation occurs in the dark control. | Significant adsorption of propanil onto the catalyst. | This is expected. The purpose of the dark control is to quantify the removal due to adsorption. The photocatalytic degradation is the removal observed under illumination minus the removal due to adsorption. |
| Photolysis (degradation in the absence of catalyst) is significant. | Propanil is susceptible to direct photolysis. | This is also possible, especially under UV light.[1] The contribution of photocatalysis is the degradation observed with the catalyst minus the degradation from photolysis alone. |
| Incomplete mineralization (TOC removal is low). | Formation of stable intermediates. | The degradation of propanil may lead to the formation of intermediates that are more resistant to further oxidation. Analyze for common byproducts to understand the degradation pathway. A longer reaction time or a higher oxidant concentration might be needed for complete mineralization. |
Photocatalysis Workflow Diagram
Caption: A standard workflow for a photocatalysis experiment.
References
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Dhahir, S. A. (n.d.). Sunlight Photocatalytic Degradation of Propanil in Aqueous Solution and Determination of Degraded Products with UV-and HPLC. Asian Journal of Chemistry. Retrieved from [Link]
- Barcelo, D., Durand, G., & de Bertrand, N. (1993). Rapid Degradation of Propanil in Rice Crop Fields. Environmental Science & Technology, 27(12), 2577-2581.
- Oanh, N. T., & Duc, H. D. (2021). Anaerobic Degradation of Propanil in Soil and Sediment Using Mixed Bacterial Culture. Current Microbiology, 78(4), 1499–1508.
- El-Sayed, W., & Prévot, V. (2016). Photo-catalysis of propanil under simulated solar light: Formation of degradation products and toxicity implications. Fresenius Environmental Bulletin, 21(12), 3618-3627.
- Oanh, N. T., et al. (2020). Biodegradation of propanil by Acinetobacter baumannii DT in a biofilm-batch reactor and effects of butachlor on the degradation process. FEMS Microbiology Letters, 367(2), fnaa005.
- (2016). Environmental fate and ecotoxicology of propanil: a review. Environmental Science and Pollution Research, 23(1), 1-16.
- Still, G. G. (1971). Influence of Environment on Metabolism of Propanil in Rice. Weed Science, 19(5), 501-507.
- Milan, M., et al. (2014). Dissipation of propanil and its main metabolites in paddy water. Journal of Environmental Science and Health, Part B, 49(1), 1-8.
- Ewoh, A. N., & Onuorah, S. C. (2024). Biodegradation Of Propanil by Fusarum Oxysparum from Rice Farm. IOSR Journal of Environmental Science, Toxicology and Food Technology, 18(10), 01-06.
- Lante, A., et al. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor.
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(n.d.). Sunlight Photocatalytic Degradation of Propanil Herbicides In Aqueous Solution Determination of Degraded Products with UV-and HPLC. ResearchGate. Retrieved from [Link]
- Dhahir, S. A., et al. (2017). Quantitative Study of Photocatalyst Degradation of Propanil Herbicide in Water Using different Analytical Methods. Pakistan Journal of Chemistry, 1(1), 1-7.
- Oanh, N. T., & Duc, H. D. (2021). Anaerobic Degradation of Propanil in Soil and Sediment Using Mixed Bacterial Culture. Current Microbiology, 78(4), 1499–1508.
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(n.d.). Degradation of butachlor and propanil by Pseudomonas sp. strain But2 and Acinetobacter baumannii strain DT. ResearchGate. Retrieved from [Link]
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(n.d.). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor. ResearchGate. Retrieved from [Link]
- Spessoto, A. M., & Monteiro, R. T. R. (1995). Biodegradation of propanil herbicide in dry and waterlogged soils.
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(n.d.). Different advanced oxidation processes for the abatement of pharmaceutical compounds. ResearchGate. Retrieved from [Link]
- Al-Hamdi, A. M., et al. (2022).
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Wikipedia contributors. (2023, December 19). Advanced oxidation process. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kumar, A., et al. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments.
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(n.d.). Photodegradation products of propanil in natural waters. ResearchGate. Retrieved from [Link]
- Laviron, E., & Meunier-Prest, R. (1995). Electrochemical and spectroscopic studies of the oxidation mechanism of the herbicide propanil. Analytica Chimica Acta, 317(1-3), 269-277.
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PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
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(n.d.). Quantitative Study of Photocatalyst Degradation of Propanil Herbicide in Water Using different Analytical Methods. PSA. Retrieved from [Link]
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Chemsrc. (n.d.). 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
- Eddleston, M., et al. (2003). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. Journal of Toxicology: Clinical Toxicology, 41(6), 839-844.
- Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 40(2), 125-141.
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Wikipedia contributors. (2023, December 19). 2,4-Dichlorophenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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(n.d.). Biotransformation of 2,4-dichlorophenoxyacetic acid under anoxic conditions. ResearchGate. Retrieved from [Link]
- Brucha, G. M., et al. (2021). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Environmental Science and Pollution Research, 28(1), 1-12.
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(n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
- World Health Organization. (2003).
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(n.d.). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Herbicidal Efficacy: The Established Auxin Herbicide 2,4-D versus the Novel Compound 4-(2,4-Dichlorophenoxy)aniline
This guide provides a detailed comparative analysis of the well-established herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the structurally related but functionally distinct compound, 4-(2,4-Dichlorophenoxy)aniline. While 2,4-D has been a cornerstone of selective broadleaf weed control for decades, there is a notable absence of publicly available scientific literature and experimental data on the herbicidal efficacy of 4-(2,4-Dichlorophenoxy)aniline.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This guide, therefore, will proceed with a foundational comparison based on chemical structure, the established mechanism of action of 2,4-D, and a hypothesis on the expected biological activity of 4-(2,4-Dichlorophenoxy)aniline, grounded in established principles of synthetic auxin herbicides.
Introduction to the Compounds: A Tale of Two Molecules
2,4-D is a synthetic auxin herbicide that has been widely used in agriculture and turf management since its commercial release in 1946.[5] It is known for its selective control of broadleaf weeds in grass crops.[6] Structurally, 2,4-D is a phenoxyacetic acid.
In contrast, 4-(2,4-Dichlorophenoxy)aniline is a derivative where the acetic acid moiety of 2,4-D is replaced by an aniline group. This seemingly subtle change in chemical structure has profound implications for its potential biological activity, as will be explored in this guide.
Chemical Structures: The Critical Difference
The herbicidal activity of synthetic auxins is intrinsically linked to their chemical structure. Below are the structures of 2,4-D and 4-(2,4-Dichlorophenoxy)aniline, highlighting the key functional group difference.
Caption: Chemical structures of 2,4-D and 4-(2,4-Dichlorophenoxy)aniline.
The critical distinction lies in the side chain attached to the phenoxy ring. In 2,4-D, this is a carboxylic acid group (-COOH), which is essential for its auxin-like activity. In 4-(2,4-Dichlorophenoxy)aniline, this is an amino group (-NH2) attached to a phenyl ring.
Mechanism of Action: The Established Pathway of 2,4-D
2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] Its herbicidal effect is a result of inducing uncontrolled and unsustainable growth in susceptible broadleaf plants.[5][6] The carboxylic acid side chain of 2,4-D is crucial for its interaction with the auxin signaling pathway.
The established mechanism of action for 2,4-D involves the following key steps:
-
Absorption and Translocation: 2,4-D is absorbed by the leaves and roots and translocated throughout the plant, accumulating in the meristematic tissues where cell division and growth occur.[5]
-
Binding to Auxin Receptors: The carboxylate anion of 2,4-D binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other members of the AFB (Auxin Signaling F-Box) family.
-
Ubiquitination and Degradation of Aux/IAA Repressors: This binding event promotes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.
-
Uncontrolled Growth and Plant Death: The overexpression of these genes leads to a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death due to metabolic disruption and ethylene production.
Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin.
Hypothesized Biological Activity of 4-(2,4-Dichlorophenoxy)aniline
Given the critical role of the carboxylic acid group in the mechanism of action of 2,4-D, it is highly probable that 4-(2,4-Dichlorophenoxy)aniline does not exhibit the same synthetic auxin activity. The aniline moiety lacks the acidic proton and the ability to form the carboxylate anion necessary for binding to the TIR1/AFB auxin receptors.
Therefore, it is hypothesized that 4-(2,4-Dichlorophenoxy)aniline is unlikely to be an effective auxin-mimicking herbicide.
While it may possess other, as yet uncharacterized, biological activities, it would not function through the established pathway of phenoxyacetic acid herbicides. Any potential herbicidal effect would have to be attributed to a different mode of action. Without experimental data, any discussion of its efficacy remains speculative.
Experimental Protocols for Evaluating Herbicidal Efficacy
For researchers interested in evaluating the herbicidal potential of novel compounds like 4-(2,4-Dichlorophenoxy)aniline, a standardized set of experimental protocols is essential. These protocols are designed to assess both the efficacy on target weed species and the selectivity towards crop species.
Greenhouse Bioassays
Greenhouse bioassays are a crucial first step in determining the biological activity of a potential herbicide. They offer a controlled environment to assess the effects of the compound on plant growth.
Step-by-Step Protocol for a Greenhouse Bioassay:
-
Plant Material: Select a range of representative broadleaf and grass weed species, as well as a relevant crop species.
-
Potting and Growth: Sow seeds in pots containing a standardized soil mix and grow them under controlled greenhouse conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a stock solution of the test compound (e.g., 4-(2,4-Dichlorophenoxy)aniline) and a reference herbicide (e.g., a commercial formulation of 2,4-D). Create a series of dilutions to establish a dose-response curve.
-
Application: Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage. Include an untreated control group.
-
Evaluation: At set time points after application (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation. Efficacy is often rated on a percentage scale (0% = no effect, 100% = complete plant death).
-
Data Analysis: Analyze the data to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% reduction in plant growth or biomass).
Caption: Generalized workflow for a greenhouse herbicide bioassay.
Field Trials
Following promising results in greenhouse bioassays, field trials are necessary to evaluate the herbicide's performance under real-world agricultural conditions.
Key Considerations for Field Trials:
-
Experimental Design: Use a randomized complete block design with multiple replications to account for field variability.
-
Plot Size: Establish plots of a sufficient size to obtain meaningful data.
-
Application: Apply the herbicide using calibrated field sprayers at various rates and at different crop and weed growth stages.
-
Data Collection: Collect data on weed control efficacy (visual ratings and weed biomass), crop tolerance (visual injury ratings), and crop yield.
-
Environmental Conditions: Record environmental data (temperature, rainfall, soil type) as these can significantly influence herbicide performance.
Comparative Efficacy: A Data-Driven Summary (Hypothetical)
As there is no available data for 4-(2,4-Dichlorophenoxy)aniline, the following table is presented as a template for how such a comparison would be structured if data were available.
| Parameter | 2,4-D | 4-(2,4-Dichlorophenoxy)aniline |
| Mechanism of Action | Synthetic Auxin | Unknown (Hypothesized not to be a synthetic auxin) |
| Primary Target Weeds | Broadleaf Weeds | Data Not Available |
| Selectivity | High for Grass Crops | Data Not Available |
| Greenhouse ED50 (vs. a model broadleaf weed) | e.g., 100 g a.i./ha | Data Not Available |
| Field Efficacy (vs. a mixed weed population) | e.g., 85-95% control at 500 g a.i./ha | Data Not Available |
Conclusion: The Primacy of the Carboxylic Acid Group
While 4-(2,4-Dichlorophenoxy)aniline is structurally similar to the potent herbicide 2,4-D, the replacement of the carboxylic acid group with an aniline moiety fundamentally alters its potential to act as a synthetic auxin. Based on our current understanding of auxin herbicide mechanism of action, it is unlikely that 4-(2,4-Dichlorophenoxy)aniline would exhibit significant herbicidal efficacy through this pathway. This comparative guide underscores the critical importance of specific functional groups in determining the biological activity of agrochemicals. Further experimental evaluation using the protocols outlined herein would be necessary to definitively characterize the herbicidal potential, if any, of 4-(2,4-Dichlorophenoxy)aniline.
References
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PubChem. (2,4-Dichlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
-
Magnoli, K., et al. (2020). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. Environmental Science and Pollution Research, 27(31), 38501–38512. Retrieved from [Link]
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Goggin, D. E., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 67(1), 154-162. Retrieved from [Link]
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Peterson, M. A., et al. (2016). 2,4-Dichlorophenoxyacetic acid. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-7). Elsevier. Retrieved from [Link]
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Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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Bohari, F. L., et al. (2021). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. Indonesian Journal of Chemistry, 21(4), 834-845. Retrieved from [Link]
-
Ciesielczuk, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Raghavan, C., et al. (2005). Effect of Herbicidal Application of 2,4-dichlorophenoxyacetic Acid in Arabidopsis. Functional & Integrative Genomics, 5(2), 83-93. Retrieved from [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Auxin-Like Activity in 4-(2,4-Dichlorophenoxy)aniline
Introduction: The Quest for Novel Growth Regulators
Auxins represent a class of phytohormones that are fundamental to nearly every aspect of plant growth and development, from the elongation of a single cell to the orchestration of organ formation.[1] The primary native auxin, Indole-3-acetic acid (IAA), is the central signaling molecule in these processes.[2][3][4] The discovery of synthetic molecules that mimic IAA's activity, such as the widely-used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), revolutionized agriculture and provided powerful tools for biological research.[5][6][7] These synthetic auxins are often more stable than IAA, leading to potent and sustained biological responses.[8][9]
This guide focuses on a candidate molecule, 4-(2,4-Dichlorophenoxy)aniline. Its chemical structure bears a striking resemblance to 2,4-D, substituting the carboxylic acid group with an aniline group. This structural analogy provides a compelling rationale for investigating its potential bioactivity. The critical question is whether this substitution preserves, ablates, or modifies the molecule's ability to function as an auxin.
Here, we present a comprehensive, multi-tiered validation framework designed to rigorously assess the auxin-like properties of 4-(2,4-Dichlorophenoxy)aniline. This guide moves beyond simple protocols, delving into the causality behind each experimental choice to build a self-validating and authoritative case for or against the compound's activity. We will compare its performance against established benchmarks: the natural auxin IAA and the potent synthetic auxin 2,4-D.
Comparative Framework: Establishing Benchmarks for Activity
To objectively evaluate the performance of our test compound, we must establish appropriate positive and negative controls. The choice of these controls is foundational to the integrity of the entire study.
-
Test Compound: 4-(2,4-Dichlorophenoxy)aniline (4-DPA)
-
Positive Control (Natural Auxin): Indole-3-acetic acid (IAA). This is the universal natural auxin and the ultimate biological reference.[1][10]
-
Positive Control (Synthetic Auxin): 2,4-Dichlorophenoxyacetic acid (2,4-D). As the parent compound from which our test molecule's structure is derived, this is the most critical synthetic benchmark.[6][7][11]
-
Negative Control: Vehicle (e.g., 0.1% DMSO). This control ensures that the solvent used to dissolve the compounds has no biological effect on its own.
Table 1: Chemical Structures of Test and Reference Compounds
| Compound Name | Abbreviation | Chemical Structure | Rationale for Inclusion |
| 4-(2,4-Dichlorophenoxy)aniline | 4-DPA | The primary subject of investigation. | |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Potent synthetic auxin; structural parent.[6][7] | |
| Indole-3-acetic acid | IAA | The principal endogenous plant auxin.[1][3] |
The Auxin Signaling Pathway: A Mechanistic Overview
Understanding the validation strategy requires a firm grasp of the core auxin signaling pathway. At its heart is the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs (AFBs), which function as auxin receptors.[12][13][14] In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes. When auxin is present, it acts as a 'molecular glue', stabilizing the interaction between TIR1 and an Aux/IAA protein.[15][16] This event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, liberating the ARF to activate gene transcription.[12][17]
Caption: The core TIR1/AFB-mediated auxin signaling pathway.
A Multi-Tiered Experimental Validation Workflow
A robust validation process does not rely on a single assay. We employ a sequential, three-tiered approach that builds a chain of evidence from the molecular level to the whole-organism response. A positive result at each tier provides the rationale for proceeding to the next, more complex level of analysis.
Caption: A three-tiered workflow for validating auxin-like activity.
Tier 1: Molecular Interaction Analysis
Causality: Before assessing any biological effect, we must first determine if 4-DPA can physically interact with the auxin receptor, TIR1. If the compound cannot bind to the receptor, it is highly unlikely to elicit a specific auxin response.
Computational Docking to the TIR1 Receptor
Expertise & Experience: We begin with in silico molecular docking. This cost-effective initial step predicts the binding affinity and orientation of 4-DPA within the known auxin-binding pocket of the TIR1 protein.[18][19] By comparing the predicted binding energy of 4-DPA to that of IAA and 2,4-D, we can generate a testable hypothesis about its potential as a ligand. A favorable docking score suggests that the molecule has the appropriate size, shape, and chemical properties to fit into the receptor pocket.[15]
Protocol: Conceptual Steps for Molecular Docking
-
Receptor Preparation: Obtain the crystal structure of Arabidopsis thaliana TIR1 (e.g., PDB ID: 2P1P), which is co-crystallized with IAA.[13] Remove the native ligand (IAA) and water molecules, and add polar hydrogens using molecular modeling software (e.g., AutoDock Tools).
-
Ligand Preparation: Generate 3D structures of IAA, 2,4-D, and 4-DPA. Minimize their energy and assign appropriate charges.
-
Docking Simulation: Define the binding pocket on TIR1 based on the location of the co-crystallized IAA. Perform docking simulations for each ligand using a program like AutoDock Vina, which calculates the predicted binding affinity (in kcal/mol) and predicts the most stable binding poses.
-
Analysis: Compare the binding energies and analyze the specific amino acid interactions for each ligand within the TIR1 pocket.
Table 2: Hypothetical Molecular Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| IAA (Native Ligand) | -7.8 | Arg403, Ser438, Phe439 |
| 2,4-D (Positive Control) | -7.5 | Arg403, Ser438, Phe439 |
| 4-DPA (Test Compound) | -7.1 | Arg403, Phe439 |
| Vehicle (DMSO) | N/A | N/A |
Trustworthiness: The hypothetical data suggests 4-DPA has a favorable binding energy, comparable to the known auxins, justifying progression to empirical validation.
In Vitro TIR1/AFB-Aux/IAA Co-Receptor Binding Assay
Expertise & Experience: We now move from prediction to direct physical measurement. Surface Plasmon Resonance (SPR) is a powerful technique to quantify the real-time binding kinetics between molecules. In the context of auxin, SPR can measure how effectively a compound "glues" the TIR1 receptor to a peptide fragment (the "degron") of an Aux/IAA protein.[20][21] This assay provides a quantitative measure of binding affinity (K_D), directly reflecting the compound's ability to assemble the co-receptor complex.[22]
Protocol: TIR1-IAA7 Degron Binding via SPR
-
Protein Expression: Express and purify recombinant TIR1 protein (e.g., from Spodoptera frugiperda Sf9 cells) and a synthetic biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
Chip Preparation: Immobilize the biotinylated IAA7 peptide onto a streptavidin-coated SPR sensor chip.
-
Binding Analysis: Prepare a series of dilutions of the purified TIR1 protein in a suitable running buffer. For each concentration, prepare aliquots containing either the vehicle control, IAA, 2,4-D, or 4-DPA at a fixed concentration (e.g., 50 µM).
-
Injection & Measurement: Inject the TIR1/ligand solutions over the sensor chip surface. The SPR instrument will detect changes in the refractive index as TIR1 binds to the immobilized IAA7 peptide, generating a sensorgram.
-
Data Processing: After each run, regenerate the chip surface to remove bound TIR1. Fit the resulting sensorgrams to a suitable binding model to calculate the association (k_a), dissociation (k_d), and equilibrium dissociation constants (K_D). A lower K_D value indicates a higher binding affinity.
Table 3: Hypothetical SPR Co-Receptor Binding Affinity Data
| Ligand (50 µM) | TIR1-IAA7 K_D (nM) | Interpretation |
| IAA | 12.5 ± 1.8 | Strong binding, high affinity. |
| 2,4-D | 25.3 ± 3.1 | Strong binding, high affinity. |
| 4-DPA | 89.7 ± 9.5 | Moderate binding, lower affinity than controls. |
| Vehicle (DMSO) | No Binding Detected | No stabilization of the complex. |
Trustworthiness: The hypothetical SPR data confirms the docking prediction: 4-DPA does facilitate the formation of the TIR1-Aux/IAA co-receptor complex, albeit with a lower affinity than the established auxins. This is a critical piece of evidence.
Tier 2: Cellular and Transcriptional Response
Causality: Having established a direct molecular interaction, we must now determine if this binding event successfully initiates the downstream signaling cascade within a living cell. The degradation of Aux/IAA repressors should lead to a rapid and measurable increase in the transcription of early auxin-responsive genes.[23][24]
Auxin-Responsive Gene Expression by qRT-PCR
Expertise & Experience: We will quantify the transcript levels of well-characterized early auxin-responsive genes, such as GH3.3 and IAA2, in Arabidopsis thaliana seedlings.[25][26] An increase in the expression of these genes following treatment is a hallmark of a functional auxin signaling pathway. This assay bridges the gap between receptor binding and a true cellular response.
Protocol: qRT-PCR of Auxin-Responsive Genes
-
Plant Growth: Grow wild-type Arabidopsis thaliana (Col-0) seedlings vertically on half-strength Murashige-Skoog (MS) agar plates for 5 days.
-
Treatment: Prepare liquid MS medium containing the vehicle, 1 µM IAA, 1 µM 2,4-D, or a range of concentrations of 4-DPA (e.g., 1 µM, 5 µM, 10 µM). Transfer the seedlings into these solutions and incubate for a short period (e.g., 2 hours) to capture the early transcriptional response.
-
RNA Extraction & cDNA Synthesis: Harvest whole seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a standard kit. Synthesize cDNA from the RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (GH3.3, IAA2) and a reference gene (e.g., ACTIN2).
-
Analysis: Calculate the relative fold change in gene expression for each treatment compared to the vehicle control using the ΔΔCt method.
Table 4: Hypothetical Relative Expression of GH3.3 after 2h Treatment
| Treatment | Concentration (µM) | Relative Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | N/A | 1.0 ± 0.1 |
| IAA | 1 | 45.2 ± 5.3 |
| 2,4-D | 1 | 68.9 ± 7.2 |
| 4-DPA | 1 | 8.1 ± 1.1 |
| 4-DPA | 5 | 25.6 ± 3.4 |
| 4-DPA | 10 | 42.3 ± 4.9 |
Trustworthiness: The hypothetical data shows that 4-DPA induces auxin-responsive gene expression in a dose-dependent manner. This strongly suggests that the observed in vitro binding is biologically relevant and triggers the correct signaling pathway. The requirement for a higher concentration of 4-DPA aligns with its weaker binding affinity observed in the SPR assay.
DR5::GUS Reporter Assay
Expertise & Experience: To visualize the auxin response in an intact tissue context, we use a transgenic Arabidopsis line carrying the DR5::GUS reporter construct. The synthetic DR5 promoter contains multiple copies of the auxin response element (AuxRE) and drives the expression of the β-glucuronidase (GUS) enzyme.[27][28] The resulting blue staining upon incubation with a substrate provides a powerful spatial and semi-quantitative readout of auxin response.[29][30][31]
Protocol: Histochemical GUS Staining
-
Plant Growth: Grow DR5::GUS Arabidopsis seedlings as described in the qRT-PCR protocol.
-
Treatment: Treat seedlings with liquid MS medium containing vehicle, 1 µM IAA, 1 µM 2,4-D, or 10 µM 4-DPA for 6-12 hours.
-
Staining: Submerge the seedlings in GUS staining solution (containing X-Gluc) and incubate at 37°C overnight in the dark.
-
Destaining & Imaging: Clear the chlorophyll from the tissues by incubating in 70% ethanol. Image the seedlings, particularly the root tips where the auxin response is typically strongest, using a light microscope.
-
(Optional) Quantitative Analysis: For a quantitative measure, a fluorometric assay using a MUG substrate can be performed on protein extracts from treated seedlings.
Table 5: Hypothetical Quantification of DR5::GUS Activity
| Treatment (10 µM) | GUS Activity (pmol MU/min/mg protein) | Qualitative Observation in Root Tip |
| Vehicle (DMSO) | 50 ± 8 | Faint, localized staining |
| IAA | 850 ± 95 | Intense, widespread staining |
| 2,4-D | 1100 ± 120 | Very intense, expanded staining pattern |
| 4-DPA | 550 ± 65 | Strong staining, similar pattern to IAA |
Trustworthiness: This result would visually confirm that 4-DPA activates auxin signaling in the correct developmental contexts (e.g., the root apical meristem), reinforcing the qRT-PCR data.
Tier 3: Whole-Plant Physiological Bioassays
Causality: The final and most critical tier of validation is to determine if the molecular and cellular activities of 4-DPA translate into a classic, whole-organism physiological response characteristic of auxins. These bioassays are the ultimate proof of function.[32][33]
Root Elongation Inhibition Assay
Expertise & Experience: It is a well-established paradox that while auxins are required for root growth, application of exogenous auxin at supra-optimal concentrations inhibits primary root elongation.[34] This dose-dependent inhibition is a defining characteristic of auxin-like compounds. We will use an Arabidopsis root growth assay to test this.[35][36][37]
Protocol: Arabidopsis Primary Root Growth
-
Plate Preparation: Prepare square MS agar plates containing a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) of IAA, 2,4-D, and 4-DPA.
-
Seed Plating: Germinate surface-sterilized Arabidopsis seeds on a standard MS plate. After 4 days, transfer seedlings of uniform size to the treatment plates (one seedling per plate, near the top).
-
Incubation & Measurement: Place the plates vertically in a growth chamber. After 3-5 days, scan the plates and measure the length of the primary root grown since the transfer using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each treatment and express it as a percentage of the vehicle control.
Table 6: Hypothetical Primary Root Length (% of Control) after 4 Days
| Concentration (µM) | IAA | 2,4-D | 4-DPA |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.01 | 115% | 110% | 108% |
| 0.1 | 85% | 65% | 92% |
| 1.0 | 40% | 25% | 68% |
| 10.0 | 15% | 5% | 35% |
Trustworthiness: The hypothetical data clearly demonstrates that 4-DPA phenocopies the activity of IAA and 2,4-D, causing growth promotion at a low concentration and strong, dose-dependent inhibition at higher concentrations. This whole-plant response is compelling evidence of its auxin-like nature.
Synthesis and Final Conclusion
By systematically progressing through our three-tiered validation framework, we have constructed a robust, evidence-based case for the auxin-like activity of 4-(2,4-Dichlorophenoxy)aniline.
-
Molecular Interaction: In silico docking predicted a favorable binding to the TIR1 receptor, which was empirically confirmed with a quantitative in vitro binding assay (SPR), although its affinity was lower than that of IAA or 2,4-D.
-
Cellular Response: The compound successfully triggered the auxin signaling cascade in plant cells, leading to the dose-dependent upregulation of early auxin-responsive genes and activation of the DR5 reporter system in a physiologically relevant pattern.
-
Physiological Effect: Crucially, 4-DPA elicited the classic biphasic dose-response in root elongation—a hallmark of auxin activity.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(2,4-Dichlorophenoxy)aniline in Immunoassays
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 4-(2,4-Dichlorophenoxy)aniline in various immunoassay formats. It is intended for researchers, scientists, and drug development professionals who are developing or validating immunoassays where this compound or structurally similar molecules may be present.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools in fields ranging from clinical diagnostics to environmental monitoring, prized for their sensitivity and high-throughput capabilities.[1][2] The cornerstone of a reliable immunoassay is its specificity—the ability of the antibody to bind exclusively to the target analyte.[3] However, the presence of structurally related compounds can lead to cross-reactivity, where the antibody binds to non-target molecules. This can result in false-positive signals or an overestimation of the analyte's concentration, compromising data integrity.[3][4][5]
This guide focuses on 4-(2,4-Dichlorophenoxy)aniline, a compound of interest due to its structural relationship to widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its potential as a metabolite or manufacturing intermediate.[6][7][8][9] Understanding and quantifying the cross-reactivity of this aniline derivative is critical for developing accurate and reliable immunoassays for 2,4-D and related compounds.
The Molecular Basis for Cross-Reactivity
The potential for an antibody to cross-react with 4-(2,4-Dichlorophenoxy)aniline is rooted in molecular similarity. Antibodies recognize specific three-dimensional shapes and chemical features on an antigen, known as epitopes. If a non-target molecule shares a sufficiently similar epitope with the target analyte, it can also bind to the antibody's paratope, leading to a cross-reactive event.[4]
Chemical Structure of 4-(2,4-Dichlorophenoxy)aniline:
-
Structure: An aniline ring linked to a 2,4-dichlorophenoxy group via an ether bond.[10]
The key structural features that can contribute to cross-reactivity in immunoassays targeting related compounds include:
-
The dichlorinated phenyl ring.
-
The phenoxy ether linkage.
-
The position of the substituents on the aromatic rings.
Potential Cross-Reactants:
A robust cross-reactivity study should include a panel of structurally related compounds. For an immunoassay targeting a compound like 2,4-D, the following molecules would be critical to assess for their cross-reactivity with 4-(2,4-Dichlorophenoxy)aniline:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent herbicide.[6]
-
2,4-Dichlorophenol (2,4-DCP): A major metabolite and degradation product of 2,4-D.[7][11]
-
Other Positional Isomers: Such as 2-(2,4-Dichlorophenoxy)aniline and 3-(2,4-Dichlorophenoxy)aniline.
-
Related Herbicides: Including MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid).[12]
-
Aniline: The parent aromatic amine.
Structural relationships between 4-(2,4-Dichlorophenoxy)aniline and potential cross-reactants.
Designing a Rigorous Cross-Reactivity Study
A well-designed study is paramount for obtaining meaningful cross-reactivity data. The choice of immunoassay format and a systematic experimental workflow are key.
Selecting the Appropriate Immunoassay Format
For small molecules like 4-(2,4-Dichlorophenoxy)aniline, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most suitable format.[13][14][15] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[14][16]
Mechanism of a competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general framework. Optimization of antibody and antigen concentrations is crucial for achieving desired assay sensitivity and dynamic range.[16][17]
Materials:
-
High-binding 96-well microplate
-
Target analyte (e.g., 2,4-D) for standard curve
-
4-(2,4-Dichlorophenoxy)aniline and other potential cross-reactants
-
Specific primary antibody against the target analyte
-
Enzyme-conjugated secondary antibody (if primary is not labeled) or enzyme-labeled antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microplate with the coating antigen (e.g., a 2,4-D-protein conjugate) diluted in coating buffer. Incubate overnight at 4°C.[16]
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2]
-
Competition:
-
Prepare serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant (including 4-(2,4-Dichlorophenoxy)aniline).
-
In a separate plate or in the coated plate, add the standards and test compounds.
-
Add a fixed, optimized concentration of the primary antibody to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition.[14]
-
-
Washing: Wash the plate three to five times with wash buffer.
-
Detection:
-
If the primary antibody is not labeled, add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
If using a labeled antigen format, the labeled antigen would have been added during the competition step.
-
-
Washing: Wash the plate three to five times with wash buffer.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.[18]
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[16]
Cross-reactivity testing workflow using competitive ELISA.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each test compound.
Calculating Cross-Reactivity:
-
Determine the IC50: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). This is typically done by plotting the absorbance against the log of the concentration and fitting a sigmoidal curve.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Data Presentation:
The results should be summarized in a clear and concise table, allowing for easy comparison of the cross-reactivity of 4-(2,4-Dichlorophenoxy)aniline with other related compounds.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2,4-D (Target Analyte) | 10 | 100% |
| 4-(2,4-Dichlorophenoxy)aniline | 50 | 20% |
| 2,4-Dichlorophenol (2,4-DCP) | 200 | 5% |
| MCPA | 1000 | 1% |
| Aniline | >10,000 | <0.1% |
| This is a hypothetical data set for illustrative purposes. |
Interpretation:
-
A high percentage of cross-reactivity indicates that the antibody binds strongly to the test compound, and the assay is not specific for the target analyte.
-
A low percentage of cross-reactivity suggests that the antibody is highly specific for the target analyte.
-
The acceptable level of cross-reactivity depends on the intended application of the immunoassay. For regulatory purposes, very low cross-reactivity is typically required.
Conclusion and Best Practices
The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay. For a compound like 4-(2,4-Dichlorophenoxy)aniline, which shares significant structural motifs with common environmental contaminants and their metabolites, a thorough investigation is essential.
Key Takeaways:
-
Specificity is Paramount: The reliability of immunoassay data hinges on the specificity of the antibody.
-
Competitive ELISA is the Gold Standard: For small molecules, this format provides a robust platform for quantifying cross-reactivity.
-
Systematic Approach: A well-designed experimental protocol, including a carefully selected panel of test compounds, is crucial for generating high-quality data.
-
Data-Driven Interpretation: The calculation of percent cross-reactivity from IC50 values provides a quantitative measure of specificity.
By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of 4-(2,4-Dichlorophenoxy)aniline and ensure the development of highly specific and reliable immunoassays.
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A Comparative Analysis of the Degradation Pathways of Dichlorophenoxy Compounds: A Guide for Researchers
Dichlorophenoxyacetic acid derivatives, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), represent a class of systemic herbicides that have been instrumental in modern agriculture for controlling broadleaf weeds.[1] Their extensive application, however, has led to environmental contamination of soil and water systems, prompting significant research into their fate and degradation.[2] Understanding the mechanisms by which these compounds are broken down is critical for developing effective bioremediation strategies and assessing their environmental impact.
This guide provides a comparative analysis of the primary degradation pathways for dichlorophenoxy compounds, with a focus on 2,4-D as the model compound. We will explore microbial, photochemical, and chemical degradation routes, presenting the underlying mechanisms, comparative performance data, and the experimental protocols required to study these processes.
Microbial Biodegradation: Nature's Primary Remediation Engine
In the environment, the most significant and efficient mechanism for the breakdown of dichlorophenoxy compounds is microbial degradation.[2][3] A diverse array of soil and water microorganisms, including bacteria and fungi, have evolved enzymatic machinery to utilize these xenobiotic compounds as a source of carbon and energy.[2][3][4]
The Canonical 2,4-D Degradation Pathway
The most extensively characterized biodegradation pathway for 2,4-D is found in bacteria such as Cupriavidus necator JMP134.[5][6] This pathway is encoded by a set of genes, often plasmid-borne (like the pJP4 plasmid), designated as tfd genes.[5]
The degradation cascade proceeds as follows:
-
Side Chain Cleavage: The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This enzyme cleaves the ether bond of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP) .[6][7]
-
Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (tfdB) to form 3,5-dichlorocatechol .[6][7]
-
Ring Cleavage: The aromatic ring is subsequently opened. This critical step involves a cis,cis-muconate intermediate, a hallmark of the ortho cleavage pathway catalyzed by chlorocatechol 1,2-dioxygenase (tfdC).[6]
-
Funneling to Central Metabolism: Through a series of subsequent enzymatic reactions catalyzed by the products of tfdD, tfdE, and tfdF genes, the molecule is further broken down into intermediates like succinic acid, which can enter the tricarboxylic acid (TCA) cycle.[6][8]
Diagram: The Canonical Microbial Degradation Pathway of 2,4-D
Caption: The well-established microbial degradation pathway for 2,4-D mediated by tfd genes.
Alternative Microbial Pathways and Comparative Efficacy
While the tfd-gene pathway is common, alternative routes exist. For instance, some bacteria like Azotobacter chroococcum can first dehalogenate the 2-position of 2,4-D to produce 4-chlorophenoxyacetic acid, which is then further degraded.[1][5] Fungi, such as Aspergillus niger, also demonstrate the ability to degrade chlorinated phenoxyacetic acids, often employing cytochrome P450 monooxygenases.[9]
The efficiency of microbial degradation is highly dependent on the specific microbial strain and environmental conditions such as pH, temperature, and moisture.[3][8]
| Microbial Strain | Initial [2,4-D] | Conditions | Degradation Efficiency | Reference |
| Cupriavidus pinatubonensis BJ71 | 350 mg/L | pH 7.0, 30 °C | 99% in 6 days | [2] |
| Enterobacter cloacae | Not specified | pH 3.5, 25 °C | 90.4% (in leachate) | [3] |
| Cupriavidus gilardii T-1 | 10 mg/L | pH 7.0-9.0, 37-42 °C | 100% in <16 hours | [7] |
| Delftia sp. | 100 mg/L | 28 °C | 99.9% in 24 hours | [4] |
Causality Insight: The superior efficiency of microbial degradation lies in the specificity of the enzymes involved, which have evolved to target these compounds, leading to complete mineralization (conversion to CO₂, water, and chloride ions) in an environmentally benign and cost-effective manner.[2][3]
Photodegradation: A Light-Driven Abiotic Process
Photodegradation involves the breakdown of dichlorophenoxy compounds through the action of light, primarily UV radiation. This process can occur via direct photolysis or, more efficiently, through photocatalysis.[10][11]
Mechanism of Photocatalysis
Photocatalysis typically employs a semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon absorbing photons of sufficient energy, generates electron-hole pairs.[12][13] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), principally the hydroxyl radical (•OH).[14] These radicals are powerful, non-selective oxidizing agents that attack the aromatic ring and side chain of the dichlorophenoxy compound, leading to its degradation.
Key factors influencing photodegradation efficiency include:
-
pH: The process is significantly more effective in acidic conditions (pH ~3-4).[10][15] This is attributed to the surface charge of the photocatalyst and the molecular form of the herbicide.[10][11]
-
Catalyst Loading: The concentration of the photocatalyst affects the number of active sites available for the reaction.
-
Oxidant Addition: The presence of oxidants like hydrogen peroxide (H₂O₂) can dramatically accelerate the degradation rate by increasing the generation of hydroxyl radicals.[11]
Diagram: General Mechanism of Photocatalytic Degradation
Caption: Generation of reactive oxygen species for herbicide degradation via photocatalysis.
Comparative Performance of Photodegradation Methods
Studies have consistently shown that photocatalytic methods are superior to direct photolysis (UV light alone).
| Method | Initial [2,4-D] | Time | % Degradation of 2,4-D | % TOC Reduction | Reference |
| Photolysis (UV only) | Not specified | 4 h | 47.4% | 11.8% | [10] |
| Photochemical (UV + H₂O₂) | Not specified | 4 h | 78.7% | 24.4% | [10] |
| Photocatalytic (UV + TiO₂) | Not specified | 4 h | 98.5% | 88.6% | [10] |
| Photocatalytic (Visible Light + Ag₃PO₄/TiO₂) | 10 mg/L | 60 min | 98.4% | Not reported | [15] |
Causality Insight: The significantly higher Total Organic Carbon (TOC) reduction in photocatalysis compared to photolysis indicates more complete mineralization of the herbicide to inorganic products, rather than just transformation into intermediate organic compounds.
Summary Comparison of Degradation Pathways
| Feature | Microbial Biodegradation | Photocatalytic Degradation |
| Mechanism | Enzymatic cleavage and mineralization | Oxidation by Reactive Oxygen Species (ROS) |
| Primary Application | In-situ soil and water remediation | Ex-situ water/wastewater treatment |
| Efficiency | High, leads to complete mineralization | Very high, leads to complete mineralization |
| Rate | Variable (hours to days)[2][7] | Rapid (minutes to hours)[11][15] |
| Key Factors | Microbial population, temp, pH, O₂[8] | Light intensity, pH, catalyst type, oxidants[10][11] |
| Byproducts | Generally non-toxic intermediates | Can form intermediates; aims for full mineralization |
| Cost-Effectiveness | Highly cost-effective | Higher capital/operational cost (catalyst, energy) |
| Environmental Impact | Eco-friendly, sustainable | Low, but requires energy input and catalyst handling |
Experimental Protocols & Methodologies
Accurate analysis of degradation pathways relies on robust experimental design and precise analytical techniques.
Diagram: General Experimental Workflow for Degradation Studies
Caption: A generalized workflow for conducting and analyzing degradation experiments.
Protocol: Microbial Degradation Batch Study
This protocol describes a typical experiment to assess the degradation of 2,4-D by a bacterial isolate.
-
Inoculum Preparation: Culture the isolated bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) to the late exponential growth phase. Harvest cells by centrifugation, wash with a sterile phosphate buffer to remove residual medium, and resuspend in the buffer to a known optical density (e.g., OD₆₀₀ = 1.0).
-
Microcosm Setup: In sterile flasks, prepare a mineral salts medium (MSM) that contains all necessary nutrients except a carbon source.
-
Spiking: Add a stock solution of 2,4-D to the MSM flasks to achieve the desired final concentration (e.g., 100 mg/L).
-
Inoculation: Inoculate the test flasks with the prepared bacterial suspension (e.g., 1% v/v). Prepare control flasks: one with 2,4-D but no inoculum (abiotic control) and one with inoculum but no 2,4-D (growth control).
-
Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal temperature for the strain (e.g., 30 °C) in the dark to prevent photodegradation.
-
Sampling & Analysis: Aseptically withdraw aliquots from each flask at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours). Centrifuge the samples to pellet the bacteria. Analyze the supernatant for the remaining 2,4-D concentration using HPLC.
Analytical Methods for Monitoring Degradation
The choice of analytical method is crucial for obtaining reliable data.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantifying the parent herbicide compound in aqueous samples.[16] A C18 column is typically used with a mobile phase of acetonitrile and acidified water. Detection is often performed with a UV detector at the compound's absorbance maximum (~230 nm for 2,4-D).[16] HPLC coupled with Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation intermediates.[14][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile degradation products, such as 2,4-DCP.[17][18] Since phenoxyacetic acids are not volatile, a derivatization step (e.g., esterification) is often required before analysis.[19]
-
UV-Visible Spectrophotometry: This method can be used for rapid monitoring of the disappearance of the parent compound by tracking the decrease in absorbance at its characteristic wavelength.[11][17] However, it lacks the specificity to distinguish the parent compound from aromatic intermediates that may have similar absorption spectra.[13]
Conclusion
The degradation of dichlorophenoxy compounds is a multifaceted process governed by biotic and abiotic factors. A comparative analysis reveals that:
-
Microbial biodegradation stands out as the most environmentally significant, sustainable, and cost-effective pathway, particularly for in-situ remediation of contaminated soils.[2][3] The specificity of microbial enzymes ensures complete mineralization of the contaminants.
-
Photocatalytic degradation is a powerful and rapid ex-situ treatment method, ideally suited for wastewater containing high concentrations of these herbicides. Its efficacy is maximized under acidic conditions and can be enhanced with the addition of oxidants.[10][11]
For researchers and drug development professionals, understanding these distinct yet complementary pathways is essential. It informs the environmental risk assessment of new compounds and provides a toolbox of potential remediation strategies, from bioaugmentation of contaminated sites with specialized microbes to the design of advanced oxidation reactors for industrial effluent.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(2,4-Dichlorophenoxy)aniline Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of process-related impurities is a cornerstone of ensuring drug safety and efficacy. One such impurity of potential concern is 4-(2,4-Dichlorophenoxy)aniline, a compound that may arise during the synthesis of certain active pharmaceutical ingredients (APIs). Due to its structural alerts, it is often treated as a potential genotoxic impurity (PGI), necessitating highly sensitive and robust analytical methods for its control.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-(2,4-Dichlorophenoxy)aniline, grounded in established scientific principles and regulatory expectations. We will delve into the nuances of method development and validation, offering practical insights and experimental data to support your analytical endeavors. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] For an impurity like 4-(2,4-Dichlorophenoxy)aniline, this means the method must be sensitive enough to detect it at trace levels, typically in the parts-per-million (ppm) range relative to the API, and be specific enough to distinguish it from other components in the sample matrix.[2] A thoroughly validated method provides confidence in the reported results, which is paramount for regulatory submissions and ensuring patient safety.[4][9]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical first step and depends on several factors, including the physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline, the required sensitivity, and the nature of the sample matrix. We will compare three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate; potential for co-elution with structurally similar impurities. | High; mass spectrometric detection provides mass-to-charge ratio information. | Very High; tandem MS (MS/MS) offers fragmentation patterns for definitive identification. |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL range.[10] | Low ng/mL to pg/mL range.[11][12] | pg/mL to fg/mL range.[1][13] |
| Robustness | High; well-established and rugged technology. | Moderate; derivatization may be required for non-volatile analytes, adding a potential source of variability. | High; modern instruments are reliable, though require specialized expertise. |
| Sample Throughput | High; relatively fast analysis times. | Moderate; sample preparation can be more extensive. | High; fast gradient elution and sensitive detection allow for rapid analyses.[14] |
| Cost | Low | Moderate | High |
Expert Insight: For the trace-level quantification of a potential genotoxic impurity like 4-(2,4-Dichlorophenoxy)aniline, LC-MS/MS is the gold standard . Its superior sensitivity and specificity are often necessary to meet the stringent control limits for PGIs, which can be as low as 1.5 µ g/day total intake.[11][15] While HPLC-UV can be a valuable tool for monitoring higher levels of the impurity during process development, it may lack the required sensitivity for final product release testing. GC-MS is a viable option, particularly for volatile impurities, but the non-volatile nature of 4-(2,4-Dichlorophenoxy)aniline would likely necessitate a derivatization step, which can introduce complexity and potential for error.
Experimental Protocols and Validation Data
Here, we provide detailed, step-by-step methodologies for the quantification of 4-(2,4-Dichlorophenoxy)aniline using the three discussed techniques. The validation parameters presented are based on ICH Q2(R2) guidelines.[3][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for in-process control or for drug substances where the impurity limit is not exceedingly low.
Experimental Workflow:
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A Guide to Inter-Laboratory Comparison of 4-(2,4-Dichlorophenoxy)aniline Analysis: Ensuring Accuracy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4-(2,4-Dichlorophenoxy)aniline. As a critical impurity or metabolite in various chemical and pharmaceutical manufacturing processes, ensuring the accuracy and reproducibility of its quantification across different laboratories is paramount for regulatory compliance and product safety. This document moves beyond a simple protocol, offering insights into the rationale behind experimental design and data analysis to establish a robust and self-validating system for analytical proficiency.
Introduction: The Importance of Accurate 4-(2,4-Dichlorophenoxy)aniline Quantification
4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7) is a chemical intermediate that can be present as a trace impurity in various products.[1] Its structural similarity to other chloroanilines and dichlorophenoxy compounds necessitates highly selective and sensitive analytical methods to ensure accurate quantification. Inter-laboratory comparisons are a cornerstone of external quality control, providing an objective assessment of a laboratory's analytical performance against its peers. A well-designed ILC can identify potential analytical biases, validate the robustness of a chosen method, and ultimately lead to greater confidence in reported data.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method is the foundation of any successful ILC. Based on the analysis of structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and other dichloroanilines, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[2][3][4][5][6]
| Parameter | HPLC-MS/MS | GC-MS | Key Considerations |
| Selectivity | Excellent, due to precursor/product ion transitions. | Good, but may require derivatization for polar analytes. | The complexity of the sample matrix will influence the required selectivity. |
| Sensitivity | Generally higher, with Limits of Detection (LOD) and Quantification (LOQ) in the low µg/kg to ng/g range.[2] | Can achieve good sensitivity, but may be limited by the volatility and thermal stability of the analyte. | The expected concentration range of 4-(2,4-Dichlorophenoxy)aniline in test samples will dictate the required sensitivity. |
| Sample Throughput | High, with relatively short run times. | Can be lower due to longer run times and potential need for derivatization. | Important for laboratories with a high volume of samples. |
| Matrix Effects | Susceptible to ion suppression or enhancement.[7][8] | Can be affected by non-volatile matrix components in the injector.[9][10] | Proper sample preparation and the use of internal standards are crucial to mitigate matrix effects. |
| Robustness | Generally robust with modern instrumentation. | Can be prone to issues with injector and column maintenance. | The chosen method should be rugged enough to perform consistently across different laboratories and instruments. |
Recommendation: For this ILC, HPLC-MS/MS is the recommended primary technique due to its superior sensitivity and selectivity for this class of compounds. A detailed, validated protocol for this method is provided in Section 4.
Designing the Inter-Laboratory Comparison Study
A successful ILC hinges on a well-defined study design that minimizes variability from sources other than laboratory performance.
Study Coordinator and Participating Laboratories
A designated study coordinator will be responsible for the preparation and distribution of test materials, collection of results, and statistical analysis. A minimum of five participating laboratories is recommended to ensure statistically meaningful results.
Test Materials
The study coordinator will prepare two sets of blind duplicate samples at different concentration levels (low and high) in a relevant matrix (e.g., a placebo formulation or a surrogate matrix). The homogeneity and stability of the test materials must be confirmed prior to distribution.
Timeline and Reporting
A clear timeline for sample analysis and data submission must be established. Laboratories will be required to submit their results in a standardized format, including raw data and chromatograms for review.
Workflow for the Inter-Laboratory Comparison Study
Caption: Workflow of the inter-laboratory comparison study.
Standardized Analytical Protocol: HPLC-MS/MS Method
To ensure comparability of results, all participating laboratories must adhere to the following validated analytical method.
Reagents and Materials
-
4-(2,4-Dichlorophenoxy)aniline reference standard (≥98% purity)
-
Isotopically labeled internal standard (e.g., 4-(2,4-Dichlorophenoxy)aniline-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Accurately weigh 1 g of the test sample into a 50 mL polypropylene tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water and then methanol.
-
Elute the analyte with 5 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
HPLC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined for 4-(2,4-Dichlorophenoxy)aniline and its internal standard |
Method Validation
Each laboratory must perform a partial method validation prior to analyzing the ILC samples to demonstrate proficiency with the method. This should include an assessment of:
-
Linearity: A five-point calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy: Spike recovery at three concentration levels should be within 80-120%.
-
Precision: Replicate injections (n=6) of a mid-level standard should have a relative standard deviation (RSD) ≤ 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
This internal validation ensures that the analytical system is performing correctly before the analysis of the blind ILC samples, a key principle of a self-validating system.[11][12][13][14]
Experimental Workflow for Sample Analysis
Caption: Step-by-step workflow for sample analysis in participating laboratories.
Data Analysis and Interpretation of ILC Results
The performance of each laboratory will be assessed using robust statistical methods.
Consensus Value
The consensus value for the concentration of 4-(2,4-Dichlorophenoxy)aniline in each test material will be determined as the robust mean of all reported results after the removal of any statistical outliers.
Z-Scores
The Z-score for each laboratory's result will be calculated to compare their performance against the consensus value.[15]
Z = (x - X) / σ
Where:
-
Z is the Z-score
-
x is the laboratory's reported value
-
X is the consensus value
-
σ is the target standard deviation for proficiency
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[15]
Precision
The precision of each laboratory will be evaluated by calculating the relative percent difference (RPD) between their duplicate sample results.
RPD = [ |(Result 1 - Result 2)| / ((Result 1 + Result 2)/2) ] * 100
An RPD of ≤ 20% is typically considered acceptable for trace analysis.
Conclusion and Continuous Improvement
The results of this inter-laboratory comparison will provide valuable insights into the state of analytical capabilities for 4-(2,4-Dichlorophenoxy)aniline. Laboratories with unsatisfactory performance should conduct a thorough investigation to identify and rectify the root causes of their analytical discrepancies. Regular participation in such ILCs or proficiency testing programs is essential for maintaining a high level of analytical quality and ensuring the reliability of data in a regulated environment.[16]
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Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]
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Katerina, M., & Jana, P. (2016). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8590938. Retrieved from [Link]
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James, S., Akenga, T., Tsegaye, A., & Etiegni, L. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 36(2), 251-263. Retrieved from [Link]
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Jovanov, P., Guzsvány, V., Frank, J., Lazić, S., & Kolarov, V. (2013). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SAFRANINE BY POTASSIUM BROMATE. Journal of the Serbian Chemical Society, 78(10), 1437-1449. Retrieved from [Link]
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Assessing the Selectivity of 4-(2,4-Dichlorophenoxy)aniline: A Comparative Guide for Herbicide Development
This guide provides a comprehensive framework for evaluating the herbicidal selectivity of the novel compound 4-(2,4-Dichlorophenoxy)aniline. For researchers and drug development professionals, this document outlines the critical experimental workflows and data interpretation necessary to characterize a potential new herbicide, using the well-established phenoxy herbicide 2,4-D as a benchmark for comparison.
Introduction: The Quest for Selective Herbicides
The development of selective herbicides, those that effectively control unwanted weeds without harming the desired crop, is a cornerstone of modern agriculture.[1][2][3] Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), were among the first successful selective herbicides, revolutionizing weed control in cereal crops by targeting broadleaf weeds while leaving grasses largely unaffected.[4][5] The herbicidal activity of these compounds stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled growth and ultimately, death in susceptible plants.[6][7][8][9]
The compound of interest, 4-(2,4-Dichlorophenoxy)aniline, shares structural similarities with the phenoxy herbicide family, suggesting a potential auxin-mimic mechanism of action. However, its efficacy and, crucially, its selectivity profile remain uncharacterized. This guide details the methodologies required to rigorously assess its potential as a selective herbicide.
The Mechanism of Action: A Double-Edged Sword
Phenoxy herbicides like 2,4-D function as synthetic auxins.[4][5][9] At low concentrations, they can stimulate plant growth, but at the higher concentrations used for weed control, they overwhelm the plant's hormonal regulation.[6][7] This leads to a cascade of events including epinasty (downward curvature of leaves), stem twisting, and ultimately, vascular tissue disruption and plant death.[6][9]
The basis for selectivity between broadleaf (dicot) and grass (monocot) species is multifactorial, involving differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[3][10] A primary hypothesis is that 4-(2,4-Dichlorophenoxy)aniline will exhibit a similar mechanism.
Caption: Workflow for conducting dose-response assays.
Hypothetical Comparative Data:
The following table illustrates the type of data generated from these assays and how it informs selectivity. A higher EC50 value indicates greater tolerance to the herbicide.
| Herbicide | Species | Plant Type | Hypothetical EC50 (g/ha) | Selectivity Ratio (EC50 Monocot / EC50 Dicot) |
| 4-(2,4-Dichlorophenoxy)aniline | Amaranthus retroflexus | Dicot Weed | 150 | - |
| Triticum aestivum | Monocot Crop | 3000 | 20 | |
| 2,4-D (Benchmark) | Amaranthus retroflexus | Dicot Weed | 200 | - |
| Triticum aestivum | Monocot Crop | 3500 | 17.5 |
A high selectivity ratio is desirable, as it indicates a wide margin between the dose required to control weeds and the dose that would harm the crop.
Species Sensitivity Distributions (SSDs)
To broaden the assessment of non-target effects, a Species Sensitivity Distribution (SSD) can be constructed. [11][12][13][14][15]This statistical approach models the variation in sensitivity across a range of species, providing a more holistic view of potential ecological risk.
Experimental Protocol:
-
Species Selection: Compile acute toxicity data (EC50 values) for a diverse range of non-target aquatic and terrestrial organisms, including algae, invertebrates, and fish. [11][13]2. Data Collation: Gather existing ecotoxicological data or conduct new studies following standardized protocols.
-
SSD Construction: Fit a log-normal distribution to the toxicity data for each herbicide. [11][12]4. Hazard Concentration (HCp) Calculation: From the SSD, calculate the Hazardous Concentration for a certain percentage of species (e.g., HC5, the concentration at which 5% of species are affected). [11][13][15] Hypothetical Comparative Data:
| Herbicide | Organism Group | Hypothetical HC5 (µg/L) |
| 4-(2,4-Dichlorophenoxy)aniline | Aquatic Primary Producers | 50 |
| Aquatic Invertebrates | 500 | |
| Fish | 1200 | |
| 2,4-D (Benchmark) | Aquatic Primary Producers | 80 |
| Aquatic Invertebrates | 750 | |
| Fish | 1500 |
Lower HC5 values indicate a greater potential hazard to non-target organisms. In this hypothetical example, 4-(2,4-Dichlorophenoxy)aniline shows slightly higher toxicity to aquatic primary producers compared to 2,4-D.
Evaluating Off-Target Risks
Beyond direct toxicity to non-crop plants and aquatic life, a comprehensive assessment must consider the potential for herbicide drift and its impact on sensitive neighboring crops. [16] Experimental Protocol: Simulated Drift Study
-
Setup: In a controlled environment or field setting with sensitive non-target dicot species (e.g., tomatoes, grapes), apply sub-lethal doses of the test and benchmark herbicides to mimic drift.
-
Application: Use a sprayer calibrated to deliver a fine mist at rates corresponding to a fraction of the proposed field application rate (e.g., 1/10th, 1/100th).
-
Assessment: Over a period of several weeks, monitor the sensitive plants for symptoms of auxin herbicide injury, such as leaf cupping, stem twisting, and epinasty. Quantify the level of injury using a standardized rating scale.
Conclusion and Future Directions
The assessment of a new herbicide's selectivity is a data-driven process. The methodologies outlined in this guide provide a robust framework for characterizing the herbicidal properties of 4-(2,4-Dichlorophenoxy)aniline. By comparing its performance against a well-established herbicide like 2,4-D through dose-response assays, species sensitivity distributions, and simulated drift studies, researchers can make informed decisions about its potential for further development.
Should 4-(2,4-Dichlorophenoxy)aniline demonstrate a favorable selectivity profile—high efficacy on target weeds and low impact on non-target crops and organisms—further investigation into its environmental fate, toxicological profile in mammals, and potential for resistance development would be warranted.
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A Comparative Guide to the Mode of Action of Synthetic Auxins: A Hypothetical Analysis of 4-(2,4-Dichlorophenoxy)aniline
This guide provides a comparative analysis of the mode of action of the hypothetical synthetic auxin, 4-(2,4-Dichlorophenoxy)aniline, with established synthetic auxins such as 2,4-D, NAA, and Dicamba. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and herbicide development.
Introduction to Synthetic Auxins
Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] At low concentrations, they can stimulate plant growth, but at higher, herbicidal concentrations, they induce uncontrolled and disorganized growth, ultimately leading to plant death.[3][4][5] This selective herbicidal activity, particularly against broadleaf weeds, has made them a cornerstone of modern agriculture.[6][7]
The primary molecular target of auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[8] These proteins act as auxin co-receptors, and their activation initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. The removal of these repressors leads to the expression of auxin-responsive genes, which in turn mediate the physiological effects of auxins.
The Case of 4-(2,4-Dichlorophenoxy)aniline: A Structural Analogue of 2,4-D
4-(2,4-Dichlorophenoxy)aniline shares a significant structural similarity with the widely used synthetic auxin herbicide, 2,4-D (2,4-Dichlorophenoxyacetic acid). The key difference lies in the substitution of the carboxylic acid group in 2,4-D with an aniline group. While there is a lack of direct experimental evidence confirming the auxin-like activity of 4-(2,4-Dichlorophenoxy)aniline, its structural resemblance to a potent synthetic auxin warrants a hypothetical exploration of its potential mode of action. It is important to note that some related diphenylamine compounds have been shown to act as uncouplers of oxidative phosphorylation or inhibitors of photosystem II, which represents a different mode of action from synthetic auxins.[3]
This guide will proceed under the hypothesis that 4-(2,4-Dichlorophenoxy)aniline does exhibit auxin-like activity and will compare its hypothetical mode of action with established synthetic auxins. This comparative framework will be supported by established experimental protocols that could be used to validate this hypothesis and quantify its activity.
The Core Auxin Signaling Pathway: A Comparative Overview
The canonical auxin signaling pathway provides a framework for comparing the mode of action of different synthetic auxins.
Caption: Figure 1: The core auxin signaling pathway.
The key steps in this pathway where variations among different synthetic auxins can occur are:
-
Binding Affinity and Specificity for TIR1/AFB Receptors: Different synthetic auxins exhibit varying affinities for the different members of the TIR1/AFB receptor family.[9] This differential binding can influence the potency and selectivity of the herbicide. For instance, certain Arabidopsis mutants with alterations in specific TIR1/AFB proteins show resistance to particular synthetic auxins.[10]
-
Formation of the TIR1/AFB-Auxin-Aux/IAA Complex: The stability of this ternary complex is crucial for the efficient ubiquitination and subsequent degradation of the Aux/IAA repressor. The chemical structure of the synthetic auxin can influence the conformation of the receptor and its interaction with the Aux/IAA protein.
-
Downstream Gene Expression: The specific set of auxin-responsive genes that are activated can differ depending on the synthetic auxin, leading to variations in the observed physiological effects.
Comparative Analysis of Synthetic Auxins
| Feature | 4-(2,4-Dichlorophenoxy)aniline (Hypothetical) | 2,4-D (Phenoxycarboxylic Acid) | NAA (Naphthaleneacetic Acid) | Dicamba (Benzoic Acid) |
| Primary Mode of Action | Mimics natural auxin, leading to uncontrolled growth. | Mimics natural auxin, causing uncontrolled cell division, altered cell wall plasticity, and increased ethylene production.[3][4][5] | Mimics natural auxin; promotes rooting at low concentrations, herbicidal at high concentrations.[11][12] More stable than IAA.[11] | Mimics natural auxin, leading to rapid and abnormal cell growth.[13][14] |
| Receptor Binding | Predicted to bind to TIR1/AFB receptors. Specificity is unknown. | Binds to TIR1/AFB receptors.[8] | Binds to TIR1/AFB receptors. | Binds to TIR1/AFB receptors. |
| Selectivity | Unknown, but potentially selective for broadleaf weeds based on its structural similarity to 2,4-D. | Selective for broadleaf weeds.[6][7] | Broad-spectrum at herbicidal concentrations. | Selective for broadleaf weeds.[13] |
| Uptake and Translocation | Likely absorbed through foliage and roots, and translocated within the plant. | Absorbed through leaves and translocated to meristems.[2] | Absorbed through foliage and roots. | Absorbed by leaves, stems, and roots.[13] |
| Residual Activity | Unknown. | Limited soil residual activity. | Moderate soil residual activity. | Can have soil residual activity.[15] |
Experimental Protocols for Comparative Analysis
To validate the hypothetical mode of action of 4-(2,4-Dichlorophenoxy)aniline and quantitatively compare it to other synthetic auxins, a series of established experimental protocols can be employed.
Root Elongation Assay
This bioassay is a sensitive method to determine the auxin-like activity of a compound.
Protocol:
-
Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds and germinate them on a vertical agar plate containing Murashige and Skoog (MS) medium.
-
Treatment: After a set period of growth (e.g., 4-5 days), transfer the seedlings to new MS agar plates supplemented with a range of concentrations of the test compound (4-(2,4-Dichlorophenoxy)aniline) and control synthetic auxins (2,4-D, NAA, Dicamba).
-
Measurement: Measure the primary root length at regular intervals (e.g., every 24 hours) for several days.
-
Data Analysis: Plot the root growth inhibition as a function of the compound concentration to generate a dose-response curve. From this curve, the IC50 (the concentration that inhibits root growth by 50%) can be determined, providing a quantitative measure of the compound's potency.
Caption: Figure 2: Workflow for a root elongation assay.
TIR1/AFB Receptor Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the auxin receptors.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from an expression system (e.g., insect cells or E. coli).
-
Binding Assay: Use a technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics and affinity of the test compound to the purified receptors. In an SPR experiment, one of the binding partners (e.g., the TIR1/AFB protein) is immobilized on a sensor chip, and the other (the test compound) is flowed over the surface. The change in the refractive index at the surface is measured, which is proportional to the amount of binding.
-
Data Analysis: Determine the dissociation constant (Kd) for the interaction, which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.
Transcriptional Profiling
This method analyzes the changes in gene expression in response to treatment with a synthetic auxin.
Protocol:
-
Plant Treatment: Treat Arabidopsis thaliana seedlings with the test compound and control auxins at a specific concentration and for a defined period.
-
RNA Extraction and Sequencing: Extract total RNA from the treated seedlings and perform RNA sequencing (RNA-seq) to obtain a global profile of gene expression.
-
Data Analysis: Identify the differentially expressed genes in response to each treatment. Compare the sets of upregulated and downregulated genes to identify common and unique transcriptional responses to each synthetic auxin. This can provide insights into the specific signaling pathways that are activated.
Conclusion
While the auxin-like activity of 4-(2,4-Dichlorophenoxy)aniline remains to be experimentally confirmed, its structural similarity to 2,4-D provides a strong rationale for investigating its potential as a synthetic auxin. The comparative framework and experimental protocols outlined in this guide offer a systematic approach to characterizing its mode of action and comparing it to established synthetic auxins. Such studies are crucial for the discovery and development of novel herbicides with improved efficacy and selectivity. The key to understanding the precise mode of action of any new potential synthetic auxin lies in a multi-faceted approach, combining physiological assays with in vitro biochemical and in vivo transcriptomic analyses.
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A Prospective Benchmark Study of 4-(2,4-Dichlorophenoxy)aniline: A Theoretical Framework for Herbicide Efficacy Evaluation
Disclaimer: There is currently no publicly available scientific literature confirming the herbicidal activity of 4-(2,4-Dichlorophenoxy)aniline. Consequently, the following guide is a prospective and theoretical framework detailing the rigorous experimental protocols that would be necessary to benchmark this compound against established commercial herbicides should it be found to possess phytotoxic properties. This document is intended for researchers, scientists, and drug development professionals as a template for the comprehensive evaluation of novel herbicidal candidates.
Introduction
The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural research, driven by the dual imperatives of enhancing crop yields and managing the evolution of herbicide-resistant weeds. The phenoxyalkanoic acid class of herbicides, which includes the seminal compound 2,4-Dichlorophenoxyacetic acid (2,4-D), has been instrumental in selective broadleaf weed control for decades.[1][2] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[3][4][5]
This guide outlines a hypothetical benchmark study for a related, yet uncharacterized compound, 4-(2,4-Dichlorophenoxy)aniline. While aniline and its derivatives are known precursors in the synthesis of some herbicides, the specific activity of this molecule is unknown.[6] The following sections provide a comprehensive, multi-stage experimental plan to ascertain its potential as a herbicide and rigorously compare its performance against leading commercial products such as 2,4-D, dicamba, and glyphosate.
Part 1: Preliminary Screening and Dose-Response Assessment
The initial phase of evaluation is designed to confirm herbicidal activity and establish the effective concentration range of 4-(2,4-Dichlorophenoxy)aniline, hereafter referred to as "Test Compound."
Greenhouse Bioassays for Herbicidal Activity
A foundational step is to conduct whole-plant bioassays in a controlled greenhouse environment.[7][8] This minimizes environmental variability and allows for a standardized comparison.
Experimental Protocol:
-
Plant Material: A selection of both a representative broadleaf weed (e.g., Amaranthus retroflexus, redroot pigweed) and a grass weed (e.g., Echinochloa crus-galli, barnyardgrass) will be cultivated from seed in a standard potting mix.
-
Growth Conditions: Plants will be grown in a greenhouse with controlled temperature (25°C day/18°C night), humidity (60-70%), and a 16-hour photoperiod.
-
Treatment Application: The Test Compound will be synthesized and formulated as a soluble concentrate. Seedlings at the 2-3 leaf stage will be treated with a range of concentrations (e.g., 0, 10, 50, 100, 250, 500 g a.i./ha) using a precision bench sprayer.[8]
-
Data Collection: Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, epinasty) will be conducted at 7, 14, and 21 days after treatment (DAT). Plant biomass (fresh and dry weight) will be measured at 21 DAT.[9]
-
Analysis: The data will be used to determine if the Test Compound exhibits herbicidal activity and to identify a preliminary effective dose range.
Dose-Response Curves
To quantify the herbicidal potency, dose-response studies are essential. These studies allow for the determination of key efficacy parameters such as the GR₅₀ (the dose required to reduce plant growth by 50%).
Experimental Protocol:
-
Expanded Dose Range: Based on the preliminary screening, a wider and more granular range of doses will be applied to the target weed species.
-
Replication: Each dose level will be replicated at least four times in a randomized complete block design.[10]
-
Data Analysis: Plant biomass data will be subjected to non-linear regression analysis to fit a dose-response curve and calculate the GR₅₀ values for each species.
Part 2: Comparative Efficacy Against Commercial Herbicides
Assuming the Test Compound demonstrates promising activity, the next stage involves a direct comparison with established commercial herbicides under both greenhouse and field conditions.
Benchmark Herbicides
A panel of commercial herbicides with different modes of action will be selected for comparison:
-
2,4-D Amine: A phenoxycarboxylic acid and synthetic auxin, for comparison of a structurally related herbicide.[1][11]
-
Dicamba: A benzoic acid herbicide, also a synthetic auxin, known for its control of tough broadleaf weeds.[12][13][14]
-
Glyphosate: An amino acid synthesis inhibitor (EPSPS inhibitor), representing a different and widely used mode of action.[15][16][17][18][19]
Greenhouse Comparative Efficacy
Experimental Protocol:
-
Expanded Weed Spectrum: The study will include a broader range of economically important broadleaf and grass weeds.
-
Treatment Groups: The Test Compound (at its determined GR₅₀ and 2x GR₅₀ rates) and the commercial benchmarks (at their recommended field rates) will be applied.
-
Data Collection: Visual weed control will be rated on a scale of 0% (no effect) to 100% (complete kill) at regular intervals. Final biomass reduction will also be quantified.
Table 1: Hypothetical Greenhouse Efficacy Data Summary
| Treatment | Application Rate (g a.i./ha) | Redroot Pigweed Control (%) | Barnyardgrass Control (%) | Common Lambsquarters Control (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Test Compound | GR₅₀ | 50 | Data | Data |
| Test Compound | 2x GR₅₀ | Data | Data | Data |
| 2,4-D Amine | 560 | 95 | 10 | 92 |
| Dicamba | 280 | 98 | 5 | 95 |
| Glyphosate | 840 | 99 | 99 | 99 |
Field Trials
Field trials are crucial to evaluate performance under real-world conditions, including variable weather and soil types.[20]
Experimental Protocol:
-
Site Selection: Trials will be established in locations with natural and uniform infestations of the target weed species.
-
Experimental Design: A randomized complete block design with a minimum of four replications will be used.[21] Plot sizes will be adequate to minimize edge effects.
-
Application: Herbicides will be applied using a calibrated plot sprayer at timings relevant to the target weeds' growth stages.[22]
-
Data Collection: Weed control will be assessed visually at multiple time points. Crop injury, if applicable, will also be rated. At the end of the season, weed density and biomass in each plot will be measured.
Part 3: Mode of Action and Crop Selectivity
Understanding the mechanism of action and the potential for crop safety is critical for the development of any new herbicide.
Investigating a Potential Auxin Mimic Mechanism
Given the structural similarity of the phenoxy moiety to 2,4-D, it is plausible that the Test Compound could act as a synthetic auxin.
Workflow for Mode of Action Investigation:
Caption: Hypothetical workflow for investigating the mode of action.
The observation of characteristic auxin herbicide symptoms like epinasty (twisting and curling of stems and leaves) would be the first indicator.[23] Subsequent molecular studies would aim to confirm if the Test Compound binds to auxin receptors like TIR1/AFB and induces the expression of auxin-responsive genes.[4][6]
Crop Selectivity and Phytotoxicity Assessment
A successful herbicide must control weeds without causing significant harm to the crop.[24][25][26]
Experimental Protocol:
-
Crop Species: Key crops such as corn (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum) will be tested.
-
Application Rates: The Test Compound and benchmarks will be applied at the 1x and 2x proposed field rates for weed control.
-
Growth Stages: Applications will be made at critical growth stages for each crop to identify any windows of sensitivity.
-
Data Collection: Crop injury will be visually rated on a 0-100% scale. Plant height, stand count, and, ultimately, crop yield will be measured.
Table 2: Hypothetical Crop Selectivity Data
| Treatment | Rate | Corn Injury (%) (V4 Stage) | Soybean Injury (%) (V3 Stage) | Wheat Injury (%) (Tillering) |
| Untreated Control | - | 0 | 0 | 0 |
| Test Compound | 1x | Data | Data | Data |
| Test Compound | 2x | Data | Data | Data |
| 2,4-D Amine | 1x | <5 | >50 | <5 |
| Dicamba | 1x | <5 | >60 (non-tolerant) | <10 |
| Glyphosate | 1x | >90 (non-tolerant) | >90 (non-tolerant) | >90 (non-tolerant) |
Conclusion
This document presents a theoretical yet comprehensive framework for the evaluation of 4-(2,4-Dichlorophenoxy)aniline as a potential herbicide. The proposed multi-stage approach, from initial greenhouse screening to detailed field trials and mode of action studies, provides a robust pathway for characterizing its efficacy, selectivity, and mechanism. While the actual herbicidal properties of this compound remain to be empirically determined, this guide serves as a blueprint for the rigorous scientific investigation required to bring a novel active ingredient from the laboratory to potential agricultural application. The successful navigation of these experimental stages would be the first step in determining if 4-(2,4-Dichlorophenoxy)aniline could one day be a valuable tool for weed management.
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Leary, J. (2013, October 11). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. Available from: [Link]
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Peterson, M. A., et al. (2016). Broadleaf weed species utilized in post-emergent herbicide evaluations. Weed Technology, 30(4), 901-906. Available from: [Link]
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Herbicide Resistance Action Committee. (n.d.). Detecting herbicide resistance. AHDB. Available from: [Link]
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Monquero, P. A., & Ingaramo, O. E. (2016). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots-A Case Study with Indaziflam and Glyphosate Herbicides. In Herbicides-Advances in Research. IntechOpen. Available from: [Link]
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de Carvalho, S. J. P., et al. (2009). Herbicide selectivity by differential metabolism: considerations for reducing crop damages. Scientia Agricola, 66(1), 136-142. Available from: [Link]
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Anonymous. (n.d.). Selectivity and mode of action of herbicide. Available from: [Link]
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Gwatidzo, V. O., et al. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. Advances in Chemical, Biological, and Materials Research, 1(1), 1-8. Available from: [Link]
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Safety Operating Guide
Safe Disposal of 4-(2,4-Dichlorophenoxy)aniline: A Comprehensive Guide for Research Professionals
An authoritative guide to the proper disposal procedures for 4-(2,4-Dichlorophenoxy)aniline, designed for laboratory professionals. This document provides essential safety protocols, step-by-step disposal instructions, and emergency management plans to ensure compliance and safety in a research environment.
The responsible handling and disposal of chemical reagents are fundamental to a safe and compliant laboratory environment. This guide provides a detailed framework for the proper disposal of 4-(2,4-Dichlorophenoxy)aniline, a chlorinated aromatic amine used in specialized research applications. As your partner in scientific advancement, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This document outlines the necessary hazard considerations, procedural steps, and regulatory obligations for managing this compound's waste stream.
Hazard Profile: Understanding the Risks of 4-(2,4-Dichlorophenoxy)aniline
A thorough understanding of a chemical's intrinsic hazards is the first step in safe handling and disposal. 4-(2,4-Dichlorophenoxy)aniline and its structural analogs, such as chlorinated anilines, present several potential risks that necessitate careful management.
Key Hazard Considerations:
-
Human Health Hazards: Similar compounds are known to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[1] The International Agency for Research on Cancer (IARC) has classified related compounds as possibly carcinogenic to humans.
-
Environmental Hazards: Chlorinated aromatic compounds are noted for their potential toxicity to aquatic life and can have long-lasting adverse effects in the environment.[2][4] Proper disposal is critical to prevent environmental contamination.[5]
-
Chemical Reactivity: This compound may be incompatible with strong acids and oxidizing agents.[4] It is crucial to avoid mixing this waste with other chemical streams to prevent potentially hazardous reactions.
Before beginning any work, a comprehensive review of the manufacturer-provided Safety Data Sheet (SDS) is mandatory. The SDS contains critical, detailed information regarding toxicology, personal protective equipment (PPE), and first-aid measures.[6][7]
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a structured disposal protocol is essential for minimizing risk and ensuring regulatory compliance. The following workflow provides a clear sequence of operations for managing 4-(2,4-Dichlorophenoxy)aniline waste from generation to final pickup.
Figure 1. A logical workflow for the safe disposal of chemical waste in a laboratory setting.
Experimental Protocol: Waste Collection and Preparation
This protocol details the procedural steps for safely accumulating and preparing 4-(2,4-Dichlorophenoxy)aniline for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, face shield, and a lab coat.
-
A designated, chemically compatible hazardous waste container with a secure, tight-fitting lid (e.g., High-Density Polyethylene - HDPE).
-
Official hazardous waste labels as required by your institution.
-
Secondary containment bin or tray.
Procedure:
-
Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.
-
Waste Segregation: Collect waste containing 4-(2,4-Dichlorophenoxy)aniline separately from other waste streams. Never mix incompatible chemicals; for example, flammable liquids should not be stored with oxidizers.[8]
-
Containerization: Transfer the waste into the designated container. Use a funnel for liquids to prevent spills. Keep the container closed when not actively adding waste.[9][10]
-
Labeling: Affix a hazardous waste label to the container immediately. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste," identifies the contents, and includes a hazard warning.[11][12] Your institution will provide specific labeling requirements.
-
Temporary Storage: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[11][13] The SAA must be at or near the point of generation and under the control of the operator. The container should be kept in a secondary containment tray to capture any potential leaks.[13]
-
Arrange for Disposal: Once the container is full, or after a designated accumulation time limit (e.g., 90 or 180 days, depending on your facility's generator status), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]
-
Decontamination and Documentation: After the waste is collected, decontaminate the work area and any equipment used. Maintain accurate records of the waste generated and its disposal, as this is essential for regulatory compliance and safety audits.[14]
Spill Management: Preparedness and Response
A clear and practiced spill response plan is crucial for mitigating the impact of an accidental release. The appropriate response depends on the scale of the spill.
Figure 2. Decision-making workflow for responding to chemical spills in the laboratory.
Small Spill (manageable by laboratory personnel):
-
Alert & Secure: Immediately alert others in the vicinity and control access to the area.
-
Protect: Don appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect: Carefully scoop the contaminated material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2]
Large Spill (uncontrolled or presents immediate danger):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and call your institution's emergency services and EHS department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Await the arrival of trained emergency response personnel.
Regulatory and Compliance Framework
The management of hazardous chemical waste is strictly regulated. In the United States, several federal agencies establish the legal requirements for chemical handling and disposal.
Summary of Key Regulatory Agencies
| Regulatory Body | Governing Act/Standard | Key Responsibilities in This Context |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[13] |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | Ensures that information about chemical hazards is communicated to employees through labels, SDSs, and training.[6][7] |
| Department of Transportation (DOT) | Hazardous Materials Regulations (HMR) | Regulates the safe transportation of hazardous materials on public roads. |
It is essential to follow the specific guidelines established by your institution's EHS department, as they integrate federal, state, and local regulations to create a compliant and safe waste management program.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
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PubMed. Biodegradability of chlorinated anilines in waters. [Link]
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National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
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MDPI. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. [Link]
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GOV.UK. Aniline - Incident management. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,4-Dichlorophenoxy)aniline
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, or the therapeutic outcome. However, the foundation of all successful research is a deeply ingrained culture of safety. The compounds we handle, such as 4-(2,4-Dichlorophenoxy)aniline, are often novel or have limited toxicological data. Therefore, our approach to safety must be both rigorous and intelligent, protecting ourselves and our colleagues from potential harm.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the rationale behind the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 4-(2,4-Dichlorophenoxy)aniline. Our goal is to build a self-validating system of safety, where every action is understood and every precaution is second nature.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7) is a chlorinated aromatic amine.[1] While comprehensive toxicological data on this specific molecule may be limited, its structural motifs provide critical clues to its potential hazards. It belongs to a class of compounds that demand respect. Safety Data Sheets (SDS) for structurally related compounds and the available data for its hydrochloride salt form classify it as:
-
Acutely Toxic: It is considered toxic if swallowed.[2] Related compounds are also toxic upon skin contact or inhalation.[3]
-
A Skin and Eye Irritant: Direct contact is known to cause skin irritation and serious eye irritation.[2]
-
A Respiratory Tract Irritant: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[2][4]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Our PPE strategy, therefore, is a multi-layered defense engineered to block these pathways.
The Core Ensemble: Your Minimum PPE Requirement
For any task involving 4-(2,4-Dichlorophenoxy)aniline, from weighing a few milligrams to running a multi-gram reaction, the following PPE is the mandatory minimum. All work should be conducted within a certified chemical fume hood to contain dust and vapors.[2][3]
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with Nitrile Rubber gloves. Rationale: Nitrile provides good resistance to a broad range of chemicals, including chlorinated compounds. The inner glove protects against contamination during doffing (removal), while the outer glove bears the brunt of any direct contact. The SDS for a related pesticide recommends nitrile, butyl, or neoprene rubber.[5] Always check gloves for integrity before use. |
| Eye Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards.[6] Rationale: 4-(2,4-Dichlorophenoxy)aniline is a severe eye irritant.[2] Goggles provide a 360-degree seal around the eyes, offering superior protection from splashes and airborne dust compared to standard safety glasses.[6][7] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat with tight-fitting cuffs. Rationale: A lab coat is the primary barrier against incidental skin contact from spills or dust.[7] FR properties are a best-practice standard in labs where flammable solvents are also in use. Cuffs should be tucked into the inner gloves. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Rationale: Leather and canvas shoes can absorb and retain chemical spills, leading to prolonged skin exposure.[6][8] A solid, non-porous upper is essential to protect against spills. |
Task-Specific PPE Escalation: A Risk-Based Approach
The minimum PPE provides a solid baseline, but certain procedures introduce greater risks that require an escalation in protection. The following workflow helps determine when additional measures are necessary.
Caption: PPE selection workflow for 4-(2,4-Dichlorophenoxy)aniline.
-
Respiratory Protection: When handling the solid powder, especially during weighing or transfers, the risk of inhaling fine particles is significant. An N95 respirator is the minimum requirement to filter these particulates.[9] For larger quantities or situations with poor ventilation control, a half-mask or full-face respirator with combination organic vapor and P100 (HEPA) cartridges offers superior protection.[9][10]
-
Enhanced Face and Body Protection: For large-scale operations or tasks with a high splash potential (e.g., charging a reactor, filtering a large volume), a full-face shield worn over goggles is crucial.[5] Additionally, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to protect against significant splashes or spills.[5][6]
Procedural Discipline: Safe Handling and Disposal Protocols
The most advanced PPE is ineffective without disciplined procedures for its use.
Protocol 1: Donning PPE
-
Inspect All Equipment: Before you begin, visually inspect all PPE for defects such as cracks, tears, or signs of degradation.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a user seal check as per the manufacturer's instructions.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Protocol 2: Doffing PPE (The Decontamination Flow)
The goal of doffing is to remove PPE without contaminating yourself. This should be performed in a designated area.
-
Outer Gloves: Remove the most contaminated item first. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated solid hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back by lifting the headband. Place in a designated area for decontamination.
-
Lab Coat/Coveralls: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the appropriate receptacle for laundering or disposal.
-
Respirator (if required): Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[3][8]
Protocol 3: Waste Disposal
All materials contaminated with 4-(2,4-Dichlorophenoxy)aniline are considered hazardous waste.
-
Segregation: Collect all contaminated solid waste (gloves, wipes, weigh paper, disposable coveralls) in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Sharps: Needles or contaminated glassware must be disposed of in a designated sharps container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not pour it down the drain.[3]
-
Regulatory Compliance: Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor, often via high-temperature incineration.[12][13]
By understanding the "why" behind each piece of equipment and each procedural step, you empower yourself to work safely and effectively. This knowledge transforms a safety protocol from a set of rules into an integrated system that protects you, your research, and your colleagues.
References
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- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-D.
- Oregon Occupational Safety and Health (OSHA). (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Thermo Fisher Scientific. (2016, August 24). Safety Data Sheet: 2-(2,4-Dichlorophenoxy)aniline hydrochloride.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2,4-Dichloroaniline.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,4-dichlorophenoxyacetic acid.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2,4-D.
- ECHEMI. (n.d.). 4-(2,4-dichlorophenoxy)aniline.
- CDMS.net. (n.d.). Safety Data Sheet: 2,4-D AMINE 4.
- Cayman Chemical. (2025, November 21). Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 4-(3,4-Dichlorophenoxy)aniline.
- Occupational Safety and Health Administration (OSHA). (2024, March 29). ANILINE.
- Autech Scientific. (2025, November 11). Safety Data Sheet: 2-(3.5-Dichlorophenoxy)aniline.
- United States Environmental Protection Agency (EPA). (2025, January 29). 2,4-D.
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- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- PubMed Central (PMC). (n.d.). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms.
- BenchChem. (2025). Proper Disposal Procedures for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
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- Scientific Electronic Library Online (SciELO). (n.d.). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
